Sodium camphorsulfonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34850-66-3 |
|---|---|
Molecular Formula |
C10H16NaO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |
InChI Key |
RQBIDHXNCXLZRB-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |
Other CAS No. |
34850-66-3 21791-94-6 |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sodium Camphorsulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the currently available information on the mechanism of action of Sodium Camphorsulfonate. It is important to note that while the general physiological effects are documented, detailed molecular targets and quantitative pharmacological data are not extensively available in publicly accessible scientific literature. Therefore, some of the proposed mechanisms are based on the pharmacology of the parent compound, camphor, and other analeptic drugs. This guide also provides an overview of the experimental protocols that would be employed to further elucidate the precise mechanisms.
Executive Summary
This compound is a versatile compound with a history of use as a central nervous system (CNS) and respiratory stimulant.[1] Its pharmacological profile also includes notable cardiovascular and anti-inflammatory effects. The primary mechanism of action is believed to be the stimulation of the respiratory center in the medulla oblongata, leading to an increased respiratory rate and tidal volume.[1] Concurrently, it exerts cardiovascular effects, including vasodilation and a cardiotonic (inotropic) effect, which are likely mediated through the modulation of calcium ion channels.[2] Furthermore, anti-inflammatory properties have been described, possibly through the modulation of inflammatory enzymes and cytokines.[1] This document provides a detailed overview of the putative mechanisms of action, supported by logical frameworks for experimental validation.
Core Mechanisms of Action
The multifaceted effects of this compound can be categorized into three main areas: respiratory stimulation, cardiovascular modulation, and anti-inflammatory activity.
Respiratory Stimulation
This compound is classified as an analeptic, or respiratory stimulant.[1] Its primary site of action is the central nervous system, specifically the respiratory centers within the medulla oblongata.[1] The proposed mechanism involves a direct excitatory effect on these neuronal populations, leading to an increase in the rate and depth of breathing.[3] While the precise molecular targets on these neurons have not been definitively identified for this compound, the actions of other analeptics suggest potential interactions with ion channels and neurotransmitter systems that regulate neuronal excitability.
Cardiovascular Effects
This compound exhibits a dual action on the cardiovascular system, functioning as both a vasodilator and a cardiotonic agent.[1]
-
Vasodilation: The vasodilatory effect, which contributes to improved blood circulation, is thought to be mediated by the inhibition of calcium ion influx into vascular smooth muscle cells.[1] This reduction in intracellular calcium leads to muscle relaxation and subsequent dilation of blood vessels.
-
Cardiotonic Effect: In cardiac muscle, this compound is believed to enhance the influx of calcium ions into myocytes.[2] This increase in intracellular calcium concentration leads to a stronger force of contraction (positive inotropic effect), which can improve cardiac output in cases of heart weakness.[2]
Anti-inflammatory Action
The anti-inflammatory properties of this compound are less well-characterized but are thought to involve the modulation of key mediators in the inflammatory cascade, such as specific enzymes and cytokines.[1] This action is likely inherited from its parent molecule, camphor, which has known anti-inflammatory effects.
Proposed Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the key mechanisms of action of this compound.
Quantitative Data
A thorough review of the scientific literature did not yield specific quantitative data for this compound, such as receptor binding affinities, IC50/EC50 values, or detailed pharmacokinetic parameters. The following table outlines the types of data that would be essential for a comprehensive pharmacological profile.
| Parameter | Description | Value |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of the drug for its molecular target. | Not Found |
| IC50 | The concentration of the drug that inhibits a specific biological or biochemical function by 50%. | Not Found |
| EC50 | The concentration of the drug that produces 50% of its maximal effect. | Not Found |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Not Found |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Not Found |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Not Found |
| Clearance (CL) | The rate at which a drug is removed from the body. | Not Found |
Pharmacokinetics
While specific quantitative parameters are not available, the general pharmacokinetic profile of this compound has been described.
| Phase | Description |
| Absorption | Rapidly absorbed following injection.[3] |
| Distribution | Distributed throughout the body and is capable of crossing the placental barrier.[3] |
| Metabolism | Undergoes hydroxylation in the liver to form camphor metabolites.[3] |
| Excretion | The metabolites are conjugated with glucuronic acid and subsequently excreted by the kidneys.[3] |
Experimental Protocols
To fully elucidate the mechanism of action of this compound, a series of standard and advanced experimental protocols would be required. The following outlines the methodologies that would be employed.
In Vitro Assays for Molecular Target Identification
-
Radioligand Binding Assays: To identify specific receptor targets, competitive binding assays would be performed using radiolabeled ligands for candidate receptors (e.g., adrenergic, GABA, glutamate receptors) in brain and cardiac tissue preparations.
-
Enzyme Inhibition Assays: To investigate the anti-inflammatory mechanism, in vitro assays using purified enzymes such as cyclooxygenase (COX-1 and COX-2) and various cytokines would be conducted to determine inhibitory activity and calculate IC50 values.
-
Patch-Clamp Electrophysiology: To characterize the effects on ion channels, whole-cell patch-clamp recordings would be performed on isolated respiratory neurons, vascular smooth muscle cells, and cardiomyocytes. This would allow for the detailed study of the drug's effects on specific ion currents (e.g., Ca2+, Na+, K+).
Ex Vivo Tissue Preparations
-
Isolated Organ Bath Studies: To assess the functional effects on cardiovascular tissues, isolated preparations of blood vessels (e.g., aortic rings) and cardiac muscle (e.g., papillary muscle or trabeculae) would be used.[4] These experiments allow for the measurement of vasoconstriction/vasodilation and myocardial contractility in a controlled environment.
-
Brain Slice Preparations: To study the effects on the respiratory center, brainstem slice preparations containing the medulla oblongata would be used for electrophysiological recordings of neuronal activity in response to the drug.
In Vivo Studies
-
Animal Models of Respiratory Depression: To confirm the respiratory stimulant effects, in vivo studies in animal models (e.g., rats, rabbits) with drug-induced respiratory depression (e.g., by opioids or anesthetics) would be conducted. Respiratory parameters such as breathing rate, tidal volume, and blood gases would be monitored.
-
Cardiovascular Hemodynamic Monitoring: In anesthetized animals, invasive hemodynamic monitoring would be performed to measure blood pressure, heart rate, cardiac output, and vascular resistance following administration of this compound.
-
Pharmacokinetic Studies: To determine the pharmacokinetic profile, the drug would be administered to animals via various routes, and blood samples would be collected over time to measure drug concentrations using methods like LC-MS/MS. This would allow for the calculation of key parameters such as half-life, bioavailability, and clearance.
Conclusion
This compound is a pharmacologically active compound with significant effects on the respiratory and cardiovascular systems, as well as potential anti-inflammatory properties. While its clinical use has diminished with the advent of more specific and potent drugs, understanding its mechanism of action remains relevant for the development of new therapeutics. The proposed mechanisms, centered around the modulation of neuronal excitability in the CNS and ion channel activity in the periphery, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path for researchers to delineate the precise molecular targets and signaling pathways, and to quantify the pharmacological effects of this intriguing molecule. Such studies are essential to fully unlock the therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Synthesis and Characterization of Sodium Camphorsulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of sodium camphorsulfonate, a versatile compound with applications in the pharmaceutical industry as a chiral resolving agent and a therapeutic agent. This document details the synthetic pathway, purification methods, and a full suite of analytical techniques for structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the sulfonation of camphor, followed by neutralization with a sodium base.[1][2] The most common starting material is camphor, which is sulfonated using a mixture of sulfuric acid and acetic anhydride.[3] The resulting camphorsulfonic acid is then neutralized with sodium hydroxide or sodium bicarbonate to yield the sodium salt.[1][4]
Experimental Protocol: Synthesis
Materials:
-
Camphor
-
Sulfuric acid
-
Acetic anhydride
-
Sodium hydroxide or Sodium bicarbonate
-
Activated carbon
-
Deionized water
-
Ethanol
Procedure:
-
Sulfonation of Camphor: In a suitable reaction vessel, camphor is dissolved in acetic anhydride. The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise while maintaining the temperature below 20°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
Neutralization: The resulting camphorsulfonic acid solution is slowly added to a cooled aqueous solution of sodium hydroxide or sodium bicarbonate with vigorous stirring. The pH of the solution is carefully monitored and adjusted to a neutral pH of 6.0-7.0.[4]
-
Decolorization: To remove colored impurities, activated carbon is added to the solution, which is then heated to 60-80°C and stirred for 30-60 minutes.[4]
-
Filtration and Crystallization: The hot solution is filtered to remove the activated carbon. The filtrate is then concentrated by evaporation to induce crystallization. The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[4][5]
Caption: Synthesis Workflow for this compound.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and physical properties. The following section outlines the key analytical techniques and expected results.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₁₀H₁₅NaO₄S | [1] |
| Molecular Weight | 254.28 g/mol | [6] |
| Melting Point | 215-220 °C | [1] |
| Solubility | Highly soluble in water | [1] |
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as D₂O.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature.
Expected ¹H NMR Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | d | 1H | -CH₂-SO₃⁻ (one H) |
| ~2.9 | d | 1H | -CH₂-SO₃⁻ (one H) |
| ~2.5 | m | 1H | Bridgehead CH |
| ~2.0-2.2 | m | 2H | -CH₂- |
| ~1.5-1.8 | m | 2H | -CH₂- |
| ~1.0 | s | 3H | Methyl group |
| ~0.8 | s | 3H | Methyl group |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: IR
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | S=O stretch (sulfonate) |
| ~1040 | Strong | S=O stretch (sulfonate) |
| ~2960 | Medium | C-H stretch (alkane) |
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).
-
Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Expected Mass Spectrum Data:
| m/z | Ion Mode | Assignment |
| 231.07 | Negative | [M-Na]⁻ (C₁₀H₁₅O₄S)⁻ |
| 255.06 | Positive | [M+H]⁺ (C₁₀H₁₆NaO₄S)⁺ (less likely) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for separating its enantiomers.
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system with a suitable detector (e.g., UV-Vis).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for purity analysis. For chiral separation, a chiral column (e.g., OJ-RH) is required.[7]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210-280 nm).[7]
-
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the material.[9][10]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range of 25 °C to 300 °C.
Expected Thermal Analysis Data:
| Technique | Observation | Interpretation |
| TGA | No significant weight loss until >220 °C | High thermal stability |
| DSC | Sharp endothermic peak around 215-220 °C | Melting point |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of synthesized this compound.
Caption: Logical Workflow for the Characterization of this compound.
Potential Biological Signaling Pathway
This compound has been investigated for its cardiotonic effects, which are believed to be mediated through the modulation of calcium ion channels in cardiac myocytes.[2] An enhanced influx of calcium ions into these cells leads to an increased intracellular calcium concentration, resulting in a stronger and more efficient contraction of the heart muscle.[2]
Caption: Proposed Signaling Pathway for Cardiotonic Effects.
This guide provides a robust framework for the synthesis and comprehensive characterization of this compound, ensuring product quality and facilitating further research and development.
References
- 1. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]
- 3. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 4. CN104402708A - Production method for sodium camphorate - Google Patents [patents.google.com]
- 5. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]
- 6. This compound | C10H15NaO4S | CID 23692755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 8. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]
- 9. tainstruments.com [tainstruments.com]
- 10. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Camphorsulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of sodium camphorsulfonate, a compound with significant applications in the pharmaceutical industry. It details the chemical identity, including CAS numbers and synonyms for its racemic and enantiomeric forms, and presents its physicochemical properties in a structured format. The guide outlines the synthesis and purification processes with cited experimental parameters. Furthermore, it delves into the pharmacological effects of this compound as a cardiotonic and respiratory stimulant, elucidating its mechanism of action through signaling pathway diagrams. Detailed experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) are also provided. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Identity and Synonyms
This compound is the sodium salt of camphorsulfonic acid. It exists as a racemic mixture and as individual enantiomers, each identified by a unique CAS number.
| Form | CAS Number | Synonyms |
| Racemic ((±)-Sodium 10-camphorsulfonate) | 34850-66-3 | (±)-10-Camphorsulfonic acid sodium salt, Sodium (±)-10-camphorsulfonate, DL-10-Camphorsulfonic acid sodium salt |
| (+)-Enantiomer ((1S,4R)-Sodium 10-camphorsulfonate) | 21791-94-6 | Sodium (+)-10-camphorsulfonate, (1S,4R)-2-Oxobornane-10-sulfonic acid sodium salt, D-Camphorsulfonic acid sodium salt, Sodium camsylate[1][2] |
| (-)-Enantiomer ((1R,4S)-Sodium 10-camphorsulfonate) | Not explicitly found | L(-)-10-Camphorsulfonic acid sodium salt |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NaO₄S | [3] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 215-220 °C | [3] |
| 286-288 °C (for racemic form) | [5] | |
| Solubility | Highly soluble in water | [3] |
| Density | Approximately 1.5 g/cm³ | [3] |
| Odor | Typical camphor-like odor | [3] |
Synthesis and Manufacturing
The synthesis of this compound is typically a two-step process involving the sulfonation of camphor followed by neutralization.[3]
Experimental Protocol: Synthesis of Camphorsulfonic Acid
This protocol is adapted from a standard procedure for the synthesis of D,L-10-camphorsulfonic acid.[6]
Materials:
-
Concentrated sulfuric acid (6 moles)
-
Acetic anhydride (12 moles)
-
D,L-camphor (6 moles), coarsely powdered
-
Ice-salt mixture
-
Anhydrous ether
Procedure:
-
In a 3-liter, three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, place 588 g (366 ml, 6 moles) of concentrated sulfuric acid.
-
Cool the flask in an ice-salt mixture and start the stirrer.
-
Add 1216 g (1170 ml, 12 moles) of acetic anhydride at a rate that maintains the temperature below 20°C.
-
Remove the dropping funnel and add 912 g (6 moles) of coarsely powdered D,L-camphor. The addition should be slow initially and may take 1-1.5 hours.
-
Close the flask and continue stirring until the camphor is dissolved.
-
Stop stirring and let the mixture stand for 36 hours, allowing the ice bath to melt.
-
Collect the precipitated camphorsulfonic acid on a suction filter and wash with anhydrous ether.
-
Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g (38–42%) of nearly white crystalline product.
Experimental Protocol: Neutralization to this compound
This protocol is based on general neutralization procedures.[3][7]
Materials:
-
Camphorsulfonic acid (1 mole)
-
Deionized water
-
Sodium bicarbonate
-
Activated carbon
Procedure:
-
Dissolve camphorsulfonic acid in deionized water (a common weight ratio is 1:0.8).[7]
-
Slowly add sodium bicarbonate with stirring until the pH of the solution reaches 7.0.
-
Add activated carbon (approximately 0.01 times the weight of the acid) to decolorize the solution.[7]
-
Filter the solution while hot to remove the activated carbon.
-
The filtrate can then be concentrated and cooled to induce crystallization of this compound, or it can be spray-dried to obtain the final product.[7]
References
- 1. This compound | C10H15NaO4S | CID 23692755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium (+/-)-10-Camphorsulfonate | 34850-66-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (+/-)-10-CAMPHORSULFONIC ACID SODIUM SALT | 34850-66-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104402708A - Production method for sodium camphorate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Sodium Camphorsulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium camphorsulfonate, the sodium salt of camphorsulfonic acid, is a well-established compound utilized in various pharmaceutical applications. Its utility often hinges on its solubility characteristics, which dictate its behavior in formulation, purification, and various reaction media. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this guide also furnishes a detailed, generalized experimental protocol for researchers to determine its solubility in solvents relevant to their work.
The molecular structure of this compound features both a bulky, nonpolar camphor moiety and a polar sulfonate group, giving it amphiphilic characteristics that can influence its solubility in different media. Understanding this solubility is critical for applications ranging from drug formulation, where it can be used to improve the solubility and bioavailability of active pharmaceutical ingredients, to its use as a chiral resolving agent in asymmetric synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NaO₄S | |
| Molecular Weight | 254.28 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Approximately 286-288 °C (with decomposition) | |
| Water Solubility | Soluble |
Solubility Profile of this compound in Organic Solvents
To facilitate a systematic understanding and comparison, Table 2 provides a structured template for researchers to populate with experimentally determined solubility data.
Table 2: Quantitative Solubility of this compound in Various Organic Solvents
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (χ) |
| Protic Solvents | Methanol | Data not available | Data not available | Data not available | |
| Ethanol | Data not available | Data not available | Data not available | ||
| Isopropanol | Data not available | Data not available | Data not available | ||
| Aprotic Polar Solvents | Acetone | Data not available | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | Data not available | ||
| Dimethylformamide (DMF) | Data not available | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available | ||
| Aprotic Nonpolar Solvents | Toluene | Data not available | Data not available | Data not available | |
| Hexane | Data not available | Data not available | Data not available | ||
| Dichloromethane | Data not available | Data not available | Data not available | ||
| Ethyl Acetate | Data not available | Data not available | Data not available |
Researchers are encouraged to use the experimental protocol outlined in Section 4.0 to determine these values.
Experimental Protocol for the Determination of this compound Solubility
The following is a detailed, generalized methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by the quantitative analysis of the dissolved solute.
4.1 Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Drying oven
4.2 Experimental Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Add a known volume or mass of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker or on a magnetic stirrer with controlled temperature. b. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibrium may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant. c. Maintain a constant temperature throughout the equilibration process.
-
Sample Collection and Filtration: a. Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed (if the experiment is at elevated temperature) syringe. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
Gravimetric Analysis: a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Evaporate the solvent from the vial using a gentle stream of inert gas (e.g., nitrogen) or by placing it in a drying oven at a temperature below the decomposition point of this compound and the boiling point of the solvent. c. Once the solvent is completely removed, reweigh the vial containing the solid residue of this compound.
-
Calculation of Solubility: a. Mass of dissolved this compound = (Mass of vial with residue) - (Mass of empty vial) b. Mass of solvent = (Mass of vial with solution) - (Mass of vial with residue) c. Solubility ( g/100 g of solvent) = [(Mass of dissolved this compound) / (Mass of solvent)] x 100 d. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
4.3 Analytical Method for Quantification (Alternative to Gravimetric)
For a more precise determination, especially for low solubilities, an analytical technique such as High-Performance Liquid Chromatography (HPLC) can be used.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Preparation: After equilibration and filtration (as described in 4.2), dilute an accurately measured aliquot of the saturated solution with the solvent to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Analyze the standard solutions and the diluted sample solution by HPLC. A typical HPLC method for a related compound, camphorsulfonic acid, might involve a C18 column and a mobile phase of acetonitrile and water with a UV detector. The method would need to be optimized for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of this compound in the diluted sample, and then back-calculate the concentration in the original saturated solution.
Visualizations
5.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
5.2 Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several interrelated factors, as depicted in the diagram below.
Caption: Key factors influencing the solubility of this compound.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound in organic solvents. It is evident that while the compound is of significant interest in pharmaceutical sciences, there is a clear gap in the publicly available quantitative solubility data. The provided generalized experimental protocol offers a robust framework for researchers to systematically determine the solubility of this compound in various organic media. The generation of such data will be invaluable for optimizing processes in drug development and chemical synthesis, ultimately enabling more efficient and effective use of this important compound.
The Genesis of a Resolving Agent: An In-depth Technical Guide to the Discovery and History of Sodium Camphorsulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of stereochemistry, the separation of enantiomers, a process known as chiral resolution, is of paramount importance, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can differ dramatically. Among the arsenal of resolving agents developed over the past century, camphorsulfonic acid and its salts have proven to be exceptionally versatile and effective. This technical guide delves into the discovery and history of sodium camphorsulfonate as a resolving agent, tracing its origins to the foundational work in stereochemistry and providing a detailed look at the experimental protocols that established its use.
The Dawn of Chiral Resolution and the Rise of Camphorsulfonic Acid
The late 19th century was a period of fervent discovery in the field of stereochemistry. Following Pasteur's groundbreaking separation of tartaric acid enantiomers in 1848, chemists sought new reagents capable of resolving a wider range of racemic compounds. A significant breakthrough came in 1898 when the Belgian chemist A. Reychler first synthesized a sulfonated derivative of camphor, which would come to be known as Reychler's acid or camphorsulfonic acid (CSA).[1][2]
The true potential of this new chiral acid as a resolving agent was unveiled a year later, in 1899, by the pioneering English chemists William Jackson Pope and Samuel Peachey. Their work on the resolution of a racemic base, tetrahydro-p-toluquinaldine, marked a pivotal moment in the history of chiral chemistry and laid the groundwork for the widespread use of camphorsulfonic acid and its derivatives.
The Seminal Work of Pope and Peachey (1899)
In their landmark paper published in the Journal of the Chemical Society, Transactions, Pope and Peachey detailed the first successful use of a camphorsulfonic acid derivative for chiral resolution. While their initial work utilized bromocamphorsulfonate, the principles they established were directly applicable to camphorsulfonate itself and its salts, including this compound.
The core of their method relied on the principle of diastereomeric salt formation. By reacting a racemic base with an enantiomerically pure chiral acid, they formed a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.
The "Pope-Peachey Method"
A key innovation often attributed to their work is the "Pope-Peachey method," which involves using a sub-stoichiometric amount (typically half an equivalent) of the resolving agent. This technique can enhance the efficiency of the resolution by ensuring that only the less soluble diastereomeric salt crystallizes, leaving the more soluble diastereomer of the unreacted enantiomer in solution. This approach is not only economically advantageous due to the reduced use of what was often an expensive resolving agent, but it can also lead to a higher purity of the initially crystallized salt.
Experimental Protocols of Early Resolutions
Preparation of this compound
Early preparations of this compound were straightforward acid-base reactions.
-
Dissolution: An aqueous or alcoholic solution of camphorsulfonic acid was prepared.
-
Neutralization: A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, was added to the solution to neutralize the sulfonic acid, forming this compound.
-
Isolation: The solvent was then evaporated to yield the this compound salt, which could be used directly or further purified by recrystallization.
Diastereomeric Salt Formation and Fractional Crystallization
The following protocol is a generalized representation of the methods used in the early 20th century for the resolution of a racemic base:
-
Salt Formation: The racemic base was dissolved in a suitable solvent, often a polar solvent like ethanol or methanol, or a mixture of solvents. An equimolar or sub-stoichiometric amount of the enantiomerically pure resolving agent (e.g., (+)-camphorsulfonic acid) was added to the solution. The mixture was often heated to ensure complete dissolution.
-
Crystallization: The solution was allowed to cool slowly to room temperature. The less soluble diastereomeric salt would preferentially crystallize out of the solution. The cooling could be further continued in an ice bath to maximize the yield of the crystals.
-
Isolation of the Diastereomeric Salt: The crystallized salt was isolated by filtration and washed with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: The purified diastereomeric salt was then treated with a strong base (e.g., aqueous sodium hydroxide) to deprotonate the amine and liberate the free enantiopure base. The free base was typically extracted into an organic solvent.
-
Recovery of the Resolving Agent: The aqueous layer, now containing the sodium salt of the resolving agent (this compound), could be acidified to regenerate the camphorsulfonic acid, which could then be recovered and reused.
Quantitative Data from Early and Modern Resolutions
The following tables summarize representative quantitative data from both historical and more recent examples of chiral resolutions using camphorsulfonic acid and its derivatives, illustrating the effectiveness of this class of resolving agents.
| Racemic Compound Resolved | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) or Optical Purity | Reference |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | Dichloromethane | 25% (precipitate I) | 98% (R,R) | |
| Racemic Amine | (1S)-(+)-10-camphorsulfonic acid | Isopropyl acetate/Acetonitrile | Not specified | >99.5% (3-S-amine) | |
| Racemic Quinzolinone Derivative | (1S)-(+)-10-camphorsulfonic acid | n-Butyl Acetate | Not specified | 95% |
Visualizing the Resolution Process
The logical workflow of a classical chiral resolution using a resolving agent like this compound can be represented as a series of sequential steps.
Caption: Logical workflow of a classical chiral resolution process.
Conclusion
The discovery and application of camphorsulfonic acid and its sodium salt as resolving agents represent a significant milestone in the history of stereochemistry. The pioneering work of Reychler, and particularly Pope and Peachey, provided chemists with a powerful and versatile tool for the separation of enantiomers. The fundamental principles of diastereomeric salt formation and fractional crystallization that they expertly applied continue to be a cornerstone of both academic research and industrial-scale synthesis of chiral molecules. The enduring legacy of their work is evident in the continued use of camphorsulfonate-based resolving agents in modern organic chemistry, a testament to the ingenuity and insight of these early pioneers.
References
The Multifaceted Biological Activities of Sodium Camphorsulfonate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium camphorsulfonate, a derivative of the naturally occurring bicyclic monoterpene camphor, and its subsequent derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of camphor-based compounds for therapeutic applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding of the pharmacological potential of this class of compounds.
Anticancer Activity
Recent research has highlighted the potential of camphor sulfonamide derivatives as promising anticancer agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.
Quantitative Data: Anticancer Activity
The in vitro cytotoxic activity of ferrocene-containing camphor sulfonamides and other camphor-based derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ferrocene-Containing Camphor Sulfonamides | |||
| DK-164 | A549 (Lung Carcinoma) | 15.69 | [3] |
| DK-164 | MCF-7 (Breast Adenocarcinoma) | 19.13 | [3] |
| CC-78 | H1299 (Lung Carcinoma) | Not specified | [4] |
| Camphor-Based Pyrimidine Derivatives | |||
| Compound 45 (4-fluorophenyl and 4-methylphenyl moieties) | MCF-7 (Breast Adenocarcinoma) | 0.33 | [5] |
| Thiazoline-Tetralin Derivatives | |||
| Compound 4b | A549 (Lung Carcinoma) | 69.2 | [3] |
| Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [3] |
| Compound 6c | HepG2 (Liver Cancer) | 13.68 | [3] |
| Compound 6c | A549 (Lung Carcinoma) | 15.69 | [3] |
| Compound 6c | MCF-7 (Breast Adenocarcinoma) | 19.13 | [3] |
| Compound 6c | T-24 (Bladder Cancer) | 22.05 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of this compound derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][6] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for formazan crystal formation.[1][6]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 500 and 600 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
References
- 1. sketchviz.com [sketchviz.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-inflammatory and anti-oxidative effects of Cinnamomum camphora extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. graphviz.org [graphviz.org]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Spectroscopic Profile of Sodium Camphorsulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for sodium camphorsulfonate, a compound utilized in both pharmaceutical formulations and as a chiral resolving agent in organic synthesis. This document presents available data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a summary of quantitative data in structured tables. Due to the limited availability of public data for the sodium salt, this guide primarily utilizes data from its corresponding free acid, (±)-10-camphorsulfonic acid, which serves as a close proxy for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following sections detail the proton (¹H) and carbon-13 (¹³C) NMR data.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for (±)-10-Camphorsulfonic Acid in DMSO-d₆
| Chemical Shift (ppm) | Assignment | Notes |
| 10.48 | Sulfonic Acid OH | Broad singlet, exchangeable with D₂O |
| 3.02 | CH₂SO₃H | Doublet, J = 14.8 Hz |
| 2.58 | CH₂SO₃H | Doublet, J = 14.8 Hz |
| 2.56 | CH₂ | Multiplet |
| 2.27 | CH | Multiplet |
| 1.98 | CH₂ | Multiplet |
| 1.89 | CH₂ | Multiplet |
| 1.85 | CH₂ | Multiplet |
| 1.37 | CH₂ | Multiplet |
| 1.32 | CH₂ | Multiplet |
| 1.04 | CH₃ | Singlet |
| 0.76 | CH₃ | Singlet |
Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[1]
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (1R, 4S)-Camphorsulfonic Acid Chloride in CDCl₃
| Chemical Shift (ppm) | Assignment |
| 212.7 | C=O |
| 64.3 | CH₂ |
| 59.7 | Cq |
| 48.2 | Cq |
| 42.8 | CH |
| 42.3 | CH₂ |
| 26.9 | CH₂ |
| 25.3 | CH₂ |
| 19.8 | CH₃ |
| 19.7 | CH₃ |
Data sourced from the Royal Society of Chemistry supplementary information.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for Camphorsulfonic Acid
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3450 | O-H (sulfonic acid) | Stretching |
| ~2960 | C-H (alkane) | Stretching |
| ~1740 | C=O (ketone) | Stretching |
| ~1170 | S=O (sulfonate) | Asymmetric Stretch |
| ~1040 | S=O (sulfonate) | Symmetric Stretch |
Characteristic wavenumbers are estimated from spectra available for camphorsulfonic acid and related sulfonated compounds.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.[5]
Table 4: Mass Spectrometry Data for (±)-10-Camphorsulfonic Acid
| m/z | Relative Intensity (%) | Putative Fragment |
| 232 | 1.7 | [M]⁺ |
| 151 | 66.1 | [M - SO₃H]⁺ |
| 123 | 38.7 | |
| 109 | 100.0 | |
| 93 | 24.2 | |
| 81 | 53.1 | |
| 67 | 28.4 | |
| 55 | 15.7 | |
| 41 | 27.6 |
Data sourced from ChemicalBook for DL-10-CAMPHORSULFONIC ACID.[6]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. For this compound, D₂O or DMSO-d₆ are suitable solvents.
-
Instrumentation: Acquire the NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with the addition of a small amount of a volatile acid (e.g., formic acid) or base to promote ionization.
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For this compound, negative ion mode would detect the camphorsulfonate anion [M-Na]⁻, while positive ion mode would detect the sodium adduct [M+Na]⁺.
-
Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
References
- 1. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 13C NMR spectrum [chemicalbook.com]
Sodium Camphorsulfonate: A Chiral Auxiliary for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium camphorsulfonate, a salt of the naturally derived chiral molecule camphor, has emerged as a versatile and powerful tool in the field of asymmetric synthesis. Its rigid bicyclic structure and the presence of a sulfonic acid group provide a unique chiral environment, making it highly effective as a chiral resolving agent and a catalyst in a variety of stereoselective transformations. This technical guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on its role in chiral resolution and as a catalyst in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this valuable chiral auxiliary for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.
Chiral Resolution of Racemic Mixtures
One of the most established applications of this compound is in the separation of enantiomers from racemic mixtures through the formation of diastereomeric salts. The principle lies in the reaction of a racemic base (e.g., an amine) with an enantiomerically pure chiral acid like (1S)-(+)-10-camphorsulfonic acid. This reaction forms two diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
General Workflow for Chiral Resolution
The process of chiral resolution using this compound typically follows a well-defined workflow, as illustrated in the diagram below. This involves the formation of diastereomeric salts, their separation through selective crystallization, and the subsequent liberation of the desired enantiomer.
Understanding the Cardiotonic Effects of Sodium Camphorsulfonate: A Technical Guide
Abstract
Sodium Camphorsulfonate is a compound that has been historically utilized for its cardiotonic and respiratory stimulant properties. While its clinical use has varied, the underlying molecular mechanisms of its cardiotonic effects are not extensively detailed in publicly available literature. This technical guide synthesizes the current general understanding of this compound's action on the cardiovascular system and provides a comprehensive framework for its further investigation. The intended audience for this document includes researchers, scientists, and drug development professionals. This guide outlines hypothesized signaling pathways, presents templates for essential quantitative data, and details standard experimental protocols necessary for a thorough characterization of its cardiotonic properties.
Introduction
This compound is a salt derived from camphor, a bicyclic monoterpene. It has been used in various pharmaceutical preparations for its purported effects on the circulatory and respiratory systems.[1] Its cardiotonic effects are generally characterized by an increase in the force of myocardial contraction (positive inotropy) and vasodilation.[2] These actions suggest a potential utility in conditions of cardiac insufficiency or circulatory failure. However, a detailed understanding of its interaction with specific molecular targets within cardiomyocytes and the subsequent signaling cascades remains an area for further research. This guide aims to provide a foundational understanding and a methodological roadmap for elucidating the precise cardiotonic mechanisms of this compound.
Hypothesized Signaling Pathways in Cardiotonic Action
The positive inotropic effect of many cardiotonic agents is primarily mediated through an increase in intracellular calcium concentration ([Ca2+]i) in cardiomyocytes or by sensitizing the myofilaments to calcium. Based on the limited available information and the known principles of cardiac physiology, the cardiotonic effects of this compound may involve one or more of the following pathways.
Modulation of Calcium Ion Channels
A plausible mechanism for the cardiotonic effect of this compound is the modulation of calcium influx through L-type calcium channels (LTCCs) in the sarcolemma of cardiomyocytes. An increase in the open probability or conductance of these channels would lead to a greater influx of Ca2+ during the plateau phase of the cardiac action potential. This, in turn, would trigger a larger release of Ca2+ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR), leading to enhanced myofilament activation and stronger contraction.[3]
Influence on the Cyclic Adenosine Monophosphate (cAMP) - Protein Kinase A (PKA) Pathway
Many inotropic drugs exert their effects by modulating the cAMP-PKA signaling pathway.[2] Activation of G-protein coupled receptors, such as β-adrenergic receptors, leads to the production of cAMP by adenylyl cyclase.[4] Elevated cAMP levels activate PKA, which then phosphorylates several key proteins involved in cardiac contraction, including LTCCs, phospholamban (PLB), and troponin I.[5] Phosphorylation of LTCCs increases calcium influx, while phosphorylation of PLB removes its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), enhancing Ca2+ reuptake into the SR and thus increasing the SR calcium load for subsequent contractions.[5] While direct evidence linking this compound to this pathway is lacking, it remains a critical area for investigation.
Caption: Hypothesized cAMP-PKA signaling pathway for this compound's cardiotonic effect.
Data Presentation
To thoroughly evaluate the cardiotonic effects of this compound, quantitative data from a series of preclinical and clinical studies are essential. The following tables serve as templates for the types of data that should be generated.
Table 1: In Vitro Dose-Response on Cardiomyocyte Contractility
| Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | EC50 |
| Contraction Amplitude (% change from baseline) | |||||
| Contraction Velocity (μm/s) | |||||
| Relaxation Velocity (μm/s) | |||||
| Calcium Transient Amplitude (ΔF/F0) | |||||
| Calcium Transient Decay Rate (τ) |
Table 2: In Vivo Hemodynamic Effects in an Animal Model of Heart Failure
| Parameter | Sham | Heart Failure (Vehicle) | Heart Failure + this compound (Dose 1) | Heart Failure + this compound (Dose 2) |
| Left Ventricular Ejection Fraction (%) | ||||
| Cardiac Output (mL/min) | ||||
| dP/dt_max (mmHg/s) | ||||
| Heart Rate (bpm) | ||||
| Mean Arterial Pressure (mmHg) |
Experimental Protocols
The following are detailed methodologies for key experiments that are fundamental to characterizing the cardiotonic effects of a compound such as this compound.
Isolated Cardiomyocyte Contractility Assay
Objective: To determine the direct effect of this compound on the contractility of isolated cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from adult rats or mice by enzymatic digestion using a Langendorff-free method or a Langendorff perfusion system with collagenase and protease.[6][7]
-
Cell Culture: Isolated cardiomyocytes are plated on laminin-coated coverslips and allowed to attach.
-
Contractility Measurement: Cells are placed on the stage of an inverted microscope equipped with a video-based edge-detection system.[8] Cardiomyocytes are field-stimulated to contract at a physiological frequency (e.g., 1-2 Hz).
-
Drug Application: A baseline recording of cell shortening (sarcomere length change) is obtained. This compound is then added to the superfusion solution at increasing concentrations.
-
Data Analysis: Changes in contraction amplitude, velocity of shortening, and velocity of relaxation are measured and analyzed to generate dose-response curves.[9]
Langendorff Perfused Heart Model
Objective: To assess the effect of this compound on the global function of an isolated heart, independent of systemic neurohumoral influences.
Methodology:
-
Heart Excision and Cannulation: The heart is rapidly excised from an anesthetized animal (e.g., rabbit, guinea pig) and the aorta is cannulated on a Langendorff apparatus.[10][11]
-
Retrograde Perfusion: The heart is perfused retrogradely through the aorta with an oxygenated Krebs-Henseleit solution at a constant pressure or flow.[12]
-
Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dt_max), and heart rate are continuously recorded.
-
Drug Administration: After a stabilization period, this compound is infused into the perfusion solution at various concentrations.
-
Data Analysis: The effects on LVDP, +dP/dt_max, and heart rate are quantified and compared to baseline values.
Patch-Clamp Electrophysiology on Cardiomyocytes
Objective: To investigate the effects of this compound on specific ion channels in cardiomyocytes.
Methodology:
-
Cell Preparation: Isolated ventricular cardiomyocytes are prepared as described in Protocol 4.1.
-
Whole-Cell Patch-Clamp: The whole-cell patch-clamp technique is used to record ionic currents.[13][14] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell interior.
-
Ion Current Recording: Specific voltage protocols are applied to isolate and record different ionic currents, such as the L-type Ca2+ current (ICa,L) and the fast Na+ current (INa).
-
Drug Application: this compound is applied to the extracellular solution, and its effects on the amplitude and kinetics of the targeted ion currents are recorded.
-
Data Analysis: Current-voltage (I-V) relationships and activation/inactivation kinetics are analyzed to determine the mechanism of ion channel modulation.
Caption: General experimental workflow for characterizing a novel cardiotonic agent.
Conclusion and Future Directions
This compound has a history of use as a cardiotonic agent, yet the specific molecular mechanisms underlying its positive inotropic effects remain to be fully elucidated. This technical guide has provided a framework for understanding and investigating these effects, from hypothesized signaling pathways to detailed experimental protocols. Future research should focus on generating robust quantitative data on its dose-dependent effects on cardiomyocyte contractility, cardiac electrophysiology, and in vivo hemodynamics. Elucidating whether this compound directly modulates L-type calcium channels, influences the cAMP-PKA signaling pathway, or acts through other novel mechanisms will be crucial for determining its potential therapeutic value in contemporary cardiovascular medicine. The methodologies outlined in this guide provide a clear path for such investigations, which will ultimately lead to a comprehensive understanding of the cardiotonic effects of this compound.
References
- 1. Tracking single hiPSC-derived cardiomyocyte contractile function using CONTRAX an efficient pipeline for traction force measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of novel cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Langendorff-free Method for Isolation and Characterization of Primary Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contractility assessment in enzymatically isolated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 11. SutherlandandHearse [southalabama.edu]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
Preliminary Investigation of Sodium Camphorsulfonate in Catalysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium camphorsulfonate, the sodium salt of camphorsulfonic acid (CSA), is a chiral organic compound derived from camphor. While it is widely recognized as a chiral resolving agent and a pharmaceutical intermediate, its direct application as a catalyst is not extensively documented in scientific literature. The catalytic activity of the camphorsulfonate moiety is predominantly attributed to its parent acid, camphorsulfonic acid. CSA is a strong Brønsted acid organocatalyst that has proven effective in a variety of organic transformations.[1]
This technical guide provides a preliminary investigation into the catalytic potential of this compound. Given the limited direct data on the salt, this document will focus on the well-established catalytic applications of camphorsulfonic acid as a proxy. The underlying assumption is that the catalytic behavior of the camphorsulfonate anion, particularly in the presence of a proton source, will mirror that of CSA. The chiral nature of the camphor backbone is a key feature, enabling its use in asymmetric synthesis.[2] This guide will summarize key reactions, present quantitative data from literature, provide detailed experimental protocols for representative transformations, and visualize reaction pathways and workflows.
Catalytic Applications of the Camphorsulfonate Moiety
The catalytic activity of camphorsulfonic acid stems from its strong acidity (pKa ≈ 1.2), which allows it to act as an efficient proton donor to activate a wide range of substrates.[3] The chiral camphor scaffold can also induce stereoselectivity in certain reactions. Key areas of its application include:
-
Carbon-Carbon Bond Forming Reactions: This includes classic reactions such as the Mannich, Friedel-Crafts, and Michael reactions.[4][5][6]
-
Synthesis of Heterocyclic Compounds: CSA has been effectively used to catalyze the synthesis of various heterocyclic systems, including quinolines, benzimidazoles, and their derivatives.[2][7]
-
Asymmetric Synthesis: The inherent chirality of camphorsulfonic acid and its derivatives makes them valuable in enantioselective transformations, often employed to produce enantiomerically enriched products.[8]
While this compound is not typically used as a direct Brønsted acid catalyst due to the absence of a readily available proton, it can be envisioned to participate in catalysis in several ways:
-
In-situ Generation of CSA: In the presence of a proton source, this compound can generate camphorsulfonic acid in the reaction medium, which then acts as the true catalyst.
-
Phase-Transfer Catalysis: Although less common, the amphiphilic nature of this compound, with a hydrophobic camphor backbone and a hydrophilic sulfonate group, suggests potential applications as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
Quantitative Data on Camphorsulfonic Acid Catalyzed Reactions
The following tables summarize the quantitative data for various organic reactions catalyzed by camphorsulfonic acid (CSA), showcasing its efficiency and versatility across different substrates.
Table 1: CSA-Catalyzed Three-Component Mannich Reaction [4]
| Aldehyde | Amine | Ketone | Product | Yield (%) |
| Benzaldehyde | Aniline | Acetophenone | 3-(Phenylamino)-1,3-diphenylpropan-1-one | 92 |
| 4-Chlorobenzaldehyde | Aniline | Acetophenone | 3-(4-Chlorophenyl)-3-(phenylamino)-1-phenylpropan-1-one | 95 |
| 4-Methoxybenzaldehyde | Aniline | Acetophenone | 3-(4-Methoxyphenyl)-3-(phenylamino)-1-phenylpropan-1-one | 90 |
| Benzaldehyde | 4-Methoxyaniline | Acetophenone | 3-((4-Methoxyphenyl)amino)-1,3-diphenylpropan-1-one | 94 |
| Benzaldehyde | Aniline | Cyclohexanone | 2-(Phenyl(phenylamino)methyl)cyclohexan-1-one | 88 |
Table 2: CSA-Catalyzed Friedel-Crafts Alkylation of Indoles with Enones [9]
| Indole | Enone | Product | Yield (%) |
| Indole | Chalcone | 3-(1,3-Diphenyl-3-oxopropyl)-1H-indole | 90 |
| 2-Methylindole | Chalcone | 2-Methyl-3-(1,3-diphenyl-3-oxopropyl)-1H-indole | 85 |
| Indole | Benzylideneacetone | 4-(1H-Indol-3-yl)-4-phenylbutan-2-one | 88 |
| 5-Bromoindole | Chalcone | 5-Bromo-3-(1,3-diphenyl-3-oxopropyl)-1H-indole | 82 |
Table 3: CSA-Catalyzed Synthesis of 2-Arylbenzimidazoles [7]
| o-Phenylenediamine | Aldehyde | Product | Yield (%) |
| 1,2-Diaminobenzene | Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 95 |
| 1,2-Diaminobenzene | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 96 |
| 1,2-Diaminobenzene | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1H-benzo[d]imidazole | 94 |
| 1,2-Diaminobenzene | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole | 92 |
| 4-Methyl-1,2-diaminobenzene | Benzaldehyde | 5-Methyl-2-phenyl-1H-benzo[d]imidazole | 93 |
Experimental Protocols
The following are representative experimental protocols for key reactions catalyzed by camphorsulfonic acid.
General Procedure for the CSA-Catalyzed Three-Component Mannich Reaction[4]
A mixture of an aldehyde (1 mmol), an amine (1 mmol), a ketone (1.2 mmol), and (±)-camphor-10-sulfonic acid (0.1 mmol, 10 mol%) is stirred at room temperature under solvent-free conditions for the appropriate time (typically 2-5 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is diluted with ethyl acetate (10 mL) and washed with a saturated solution of sodium bicarbonate (2 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired β-amino ketone.
General Procedure for the CSA-Catalyzed Synthesis of 2-Arylbenzimidazoles[7]
A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and (±)-camphor-10-sulfonic acid (0.1 mmol, 10 mol%) in ethanol (5 mL) is stirred at room temperature for the specified time (typically 1-3 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water (20 mL). The precipitated solid is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-arylbenzimidazole.
General Procedure for the CSA-Catalyzed Michael Addition of Indoles to Enones[6]
To a solution of the enone (1 mmol) and indole (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL) is added camphorsulfonic acid (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the required time (typically 4-8 hours), with progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired 3-substituted indole.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and reaction pathways related to camphorsulfonate catalysis.
Experimental Workflow
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Methodological & Application
Application Note: Enantiomeric Separation of Sodium Camphorsulfonate using High-Performance Liquid Chromatography
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of sodium camphorsulfonate. This compound is a widely used chiral resolving agent in the pharmaceutical industry.[1] The ability to accurately determine its enantiomeric purity is critical for quality control and regulatory compliance. The described method utilizes a chiral stationary phase (CSP) for the direct separation of the (+) and (-) enantiomers of camphorsulfonic acid. This protocol is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Camphorsulfonic acid and its salts, such as this compound, are chiral molecules existing as a pair of enantiomers.[2] In pharmaceutical applications, often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. Consequently, regulatory agencies often require strict control over the enantiomeric purity of chiral compounds used in drug synthesis and formulation.[2]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used technique for the separation and quantification of enantiomers.[3][4] This application note is based on established principles of chiral chromatography and adapts a patented method for the direct enantiomeric resolution of camphorsulfonic acid and its salts.[2] The method employs an ion-exchange type chiral column, providing a robust and reproducible approach for this challenging separation.[2]
Experimental
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chiral Column: An ion-exchange type chiral column with a quinidine derivative bonded to a silica gel stationary phase.[2]
-
Example: CHIRALPAK® QD-AX or a similar quinidine carbamate-based anion-exchange column.
-
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Solvents: HPLC grade methanol, formic acid, and diethylamine.
-
Sample: Sodium (±)-10-camphorsulfonate.
The following table summarizes the chromatographic conditions for the enantiomeric separation of this compound.
| Parameter | Condition |
| Column | Ion-exchange chiral column (quinidine derivative on silica) |
| Mobile Phase | Methanol / Formic Acid / Diethylamine |
| (Consult column manufacturer's recommendation for specific ratios) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm[2] |
| Injection Volume | 10 µL |
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of methanol, formic acid, and diethylamine. The exact composition may require optimization based on the specific column used. A typical starting point could be a high percentage of methanol with small additions of the acidic and basic modifiers.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of sodium (±)-10-camphorsulfonate reference standard.
-
Dissolve in and dilute to 10 mL with the mobile phase to obtain a concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample.
-
Dissolve in and dilute with the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Detailed Protocol
-
System Preparation:
-
Set up the HPLC system according to the parameters listed in the chromatographic conditions table.
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability:
-
Inject the standard solution (racemic this compound) six times.
-
The system suitability parameters should meet the following criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.[2]
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) for Peak Area: The RSD for the peak areas of six replicate injections should be less than 2.0%.
-
-
-
Sample Analysis:
-
Once the system suitability is confirmed, inject the sample solution.
-
Identify the peaks of the two enantiomers based on their retention times, which should correspond to the retention times observed in the standard chromatogram.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the percentage of each enantiomer using the following formula:
-
Results and Data Presentation
The following table presents typical, expected results for the enantiomeric separation of this compound under the described conditions. Actual retention times may vary depending on the specific column and system.
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | ~ 8.5 | 1.1 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | ~ 10.2 | 1.2 |
Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound enantiomers.
Caption: Workflow for the enantiomeric separation of this compound by HPLC.
Conclusion
The HPLC method presented in this application note provides a reliable and effective means for the enantiomeric separation of this compound. The use of an ion-exchange chiral stationary phase allows for the direct resolution of the enantiomers with good resolution and peak shape. This method is suitable for quality control applications in the pharmaceutical industry to ensure the enantiomeric purity of this compound. Further optimization of the mobile phase composition may be necessary depending on the specific chiral column employed.
References
Application Notes and Protocols for Chiral Resolution of Amines Using Sodium Camphorsulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. This document provides detailed application notes and a generalized protocol for the chiral resolution of racemic amines utilizing sodium camphorsulfonate. The methodology leverages the formation of diastereomeric salts with distinct physical properties, primarily solubility, enabling their separation through fractional crystallization. The subsequent liberation of the desired amine enantiomer yields a product with high enantiomeric purity.
Introduction
Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a critical regulatory requirement. Diastereomeric salt formation is a robust, scalable, and economically viable method for achieving this separation.[1][2] Camphorsulfonic acid and its salts are effective chiral resolving agents for racemic bases due to their ability to form crystalline diastereomeric salts.[1] This document outlines the principles and provides a practical guide to employing this compound for the resolution of racemic amines.
Principle of Chiral Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties.[1] The reaction of a racemic amine ((R/S)-amine) with an enantiomerically pure chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (or its sodium salt), results in the formation of two diastereomeric salts: [(R)-amine·(1S)-acid] and [(S)-amine·(1S)-acid]. These diastereomers exhibit different solubilities in a given solvent, allowing for the selective crystallization of the less soluble salt.[1][2] The enantiomerically enriched amine is then recovered by treating the isolated diastereomeric salt with a base.
Experimental Protocols
This section details a generalized protocol for the chiral resolution of a racemic amine using this compound. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are substrate-dependent and may require empirical optimization.
3.1. Materials and Equipment
-
Racemic amine
-
(1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid (or their sodium salts)
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, THF)[3][4][5]
-
Aqueous base solution (e.g., 2M Sodium Hydroxide, Sodium Carbonate)[1][5]
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Rotary evaporator
-
Analytical instrumentation for determining enantiomeric excess (e.g., Chiral HPLC, polarimeter)
3.2. Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
-
In an appropriate flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent. Gentle heating may be applied to facilitate dissolution.
-
In a separate flask, dissolve the chiral resolving agent, (1S)-(+)-10-camphorsulfonic acid (0.5 - 2.0 equivalents), in the same or a miscible solvent. If using the sodium salt, it can be used directly or the free acid can be generated in situ. The use of sub-stoichiometric amounts of the resolving agent is common.
-
Slowly add the solution of the resolving agent to the amine solution with constant stirring. The reaction is typically performed at room temperature, but elevated temperatures can be used.[5][6]
-
Stir the resulting mixture for a period of time (e.g., 12-24 hours) to ensure complete salt formation.[1][5]
Step 2: Fractional Crystallization
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitate.
-
If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt can be attempted.
Step 3: Isolation of the Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
The isolated solid is the diastereomeric salt of one of the amine enantiomers.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane, diethyl ether) and an aqueous base (e.g., 2M NaOH or Na₂CO₃ solution).[1][5]
-
Stir the mixture until the solid completely dissolves, indicating the dissociation of the salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., K₂CO₃).[1][5]
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
Step 5: Determination of Enantiomeric Excess
-
Determine the enantiomeric excess (ee) of the resolved amine using an appropriate analytical technique, such as chiral HPLC.[5][6]
Data Presentation
The following tables summarize quantitative data from literature examples of chiral resolution of amines using camphorsulfonic acid.
Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid [5]
| Entry | Molar Ratio (Amine:Acid) | Solvent | Time (h) | Fraction | Yield (%) | ee (%) |
| 1 | 1 : 1.5 | THF | - | Filtrate | - | 58 |
| 2 | 1 : 2 | THF | - | - | 20 | 80 |
| 3 | 1 : 2 | CH₂Cl₂ | 24 | Precipitate I | 25 | 98 (R,R) |
| 4 | 1 : 2 | CH₂Cl₂ | 36 | Precipitate II | 62 | 73 (S,S) |
| 5 | 1 : 2 | CH₂Cl₂ | 36 | Filtrate II | 10 | 80 (R,R) |
Table 2: Resolution of racemic 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol with (-)-camphor-10-sulphonic acid [6]
| Molar Ratio (Amine:Acid) | Solvent | Time (h) | Fraction | Yield (%) | ee (%) |
| 1 : 0.5 | Acetone | 16 | Precipitate | 70 | >99 (R,R) |
| 1 : 0.5 | Acetone | 16 | Filtrate | 70 | 79 (S,S) |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of amines using camphorsulfonate.
Caption: General workflow for the chiral resolution of a racemic amine.
Conclusion
The use of this compound for the chiral resolution of racemic amines is a well-established and effective method. The success of the resolution is highly dependent on the careful selection of experimental parameters, particularly the crystallization solvent and the stoichiometry of the resolving agent. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own chiral resolution processes, contributing to the efficient production of enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 4. CA1310316C - PROCESS FOR RESOLUTION AND RACEMIZATION OF AMINES WITH ACIDIC .alpha.-HYDROGENS - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Diastereomeric Salt Crystallization with Sodium Camphorsulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] This method involves the reaction of a racemic compound, such as an amine or a carboxylic acid, with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility. This disparity in solubility allows for their separation by fractional crystallization.[1][2] Subsequently, the desired enantiomer can be regenerated from the isolated diastereomeric salt.[1]
(1S)-(+)-10-camphorsulfonic acid (CSA) and its sodium salt are effective chiral resolving agents for racemic bases due to their ability to form crystalline diastereomeric salts.[1][3] This document provides detailed protocols and application notes based on the use of sodium (1S)-(+)-10-camphorsulfonate for the resolution of racemic amines, illustrating the general principles applicable to resolutions with chiral camphor derivatives.
Core Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[4] This allows for their separation using standard laboratory techniques like fractional crystallization. The process can be broken down into four key stages: salt formation, selective crystallization, isolation of the diastereomeric salt, and regeneration of the pure enantiomer.[4]
Experimental Workflow
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Key Experimental Parameters and Optimization
The success of a diastereomeric salt resolution is highly dependent on several factors that must be optimized for each specific racemic compound.
-
Solvent Selection: The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts. A good solvent system will maximize the solubility difference between the two diastereomers.[5] A screening of various solvents with different polarities is often necessary.[5]
-
Stoichiometry: The molar ratio between the racemic compound and the resolving agent can impact both the yield and the enantiomeric purity of the product.[1] Ratios of 1:1 are common, but other stoichiometries should be explored.
-
Temperature Profile: A controlled cooling profile often yields crystals of higher purity than rapid cooling.[1] The temperature at which crystallization occurs can significantly affect the selectivity of the process.[1]
-
Seeding: The introduction of a small crystal of the desired pure diastereomeric salt (seeding) can promote crystallization and improve the efficiency and reproducibility of the resolution.[1][6]
Generalized Experimental Protocol
This protocol provides a general framework for the resolution of a racemic amine using sodium (1S)-(+)-10-camphorsulfonate. The specific conditions will need to be optimized for the target compound.
1. Salt Formation and Crystallization:
-
In a suitable flask, dissolve the racemic amine (1.0 eq.) in a selected solvent (e.g., methanol, ethanol, acetone, or dichloromethane).[1][7][8]
-
In a separate flask, dissolve sodium (1S)-(+)-10-camphorsulfonate (0.5-1.0 eq.) in the same solvent. The use of 0.5 equivalents of the resolving agent can be effective in some cases.[6]
-
Combine the two solutions and stir at room temperature or elevated temperature to ensure complete salt formation.[1][7]
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.[4]
-
If crystallization does not occur, try adding an anti-solvent (a solvent in which the salts are less soluble) or seeding the solution with a small crystal of the desired diastereomeric salt.[1][4]
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.[1]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[4]
-
Dry the crystals under vacuum.
3. Regeneration of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., saturated sodium bicarbonate or sodium hydroxide solution).[1][8]
-
Stir the mixture until the solid has completely dissolved, indicating the salt has been broken.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the resolved enantiomer.[4][8]
4. Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.[7]
Example Data from Literature
The following tables summarize quantitative data from published resolution experiments using camphorsulfonic acid derivatives.
Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid [8]
| Entry | Molar Ratio (Racemate:CSA) | Solvent | Yield of Precipitate I (%) | ee of (R,R)-enantiomer from Precipitate I (%) |
| 1 | 1:1 | CH₂Cl₂ | 30 | 80 |
| 2 | 1:2 | CH₂Cl₂ | 20 | 80 |
| 3 | 1:1 | CH₂Cl₂ | 25 | 90 |
| 4 | 1:2 | CH₂Cl₂ | 25 | 98 |
Table 2: Resolution of Racemic 2-(benzyl–(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol with (-)-camphor-10-sulphonic acid [7]
| Product | Yield (%) | ee (%) |
| R,R (-) enantiomer (from precipitate) | 70 | >99 |
| S,S (+) enantiomer (from filtrate) | 70 | 79 |
Logical Relationship in Diastereomeric Resolution
Caption: Decision-making flowchart for optimizing a diastereomeric salt crystallization.
Conclusion
Diastereomeric salt crystallization with sodium camphorsulfonate is a powerful and versatile method for the resolution of racemic compounds. The success of this technique relies on the systematic optimization of key experimental parameters, including solvent, stoichiometry, and temperature. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and implement efficient chiral resolution processes in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Chiral Separation using Sodium Camphorsulfonate as a Chiral Additive in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separation is a critical aspect of pharmaceutical analysis and drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Capillary electrophoresis (CE) has emerged as a powerful technique for enantiomeric separations due to its high efficiency, short analysis time, and low consumption of samples and reagents. The key to successful chiral separation in CE is the addition of a chiral selector to the background electrolyte (BGE).
This document provides detailed application notes and protocols for the use of sodium camphorsulfonate as a chiral additive in capillary electrophoresis for the enantiomeric separation of pharmaceutical compounds. Camphorsulfonic acid and its derivatives have shown potential as effective chiral selectors, particularly for the resolution of basic drugs. While direct and extensive literature on this compound as a primary chiral selector in CE is limited, this protocol is based on established principles of chiral CE and analogous applications of camphorsulfonic acid derivatives in related separation techniques.
Principle of Chiral Separation
In capillary electrophoresis, enantiomers possess identical charge-to-size ratios and therefore migrate at the same velocity in an achiral environment. The introduction of a chiral selector, such as this compound, into the background electrolyte facilitates the separation. The chiral selector interacts with the enantiomers to form transient diastereomeric complexes with different formation constants and/or mobilities. This difference in interaction leads to varying apparent electrophoretic mobilities of the enantiomers, enabling their separation.
The general mechanism involves the differential partitioning of the enantiomers between the free form and the complexed form with the chiral selector. The effective mobility of each enantiomer is a weighted average of the mobility of its free and complexed forms.
Experimental Workflow
The following diagram illustrates the general workflow for developing a chiral separation method using this compound in capillary electrophoresis.
Caption: General workflow for chiral CE using this compound.
Proposed Experimental Protocol
This protocol provides a starting point for the development of a chiral separation method using this compound. Optimization of various parameters will be necessary for specific analytes.
1. Materials and Reagents
-
Fused-silica capillary (e.g., 50 µm i.d., 30-60 cm total length)
-
Sodium hydroxide (NaOH), 0.1 M solution
-
Hydrochloric acid (HCl), 0.1 M solution
-
Background Electrolyte (BGE) components:
-
Buffer: Phosphoric acid, citric acid, or acetic acid
-
Base for pH adjustment: Tris, sodium hydroxide, or triethanolamine
-
Chiral Selector: (+)- or (-)-Sodium 10-camphorsulfonate
-
-
Analyte (racemic mixture)
-
Deionized water (18 MΩ·cm)
2. Instrumentation
-
Capillary Electrophoresis system with a UV or Diode Array Detector (DAD)
-
pH meter
-
Sonicator
-
0.22 µm syringe filters
3. Capillary Conditioning
A new capillary should be conditioned by flushing sequentially with:
-
1 M NaOH for 20 minutes
-
Deionized water for 10 minutes
-
0.1 M HCl for 10 minutes
-
Deionized water for 10 minutes
-
Background Electrolyte (BGE) for 15 minutes
Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and BGE for 3 minutes to ensure reproducibility.
4. Preparation of Background Electrolyte (BGE)
-
Prepare a stock solution of the desired buffer (e.g., 100 mM phosphate buffer).
-
Dissolve the desired amount of this compound in the buffer solution. A starting concentration range of 10-50 mM is recommended.
-
Adjust the pH of the solution to the desired value using an appropriate acid or base. For basic drugs, an acidic pH (e.g., 2.5 - 4.5) is often effective.
-
Filter the BGE through a 0.22 µm syringe filter before use.
5. Sample Preparation
-
Dissolve the racemic analyte in deionized water or the BGE to a final concentration of 0.1-1.0 mg/mL.
-
If necessary, sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter.
6. Electrophoretic Conditions
The following table provides a starting point for the electrophoretic conditions. These parameters should be optimized for each specific application.
| Parameter | Recommended Starting Conditions |
| Capillary | Fused-silica, 50 µm i.d., 40 cm effective length, 50 cm total |
| Background Electrolyte | 25 mM Phosphate buffer, 20 mM Sodium (+)-10-camphorsulfonate, pH 3.0 |
| Applied Voltage | +15 to +25 kV (Normal Polarity) |
| Temperature | 20-25 °C |
| Injection | Hydrodynamic (pressure): 50 mbar for 5 seconds |
| Detection Wavelength | At the UV maximum of the analyte (e.g., 214 nm, 254 nm) |
Data Presentation: Hypothetical Quantitative Data
The following table presents hypothetical data for the chiral separation of a model basic drug, illustrating the type of quantitative results that can be obtained and summarized.
| Analyte (Model Basic Drug) | Migration Time (min) - Enantiomer 1 | Migration Time (min) - Enantiomer 2 | Resolution (Rs) |
| Condition 1: 10 mM this compound | 8.52 | 8.75 | 1.2 |
| Condition 2: 20 mM this compound | 9.15 | 9.58 | 1.8 |
| Condition 3: 30 mM this compound | 10.03 | 10.71 | 2.1 |
| Condition 4: 20 mM this compound, pH 2.5 | 8.76 | 9.12 | 1.6 |
| Condition 5: 20 mM this compound, pH 3.5 | 9.54 | 10.05 | 1.9 |
Method Development and Optimization
The successful enantiomeric separation using this compound will likely require systematic optimization of several key parameters.
Logical Relationship for Method Optimization
Caption: A logical approach to optimizing chiral CE separation.
-
Concentration of this compound: The concentration of the chiral selector is a critical parameter. Increasing the concentration generally improves resolution up to a certain point, after which resolution may plateau or even decrease. A range of 10-100 mM should be investigated.
-
pH of the Background Electrolyte: The pH affects the charge of both the analyte and the chiral selector, influencing the electrostatic interactions that contribute to separation. For basic drugs, a low pH (2.5-5.0) is typically a good starting point.
-
Applied Voltage: Higher voltages can lead to shorter analysis times and sharper peaks, but also generate more Joule heating, which can negatively impact resolution. An optimal voltage should be determined.
-
Temperature: Temperature affects the viscosity of the BGE and the kinetics of the interaction between the analyte and the chiral selector. Maintaining a constant and optimized temperature is crucial for reproducibility.
-
Organic Modifiers: The addition of organic modifiers like methanol or acetonitrile to the BGE can alter the solvation of the analytes and the chiral selector, thereby influencing the enantioselective interactions.
Conclusion
This compound presents a promising and cost-effective chiral additive for the enantiomeric separation of pharmaceutical compounds by capillary electrophoresis. The protocols and guidelines presented here offer a solid foundation for researchers and scientists to develop and validate robust chiral separation methods. Successful implementation will depend on systematic optimization of the experimental parameters for each specific analyte. This approach can be a valuable tool in drug development, quality control, and pharmacokinetic studies.
Application Notes and Protocols for Sodium Camphorsulfonate Catalyzed Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing sodium camphorsulfonate as a catalyst. This compound, a salt of camphorsulfonic acid (CSA), serves as a stable, and effective organocatalyst for various organic transformations.[1] The catalytic activity is attributed to the acidic nature of the camphorsulfonate moiety, which can facilitate reactions such as multicomponent condensations and Friedel-Crafts alkylations.[1][2]
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[3] this compound can be effectively used to catalyze this reaction under solvent-free conditions.[1][3]
Quantitative Data Summary
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 20 | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 20 | 5 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 20 | 5 | 89 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 20 | 5 | 85 |
| 5 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 20 | 5 | 96 |
| 6 | Benzaldehyde | Methyl acetoacetate | Urea | 20 | 5 | 90 |
| 7 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 20 | 6 | 88 |
Data adapted from a study using DL-10-Camphorsulfonic acid under similar conditions.[1][3]
Experimental Protocol
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.20 mmol, 20 mol%).[1][3]
-
Reaction Conditions: Stir the reaction mixture at 80°C under solvent-free conditions for the time specified in the table (typically 5-6 hours).[1][3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After completion of the reaction, add cold water to the reaction mixture.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.[1]
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Biginelli reaction.
Synthesis of Fused Quinoline Derivatives
This compound can catalyze the one-pot, three-component synthesis of fused quinoline derivatives from arylamines, aromatic aldehydes, and cyclic ketones.[4][5] This method provides an atom-economical route to a variety of polycyclic quinoline structures.[4]
Quantitative Data Summary
| Entry | Arylamine | Aldehyde | Cyclic Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Cyclohexanone | 10 | Acetonitrile | 8 | 85 |
| 2 | 4-Methoxyaniline | Benzaldehyde | Cyclohexanone | 10 | Acetonitrile | 8 | 88 |
| 3 | 4-Chloroaniline | Benzaldehyde | Cyclohexanone | 10 | Acetonitrile | 9 | 82 |
| 4 | Aniline | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Acetonitrile | 8 | 87 |
| 5 | Aniline | Benzaldehyde | Cyclopentanone | 10 | Acetonitrile | 7 | 80 |
| 6 | Naphthylamine | Benzaldehyde | Cyclohexanone | 10 | Acetonitrile | 10 | 75 |
Data is representative of typical yields for CSA-catalyzed reactions.[4][5]
Experimental Protocol
-
Reactant Mixture: To a solution of the arylamine (1 mmol) and aromatic aldehyde (1 mmol) in acetonitrile (5 mL), add the cyclic ketone (1.2 mmol) and this compound (0.10 mmol, 10 mol%).
-
Reaction Conditions: Reflux the reaction mixture for the time indicated in the table (typically 7-10 hours).
-
Monitoring the Reaction: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure fused quinoline derivative.
Proposed Reaction Mechanism
Caption: Proposed mechanism for fused quinoline synthesis.
Synthesis of 3,3-Disubstituted Oxindoles via Friedel-Crafts Alkylation
This compound is an effective catalyst for the Friedel-Crafts alkylation of arenes and heteroarenes with indolyl alcohols, leading to the formation of 3,3-disubstituted oxindoles.[6] This reaction provides a mild and efficient method to access these biologically important heterocyclic frameworks.[6]
Quantitative Data Summary
| Entry | Indolyl Alcohol | Arene/Heteroarene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Isatin-derived 3-indolylmethanol | Furan | 10 | Dichloromethane | 12 | 90 |
| 2 | Isatin-derived 3-indolylmethanol | 2-Methylfuran | 10 | Dichloromethane | 12 | 85 |
| 3 | Isatin-derived 3-indolylmethanol | Pyrrole | 10 | Dichloromethane | 12 | 88 |
| 4 | Isatin-derived 3-indolylmethanol | Thiophene | 10 | Dichloromethane | 24 | 75 |
| 5 | Isatin-derived 3-indolylmethanol | Anisole | 10 | Dichloromethane | 24 | 82 |
Data is representative of yields obtained with CSA as the catalyst.[6]
Experimental Protocol
-
Reactant Mixture: In a reaction vessel, dissolve the isatin-derived 3-indolylmethanol (1 mmol) and the arene or heteroarene (1.2 mmol) in dichloromethane (5 mL).
-
Catalyst Addition: Add this compound (0.10 mmol, 10 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the table (12-24 hours).
-
Monitoring the Reaction: Follow the reaction's progress by TLC analysis.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Isolation and Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3,3-disubstituted oxindole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for Friedel-Crafts alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Large-Scale Chiral Resolution Using Camphorsulfonate Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for isolating enantiomers, which can exhibit different pharmacological and toxicological properties.[1] One of the most robust and scalable methods for separating enantiomers of racemic bases is through the formation of diastereomeric salts using a chiral acid as a resolving agent.[1][2][3][4]
Camphorsulfonic acid (CSA), available as both (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid, is a highly effective resolving agent.[2][4][5] It reacts with a racemic mixture of a base to form two diastereomeric salts with different physical properties, such as solubility.[5] This difference in solubility allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.[5] This method is widely used in the industrial synthesis of active pharmaceutical ingredients (APIs).[2]
This document provides detailed protocols and quantitative data for the large-scale chiral resolution of key pharmaceutical intermediates using camphorsulfonic acid and its salts.
General Workflow for Chiral Resolution
The fundamental process of chiral resolution via diastereomeric salt formation follows a consistent series of steps, from salt formation to the liberation of the pure enantiomer. The efficiency of the process is highly dependent on the choice of solvent and crystallization conditions.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Application Example 1: Resolution of (±)-Clopidogrel
Clopidogrel is an antiplatelet agent, and its therapeutic activity resides in the (S)-(+)-enantiomer. Large-scale synthesis often involves the resolution of racemic clopidogrel using L-(-)-camphorsulfonic acid.[6]
Quantitative Data Summary
| Scale | Resolving Agent | Solvent(s) | Yield of Salt (%) | Chiral Purity (%) | Reference |
| 150 kg | L-(-)-camphor sulfonic acid monohydrate (200 kg) | Acetone / Water | 64.9 | 99.55 | [6] |
| 80 kg (Salt) | N/A (Liberation Step) | Dichloromethane / 2-Butanol | N/A | N/A | [6] |
| Lab Scale | Levorotatory camphor sulfonic acid | Toluene / DMF | N/A | N/A | [7] |
Experimental Protocols
Protocol 1.1: Large-Scale Resolution of (±)-Clopidogrel[6]
-
Dissolution: To the residue of racemic clopidogrel free base, add acetone (1470 L) at 30 °C and stir until a clear solution is obtained.
-
Salt Formation: Add water (14 L) and L-(-)-camphor sulfonic acid monohydrate (200 kg) to the solution and stir for 45 minutes.
-
Crystallization: Add (+)-Clopidogrel camphor sulfonate (0.15 kg) as a seed and continue stirring the mixture for 18 hours at 30 °C.
-
Isolation: Filter the separated solid, wash it with acetone (130 L), and dry it under vacuum at 42 °C for 10 hours to yield (+)-Clopidogrel camphor sulfonate.
-
Result: 150 kg (64.9% yield) with a chiral purity of 99.55%.[6]
-
Protocol 1.2: Liberation of (S)-(+)-Clopidogrel Free Base[6]
-
Suspension: Charge (+)-Clopidogrel camphor sulfonate (80 kg) and dichloromethane (350 L) into a reactor and cool the mixture to 2 °C.
-
Neutralization: Adjust the pH of the reaction mixture to 7.0 using a 10% sodium carbonate solution (approx. 80 L).
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 120 L).
-
Washing & Concentration: Combine the organic layers and wash with water (2 x 120 L). Concentrate the organic layer under vacuum at a temperature of 47 °C.
-
Solvent Exchange: To the resulting residue, add 2-butanol (90 L) and distill off the solvent at 53 °C under vacuum to yield the purified (S)-(+)-Clopidogrel free base.
Application Example 2: Resolution of (±)-trans-2,3-Diphenylpiperazine
Enantiomerically pure trans-2,3-diphenylpiperazine is a valuable chiral building block. Resolution of the racemic mixture can be efficiently achieved using (1S)-(+)-10-camphorsulfonic acid.[8]
Quantitative Data Summary
| Scale (Racemate) | Resolving Agent (Equivalents) | Solvent | Fraction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 10 mmol | 2.0 | Dichloromethane | Precipitate | N/A | 98 ((R,R)-(+)) | [8] |
| 10 mmol | 2.0 | Dichloromethane | Filtrate | N/A | 73 ((S,S)-(-)) | [8] |
| 1.5 mmol | 2.0 | Acetonitrile | Precipitate | 20 | 80 ((R,R)-(+)) | [8] |
| 1.5 mmol | 1.0 | Dichloromethane | Precipitate | N/A | 90 ((R,R)-(+)) | [8] |
Experimental Protocol
Protocol 2.1: Resolution of (±)-trans-2,3-Diphenylpiperazine[8]
-
Reaction Setup: In a suitable vessel, combine (±)-2,3-diphenylpiperazine (2.4 g, 10 mmol) and (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) in dichloromethane (100 mL).
-
Crystallization: Stir the contents at 25 °C for 24 hours.
-
Isolation: Filter the mixture to collect the precipitate (Precipitate I), which is the diastereomeric salt of the (R,R)-enantiomer.
-
Liberation of (R,R)-(+)-enantiomer: Suspend Precipitate I in a mixture of dichloromethane and aqueous sodium hydroxide to liberate the free base. Extract with dichloromethane to obtain (R,R)-(+)-2,3-diphenylpiperazine with 98% ee.[8]
-
Isolation of (S,S)-(-)-enantiomer: The filtrate from step 3 contains the more soluble diastereomeric salt. This can be treated similarly with a base to recover the partially resolved (S,S)-(-)-2,3-diphenylpiperazine (73% ee).[8]
Application Example 3: Resolution of a Quazolinone Intermediate
Chiral resolution is often applied to complex intermediates in drug synthesis. An example is the resolution of racemic 6-chloro-4-cyclopropyl-4-[(2-pyridinyl)-2-ethynyl]-3,4-dihydro-1-(4-methoxybenzyl)quinazolin-2(1H)-one using (+)-camphorsulfonic acid.[9]
Quantitative Data Summary
| Step | Scale (Racemate) | Solvent | Enantiomeric Excess (ee, %) | Reference |
| Initial Crystallization | 1.24 g | n-Butyl Acetate | 59 | [9] |
| First Recrystallization | 1.0 g | n-Butyl Acetate | 95 | [9] |
| Second Recrystallization | 811 mg | n-Butyl Acetate | >95 | [9] |
Experimental Protocol
Protocol 3.1: Resolution of a Racemic Quazolinone[9]
-
Dissolution: Charge the racemic quinazolinone (1.24 g) and n-butyl acetate (100 mL) into a vessel. Heat the suspension to 80 °C to obtain a homogeneous solution.
-
Salt Formation: Add (+)-camphorsulfonic acid (848 mg) to the solution and reflux the mixture for 30 minutes.
-
Initial Crystallization: Cool the solution gently to room temperature after seeding at an elevated temperature (e.g., 130°C, though this seems high and might be a typo in the source, careful cooling from reflux is key). Age the mixture at room temperature overnight. Filter the crystals.
-
Result: 1.0 g of the salt is obtained with a purity of 59% ee.[9]
-
-
First Recrystallization: Recrystallize the obtained salt (1.0 g) from n-butyl acetate (80 mL). Isolate the crystals by filtration.
-
Result: 811 mg of the salt is obtained in 95% ee.[9]
-
-
Second Recrystallization: Recrystallize the salt again from n-butyl acetate (70 mL) and isolate the crystals by filtration.
-
Result: 765 mg of the desired salt is obtained with >95% ee.[9]
-
Logical Diagram: Purity Enrichment by Recrystallization
Caption: Enrichment of enantiomeric excess through sequential recrystallizations.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US6800759B2 - Racemization and enantiomer separation of clopidogrel - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
Application Notes: Sodium Camphorsulfonate in Pharmaceutical Intermediate Synthesis
Introduction
Sodium camphorsulfonate, the sodium salt of camphor-10-sulfonic acid, is a versatile and valuable compound in the pharmaceutical industry.[1] Derived from natural camphor, this chiral organic salt is a white crystalline powder soluble in water.[1][2] Its bifunctional nature, possessing both a hydrophobic camphor moiety and a hydrophilic sulfonate group, along with its inherent chirality, makes it a crucial reagent in the synthesis of complex pharmaceutical intermediates.[3] This document details its primary applications, including its roles as a chiral resolving agent, an acid catalyst, and a building block for bioactive molecules, complete with experimental protocols and quantitative data.
Key Applications
This compound and its parent acid, camphorsulfonic acid (CSA), are utilized in several key areas of pharmaceutical synthesis:
-
Chiral Resolution of Racemates: The most prominent application is in the separation of enantiomers from a racemic mixture.[4][5] As a chiral resolving agent, it reacts with a racemic base (e.g., an amine) to form two diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4] This technique is indispensable for producing enantiomerically pure Active Pharmaceutical Ingredients (APIs), as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even harmful.[4][5]
-
Asymmetric Synthesis and Catalysis: Camphorsulfonic acid is frequently used as a chiral organocatalyst.[3][6] Its strong acidic nature facilitates various organic transformations, including the synthesis of β-amino ketones via Mannich-type reactions.[3][7] As a solid organic acid, it is particularly useful in reactions requiring anhydrous conditions, which is often a necessity in late-stage, complex molecule synthesis to avoid decomposition of sensitive functional groups.[8]
-
Synthesis of Bioactive Scaffolds: The camphor backbone itself is a structural motif found in various natural products and is used as a chiral starting material for the synthesis of novel therapeutic agents.[9] Derivatives of camphor-10-sulfonic acid, particularly sulfonamides, have been synthesized and investigated for their potential antiviral activity against a range of viruses, including filoviruses like Ebola and Marburg.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 21791-94-6 | [1][11] |
| Molecular Formula | C₁₀H₁₅NaO₄S | [1][11] |
| Molar Mass | 254.28 g/mol | [11] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | ~215-220°C; 286-288°C (lit.) | [1][2] |
| Solubility | Highly soluble in water, soluble in hot alcohol | [1][2] |
Table 2: Example of Chiral Resolution - Synthesis of an HIV Inhibitor Intermediate
This table summarizes the resolution of a chiral quinazoline, a key intermediate for the AIDS antiviral drug L-738,372, using (1S)-(+)-10-camphorsulfonic acid.[12]
| Parameter | Condition / Value |
| Racemic Substrate | Racemic substituted quinazoline |
| Resolving Agent | (1S)-(+)-10-camphorsulfonic acid |
| Equivalents of Agent | ~0.5 - 2.0 |
| Solvent | Acetonitrile |
| Outcome | Formation of diastereomeric salt, separable by crystallization |
| Application | Penultimate step in the synthesis of L-738,372 (HIV inhibitor) |
Table 3: (±)-CSA-Catalyzed One-Pot Mannich Reaction
This table presents data for the synthesis of β-amino ketones using camphor-10-sulfonic acid as a catalyst.[7]
| Substrate 1 (Ketone) | Substrate 2 (Aldehyde) | Substrate 3 (Amine) | Catalyst Loading | Conditions | Yield |
| Acetophenone | Benzaldehyde | Aniline | 20 mol% | Solvent-free, 25°C, 2h | 92% |
| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | Aniline | 20 mol% | Solvent-free, 25°C, 3h | 94% |
| 2-Acetylthiophene | 4-Methylbenzaldehyde | 4-Methoxyaniline | 20 mol% | Solvent-free, 25°C, 4h | 88% |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
This protocol describes a typical procedure for separating enantiomers of a basic compound using D-(+)-10-camphorsulfonic acid.[4][5]
Materials:
-
Racemic basic compound (e.g., chiral amine)
-
D-(+)-10-Camphorsulfonic acid (1 equivalent)
-
Suitable solvent (e.g., methanol, ethanol, acetonitrile)
-
Strong base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve the racemic base in a minimal amount of the chosen solvent under gentle heating.
-
In a separate flask, dissolve one equivalent of D-(+)-10-camphorsulfonic acid in the same solvent.
-
Slowly add the camphorsulfonic acid solution to the solution of the racemic base while stirring.
-
Allow the resulting mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent.
-
The mother liquor, containing the more soluble diastereomeric salt, is set aside.
-
To regenerate the free base, dissolve the collected crystals in water and treat with a strong base (e.g., 1M NaOH) until the solution is alkaline.
-
Extract the liberated enantiomerically pure base with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure enantiomer.
-
The resolving agent can often be recovered from the aqueous layer for reuse.[4]
Protocol 2: CSA-Catalyzed One-Pot Synthesis of β-Amino Ketones (Mannich Reaction)
This protocol is adapted from a reported solvent-free synthesis catalyzed by (±)-camphor-10-sulfonic acid.[7]
Materials:
-
Aromatic ketone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Aromatic amine (1.2 mmol)
-
(±)-Camphor-10-sulfonic acid (CSA) (0.2 mmol, 20 mol%)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask, add the aromatic ketone (1.0 mmol), aromatic aldehyde (1.0 mmol), aromatic amine (1.2 mmol), and (±)-camphor-10-sulfonic acid (0.2 mmol).
-
Stir the resulting mixture at ambient temperature (25°C) under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 4 hours.
-
Upon completion, add saturated sodium bicarbonate solution to the reaction mixture to quench the catalyst.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure β-amino ketone.
Mandatory Visualizations
Caption: General workflow for the chiral resolution of a racemic base.
Caption: Key applications of this compound in synthesis.
Caption: Experimental workflow for the one-pot Mannich reaction.
References
- 1. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chembk.com [chembk.com]
- 3. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H15NaO4S | CID 23692755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
Application of Sodium Camphorsulfonate in the Resolution of β-Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The resolution of racemic mixtures to obtain enantiomerically pure compounds is a critical process in the pharmaceutical and fine chemical industries. β-amino acids, in particular, are valuable chiral building blocks for the synthesis of various pharmaceuticals, including antiviral and anticancer agents. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts, followed by fractional crystallization.
This document provides detailed application notes and a generalized protocol for the resolution of racemic β-amino acids using a camphor-based resolving agent. The process utilizes an optically pure camphor sulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid, to form diastereomeric salts with the racemic β-amino acid. Since sodium camphorsulfonate is the salt of a strong acid and a strong base, it is typically the free acid, camphorsulfonic acid, that is used to form the diastereomeric salt with the amino group of the β-amino acid. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation.[1]
While specific, detailed protocols for the resolution of β-amino acids using camphorsulfonic acid are not extensively documented in publicly available literature, the principles are well-established for other chiral amines and amino acids.[2][3] The following protocols and data are based on established methods for structurally similar compounds, such as α-amino acids, and provide a strong starting point for the development of a specific resolution process for a target β-amino acid.[4]
Principle of Resolution
The core principle involves the reaction of a racemic mixture of a β-amino acid with an enantiomerically pure resolving agent, in this case, (1S)-(+)-10-camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physical properties, including solubility, which enables their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, is isolated, and then the chiral resolving agent is removed to yield the enantiomerically pure β-amino acid.
Experimental Protocols
This section outlines a detailed, generalized methodology for the resolution of a racemic β-amino acid using (1S)-(+)-10-camphorsulfonic acid. Optimization of solvent, temperature, and stoichiometry will likely be required for specific β-amino acids.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol is adapted from established procedures for the resolution of chiral amines and amino acids.[1][2]
Materials:
-
Racemic β-amino acid
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Methanol (or other suitable solvent such as ethanol, acetone, or mixtures with water)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (reaction flask, reflux condenser, separatory funnel, Büchner funnel, etc.)
-
Stirring and heating apparatus
-
Cooling bath (ice-water or refrigerator)
Procedure:
-
Salt Formation:
-
In a suitable reaction flask, dissolve 1.0 equivalent of the racemic β-amino acid in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating if necessary.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of (1S)-(+)-10-camphorsulfonic acid in the same solvent. The use of 0.5 equivalents of the resolving agent is common to precipitate the salt of one enantiomer, leaving the other in the mother liquor.
-
Slowly add the camphorsulfonic acid solution to the β-amino acid solution with constant stirring at room temperature.
-
Stir the resulting mixture for 1-2 hours to ensure complete salt formation. A precipitate may begin to form during this time.
-
-
Fractional Crystallization:
-
If a precipitate has formed, gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and achieving high diastereomeric purity.
-
Further cool the solution in an ice bath or refrigerator (0-5 °C) to maximize the crystallization of the less soluble diastereomeric salt.
-
Allow crystallization to proceed for several hours or overnight. Seeding with a small crystal of the pure diastereomeric salt, if available, can be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals. This collected solid is the diastereomeric salt of one enantiomer of the β-amino acid and (1S)-(+)-10-camphorsulfonic acid.
-
-
Liberation of the Enantiopure β-Amino Acid:
-
Suspend the dried crystalline diastereomeric salt in deionized water.
-
With stirring, slowly add 1 M NaOH solution dropwise until the pH of the solution is basic (pH 10-11), ensuring the complete liberation of the free amino acid from the salt.
-
Extract the aqueous solution with an organic solvent like dichloromethane to remove the deprotonated camphorsulfonic acid (now as its sodium salt). This step may be optional depending on the solubility of the β-amino acid.
-
Carefully acidify the aqueous layer with 1 M HCl to the isoelectric point of the β-amino acid, which will cause it to precipitate.
-
Collect the precipitated enantiopure β-amino acid by vacuum filtration, wash with a small amount of cold water, and dry.
-
-
Analysis:
-
Determine the yield of the recovered enantiomerically enriched β-amino acid.
-
Measure the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral reagent followed by standard chromatography.
-
Data Presentation
The following table presents illustrative quantitative data for the resolution of a β-amino acid, based on a documented resolution of the structurally similar α-amino acid, DL-phenylglycine, with (1S)-(+)-camphor-10-sulfonic acid.[4] This data serves as a representative example of the expected outcome.
| Parameter | Value | Notes |
| Racemic Substrate | Racemic β-Phenylalanine (Illustrative) | |
| Resolving Agent | (1S)-(+)-10-Camphorsulfonic Acid | |
| Solvent System | Methanol/Water | Optimization is key for different substrates. |
| Isolated Yield | 45.7% | Based on the theoretical maximum of 50%.[4] |
| Optical Purity (ee) | 98.8% | Determined by chiral HPLC.[4] |
| Recovered Enantiomer | D-β-Phenylalanine Camphorsulfonate Salt | The less soluble diastereomer.[4] |
Visualizations
Experimental Workflow Diagram
Logical Relationship in Diastereomer Separation
References
- 1. benchchem.com [benchchem.com]
- 2. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Robust Crystallization of Sodium Camphorsulfonate Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium camphorsulfonate, a salt derived from camphorsulfonic acid, is utilized in various pharmaceutical applications. The ability to control the crystalline properties of this salt is paramount to ensure product quality, consistency, and performance. A robust crystallization process is essential for controlling critical quality attributes such as crystal size distribution, purity, and solid-state form (polymorphism).
This document provides a detailed guide to developing a robust crystallization method for this compound salts. It includes protocols for solubility determination, cooling crystallization, and comprehensive analytical characterization of the resulting crystalline material.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization process.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NaO₄S | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Highly soluble in water; Soluble in hot ethanol | [1][2] |
| Melting Point | Approximately 215-220°C | [1] |
Experimental Protocols
Solubility Determination
Objective: To determine the solubility of this compound in a selected solvent system (e.g., water-ethanol mixture) at various temperatures to construct a solubility curve. This curve is critical for designing a cooling crystallization process with a predictable yield.
Materials:
-
This compound
-
Solvent (e.g., 90:10 water:ethanol v/v)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Thermostatic circulator
-
Analytical balance
-
Filtration unit (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
Protocol:
-
Preparation: Prepare a series of saturated solutions of this compound in the chosen solvent system at different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C).
-
Equilibration: For each temperature, add an excess of this compound to the solvent in the jacketed reactor. Stir the slurry at a constant temperature for a sufficient time (e.g., 4-6 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrated, stop stirring and allow the excess solid to settle. Carefully draw a sample of the supernatant using a pre-heated syringe and immediately filter it through a pre-heated filter into a pre-weighed vial.
-
Analysis: Accurately weigh the collected sample and dilute it with a known volume of solvent. Analyze the concentration of this compound using a validated analytical method (e.g., HPLC or UV-Vis).
-
Data Analysis: Calculate the solubility in grams of solute per 100 g of solvent. Plot the solubility as a function of temperature to generate the solubility curve.
Cooling Crystallization
Objective: To produce this compound crystals with a controlled size distribution and high purity.
Materials:
-
Saturated solution of this compound at an elevated temperature (e.g., 60°C)
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Thermostatic circulator with cooling capabilities
-
Seed crystals of this compound (optional but recommended for better control)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Protocol:
-
Dissolution: Prepare a saturated or slightly undersaturated solution of this compound in the chosen solvent system at an elevated temperature (e.g., 60°C) in the jacketed reactor. Ensure all solids are completely dissolved.
-
Cooling: Program the thermostatic circulator to cool the solution according to a defined cooling profile. A linear cooling rate of 0.1-0.5°C/minute is a good starting point. Slower cooling rates generally lead to larger crystals.[3]
-
Seeding (Optional): Once the solution reaches a supersaturated state (a few degrees below the saturation temperature), a small quantity of seed crystals can be added to induce nucleation and control crystal size.
-
Crystallization: Continue cooling and stirring at a moderate speed (e.g., 100-200 RPM) to keep the crystals suspended and promote uniform growth.
-
Isolation: Once the final temperature is reached and crystallization appears complete, filter the crystals using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Slurry Crystallization (for Polymorph Control and Purity Enhancement)
Objective: To convert a less stable crystal form to a more stable form or to improve the purity of the crystalline product.
Materials:
-
This compound crystals
-
Selected solvent or anti-solvent
-
Stirred vessel
-
Temperature control unit
Protocol:
-
Slurry Preparation: Suspend the this compound crystals in a solvent in which they have limited solubility.
-
Equilibration: Stir the slurry at a controlled temperature for an extended period (e.g., 24-48 hours). This allows for the dissolution of less stable forms or impurities and the growth of the more stable, purer crystals.
-
Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.
Analytical Characterization
Comprehensive characterization of the final crystalline product is essential to ensure it meets the required quality standards.
| Analytical Technique | Parameter Measured | Typical Results/Observations |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure, phase purity, polymorphism | A unique diffraction pattern with characteristic peaks at specific 2θ angles. The absence of a broad halo indicates a crystalline material.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, molecular structure | Characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O, S=O, C-H). |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, polymorphism | A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature and enthalpy of this peak are characteristic of the substance and its polymorphic form.[5][6] |
| Laser Diffraction | Particle size distribution | Provides quantitative data on the distribution of crystal sizes (e.g., D10, D50, D90 values).[3][7] |
| Microscopy (Optical or SEM) | Crystal morphology (shape) | Visual confirmation of crystal habit (e.g., needles, plates, prisms). |
Detailed Analytical Protocols
4.1.1. Powder X-Ray Diffraction (PXRD)
-
Instrument: A calibrated powder X-ray diffractometer.
-
Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation. Mount the powder on a sample holder.
-
Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Data Analysis: Identify the peak positions (2θ) and their relative intensities. Compare the obtained pattern with reference data if available.
4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A calibrated FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR-FTIR accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
4.1.3. Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan and seal it.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: Determine the onset temperature of melting and the peak maximum of the endotherm. Calculate the enthalpy of fusion from the peak area.[5]
4.1.4. Laser Diffraction Particle Size Analysis
-
Instrument: A laser diffraction particle size analyzer.
-
Sample Preparation (Dry Method): Use an automated dry powder feeder to disperse the sample in a stream of air.
-
Sample Preparation (Wet Method): Disperse the sample in a suitable liquid dispersant in which it is insoluble and sonicate to break up agglomerates.
-
Data Acquisition: Measure the angular scattering of a laser beam that passes through the dispersed sample.
-
Data Analysis: Use the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern. Report the D10, D50, and D90 values.[3][7]
Visualizations
Logical Workflow for Crystallization Method Development
Caption: Workflow for developing a robust crystallization method.
Cooling Crystallization Process Flow
Caption: Process flow diagram for cooling crystallization.
Factors Influencing Crystal Attributes
Caption: Relationship between process parameters and crystal attributes.
References
- 1. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. CN104402708A - Production method for sodium camphorate - Google Patents [patents.google.com]
- 3. pharmtech.com [pharmtech.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. drugfuture.com [drugfuture.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
Application Notes and Protocols: Sodium Camphorsulfonate as a Catalyst Precursor in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts reactions are a cornerstone in organic synthesis, facilitating the formation of carbon-carbon bonds to aromatic rings through alkylation and acylation.[1] These reactions are fundamental in the synthesis of a wide array of valuable compounds, from commodity chemicals to complex pharmaceutical intermediates.[2] Traditionally, Friedel-Crafts reactions are catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] However, these catalysts often suffer from drawbacks including high toxicity, corrosiveness, moisture sensitivity, and the generation of stoichiometric amounts of hazardous waste, prompting the search for more environmentally benign alternatives.[4]
Organocatalysis has emerged as a powerful strategy in green chemistry, and Brønsted acids are particularly attractive as catalysts.[5] Camphorsulfonic acid (CSA), a chiral, non-toxic, and reusable organocatalyst, has been demonstrated to be highly effective in promoting various organic transformations, including Friedel-Crafts reactions.[6][7] While sodium camphorsulfonate is the salt of this strong acid, it can serve as a stable, easy-to-handle precursor to the active catalytic species, camphorsulfonic acid. The in-situ generation of CSA from its sodium salt offers a practical approach for employing this green catalyst in Friedel-Crafts reactions.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a precursor to the active camphorsulfonic acid catalyst in Friedel-Crafts alkylation reactions, with a particular focus on the synthesis of indole derivatives, which are prevalent motifs in biologically active molecules.
Principle and Mechanism
The catalytic activity of this compound in Friedel-Crafts reactions is contingent upon its conversion to the active Brønsted acid catalyst, camphorsulfonic acid (CSA). This is typically achieved by the addition of a stronger acid to the reaction mixture to protonate the sulfonate anion.
The general mechanism for a CSA-catalyzed Friedel-Crafts alkylation, for instance, the reaction of an indole with an electrophile (generated from an alcohol or an alkene), proceeds through the following key steps:
-
Activation of the Electrophile: The Brønsted acid (CSA) protonates the electrophile precursor (e.g., an alcohol), facilitating the departure of a leaving group (e.g., water) to form a carbocation or a carbocation-like intermediate.
-
Nucleophilic Attack: The electron-rich aromatic ring of the indole acts as a nucleophile, attacking the activated electrophile. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, and disrupts the aromaticity of the indole ring.
-
Deprotonation and Catalyst Regeneration: A base (which can be the conjugate base of the acid catalyst or another basic species in the mixture) removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the indole ring and regenerates the Brønsted acid catalyst, allowing it to participate in another catalytic cycle.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Analytical Method Validation of Sodium Camphorsulfonate Enantiomers by HPLC
Introduction
Sodium camphorsulfonate is a chiral compound where different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the separation and quantification of these enantiomers are critical in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary technique for analyzing chiral compounds due to its high selectivity.[1] This document provides a comprehensive, model-based protocol for the validation of an HPLC method for the enantiomeric purity of this compound, following established principles for chiral separations.[2] The validation parameters outlined adhere to the International Conference on Harmonisation (ICH) guidelines.[3][4]
Materials and Methods
1.1. Instrumentation
-
HPLC system with a UV Detector
-
Chiral Stationary Phase: A polysaccharide-based CSP is often effective for such separations.[2] An anion exchange type chiral column may also be suitable.[5]
-
Data acquisition and processing software
1.2. Reagents and Standards
-
Sodium (+)-Camphorsulfonate Reference Standard
-
Sodium (-)-Camphorsulfonate Reference Standard
-
HPLC grade solvents (e.g., n-Hexane, Isopropanol, Methanol, Ethanol, Dichloromethane)[3][4][6]
-
Additives (e.g., Diethylamine, Formic Acid, Acetic Acid)[2][5]
1.3. Chromatographic Conditions (Model)
| Parameter | Condition/Value |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) or Anion Exchange Chiral Column |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) (Example, requires optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm (based on the maximum absorption of camphorsulfonic acid)[5] |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
Note: The mobile phase composition is a critical parameter and may require significant optimization. Normal phase (using solvents like n-hexane and isopropanol) or reversed-phase conditions could be employed.[4][7] The use of additives like acids or bases can significantly impact the separation.[5][8]
Experimental Protocols
A robust analytical method validation ensures the reliability, accuracy, and precision of the results. The following parameters should be assessed.[7][9]
2.1. System Suitability
System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.[10][11]
-
Protocol:
-
Prepare a standard solution containing both enantiomers of this compound.
-
Inject the solution six replicate times.
-
Calculate the key system suitability parameters.
-
-
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the enantiomer peaks[1] |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time of six replicate injections[12] |
| Theoretical Plates (N) | > 2000 for each enantiomer peak |
2.2. Specificity
Specificity demonstrates that the analytical method can accurately and selectively measure the analyte in the presence of other components.
-
Protocol:
-
Inject a blank solution (mobile phase).
-
Inject a solution of the desired enantiomer.
-
Inject a solution of the undesired enantiomer.
-
Inject a solution containing a mixture of both enantiomers.
-
If applicable, inject solutions of known impurities or placebo.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention times of the this compound enantiomers in the blank or placebo chromatograms.
-
The method should be able to resolve the two enantiomers from each other and from any potential impurities.[7]
-
2.3. Linearity
Linearity establishes the relationship between the concentration of the analyte and the analytical signal.
-
Protocol:
-
Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit.[2]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[2]
-
2.4. Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol:
-
Prepare samples of the desired this compound enantiomer spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[2]
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the spiked undesired enantiomer.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be between 98.0% and 102.0%.[2]
-
2.5. Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[2]
-
2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[3]
-
LOD ≈ 3.3 × (Standard Deviation of the Response / Slope)
-
LOQ ≈ 10 × (Standard Deviation of the Response / Slope)
-
-
-
Acceptance Criteria:
-
Typically, an S/N ratio of 3:1 is acceptable for LOD and 10:1 for LOQ.[7]
-
2.7. Robustness
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should still meet the acceptance criteria.
-
Data Presentation
All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 | |
| Tailing Factor (T) - Enantiomer 1 | ≤ 2.0 | |
| Tailing Factor (T) - Enantiomer 2 | ≤ 2.0 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% | |
| %RSD of Retention Time (n=6) | ≤ 2.0% |
Table 2: Linearity of the Undesired Enantiomer
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| Level 1 (LOQ) | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 (150%) | |
| Correlation Coefficient (r²) |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean of n=3) | % Recovery |
| 50% | |||
| 100% | |||
| 150% | |||
| Mean % Recovery | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Parameter | %RSD (n=6) | Acceptance Criteria |
| Repeatability | ≤ 2.0% | |
| Intermediate Precision | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Visualizations
Caption: Experimental workflow for HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Resolution of Non-Basic Compounds Using Camphorsulfonate Derivatives
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. While the resolution of basic compounds, such as amines, through the formation of diastereomeric salts with chiral acids like camphorsulfonic acid is a well-established technique, the resolution of non-basic compounds, particularly alcohols, requires a different strategic approach.[1][2] This involves the covalent derivatization of the non-basic functional group with a chiral resolving agent to form diastereomeric molecules that, unlike the original enantiomers, exhibit different physicochemical properties and can thus be separated.[3]
This document provides detailed application notes and protocols for the resolution of non-basic chiral compounds, focusing on alcohols as a representative class. The methodology centers on the use of a derivative of sodium camphorsulfonate, namely (1S)-(+)-10-camphorsulfonyl chloride, to form diastereomeric sulfonate esters. These esters can then be separated by fractional crystallization, followed by the cleavage of the chiral auxiliary to yield the enantiomerically pure alcohol.
Core Principle
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties such as solubility, melting point, and chromatographic retention times. This is achieved by reacting the racemic non-basic compound with an enantiomerically pure camphorsulfonate derivative. The resulting diastereomers can be separated using standard laboratory techniques like fractional crystallization. The overall process is a three-stage sequence:
-
Formation of Diastereomeric Esters: The racemic alcohol is reacted with an enantiomerically pure camphorsulfonyl derivative to form a mixture of two diastereomeric sulfonate esters.
-
Separation of Diastereomers: The difference in solubility between the two diastereomers allows for the selective crystallization of the less soluble diastereomer from a suitable solvent system.
-
Regeneration of the Pure Enantiomer: The separated diastereomeric ester is then cleaved to remove the chiral auxiliary, yielding the enantiomerically pure alcohol.
Figure 1: General workflow for the resolution of a non-basic alcohol.
Experimental Protocols
This section provides detailed protocols for each stage of the resolution process.
Protocol 1: Formation of Diastereomeric Camphorsulfonate Esters
This protocol is adapted from the procedure described for the derivatization of chiral alcohols for NMR analysis, which yields the necessary diastereomeric esters for resolution.[2]
Materials:
-
Racemic alcohol (e.g., (±)-1-phenylethanol)
-
(1S)-(+)-10-Camphorsulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL Erlenmeyer flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve the racemic alcohol (5.0 mmol) in 25 mL of dichloromethane.
-
Add triethylamine (7.5 mmol) to the solution.
-
Cool the mixture in an ice bath for 15 minutes with gentle swirling.
-
Slowly add (1S)-(+)-10-camphorsulfonyl chloride (5.5 mmol) to the cooled mixture over a period of 5 minutes.
-
Continue to cool the reaction mixture in the ice bath for an additional 45 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with:
-
10 mL of ice-cold deionized water
-
8 mL of 10% HCl solution
-
10 mL of saturated NaHCO₃ solution
-
10 mL of deionized water
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the mixture of diastereomeric sulfonate esters. The expected yield is typically in the range of 75-86%.[2]
Protocol 2: Separation of Diastereomers by Fractional Crystallization
The success of this step is highly dependent on the specific diastereomeric esters and requires screening of various solvents to find conditions that maximize the solubility difference.
Materials:
-
Mixture of diastereomeric camphorsulfonate esters
-
Screening solvents (e.g., methanol, ethanol, ethyl acetate, hexane, toluene, and mixtures thereof)
-
Crystallization vessel
-
Heating and cooling system
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Screening (Small Scale):
-
Dissolve small amounts of the diastereomeric ester mixture in various solvents or solvent mixtures with heating.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Observe the formation of crystals. The ideal solvent system will result in the precipitation of a significant amount of solid, which is enriched in one diastereomer.
-
-
Preparative Scale Crystallization:
-
Dissolve the bulk of the diastereomeric ester mixture in the optimal solvent system identified during screening, using heat as necessary to achieve complete dissolution.
-
Slowly cool the solution to allow for the gradual crystallization of the less soluble diastereomer. A slow cooling rate is crucial for high diastereomeric purity.
-
If available, seeding the solution with a pure crystal of the desired diastereomer can promote crystallization.
-
Once crystallization is complete, isolate the solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum. The diastereomeric excess (de) of the crystalline material should be determined at this stage using techniques such as NMR or chiral HPLC.
-
If the desired purity is not achieved, a second recrystallization from the same or a different solvent system may be necessary.
-
Protocol 3: Regeneration of the Enantiomerically Pure Alcohol
This protocol describes the cleavage of the sulfonate ester to recover the resolved alcohol. This can be achieved through hydrolysis, often under basic conditions.
Materials:
-
Diastereomerically pure camphorsulfonate ester
-
Suitable solvent (e.g., dimethoxyethane, tetrahydrofuran)
-
Aqueous base solution (e.g., 1.0 M Lithium Hydroxide - LiOH)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the diastereomerically pure sulfonate ester (e.g., 0.25 mmol) in a suitable solvent such as dimethoxyethane (1.0 mL).
-
Add the aqueous base solution (e.g., 1.0 M LiOH, 0.4 mL) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, partition the mixture between ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield the enantiomerically pure alcohol.
-
The enantiomeric excess (ee) of the final product should be determined by a suitable analytical method, such as chiral HPLC or GC.
Data Presentation
The following table summarizes representative quantitative data for the resolution of a generic chiral alcohol using the protocols described above.
| Step | Parameter | Value | Reference/Note |
| 1. Derivatization | Yield of Diastereomeric Esters | 75 - 86% | [2] |
| 2. Crystallization | Diastereomeric Excess (de) of Crystals | >95% | Dependent on optimization; representative value. |
| Yield of Less Soluble Diastereomer | 30 - 45% | Based on a theoretical maximum of 50%. | |
| 3. Cleavage | Yield of Enantiomerically Pure Alcohol | >90% | Representative value for ester hydrolysis. |
| Enantiomeric Excess (ee) of Final Product | >95% | Correlates with the de of the crystallized ester. |
Logical Relationships and Workflows
The following diagram illustrates the logical relationship in the conversion of enantiomers to separable diastereomers.
Figure 2: Conversion of enantiomers to diastereomers.
References
Application Notes and Protocols for Kinetic Resolution Using Camphorsulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a crucial technique in stereochemistry for the separation of racemic mixtures into their constituent enantiomers.[1] Enantiomers of a chiral molecule can possess markedly different biological, pharmacological, and toxicological properties, making the production of enantiomerically pure compounds a frequent regulatory necessity in drug development.[2]
One of the most robust and scalable methods for the chiral resolution of racemic bases, such as amines, is the formation of diastereomeric salts with a chiral resolving agent.[3][4] This method leverages the conversion of enantiomers, which have identical physical properties, into diastereomers with distinct physical characteristics like solubility, allowing for their separation through fractional crystallization.[2][5]
Camphorsulfonic acid (CSA), a chiral acid derived from camphor, is a highly effective resolving agent for racemic amines and other basic compounds due to its ability to form stable, crystalline diastereomeric salts.[6][7] This document provides detailed application notes and protocols for the kinetic resolution of racemic amines using camphorsulfonic acid.
Note on Sodium Camphorsulfonate: The direct resolving agent in this procedure is the acidic form, camphorsulfonic acid. The acidic proton is essential for the formation of a salt with the basic racemic compound (e.g., an amine). This compound, being a salt, is not acidic and therefore not typically used directly for the resolution of bases. The protocols provided are for use with camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid).
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle involves an acid-base reaction between a racemic base (a 50:50 mixture of R- and S-enantiomers) and an enantiomerically pure chiral acid, such as (1S)-(+)-10-camphorsulfonic acid. This reaction produces a pair of diastereomeric salts: [(R)-base·(S)-acid] and [(S)-base·(S)-acid]. Because these diastereomeric salts have different three-dimensional structures, their physical properties, particularly solubility in a given solvent, will differ.[8] By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize out of the solution. This less soluble diastereomer can then be physically separated by filtration. Finally, the enantiomerically enriched amine is regenerated from the isolated salt by treatment with a base.[3][8]
Data Presentation
The following table summarizes quantitative data from published studies on the kinetic resolution of racemic amines using camphorsulfonic acid.
| Racemic Compound | Resolving Agent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane (CH₂Cl₂) | 25% (Precipitate I) | 98% (R,R) | [9] |
| 62% (Precipitate II) | 73% (S,S) | [9] | |||
| THF | - | 58% (Filtrate) | [9] | ||
| 2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | 70% (Precipitate) | >99% (R,R) | [8] |
| 70% (Filtrate) | 79% (S,S) | [8] | |||
| 3-Amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic Acid | Isopropyl acetate / Acetonitrile | 83% | >99.8% (S-isomer) | [1] |
| DL-Phenylglycine | (1S)-(+)-Camphor-10-sulfonic Acid | Water | 45.7% | 98.8% (D-isomer) | [10] |
Experimental Protocols
General Protocol for the Kinetic Resolution of a Racemic Amine
This protocol provides a general framework. Optimal conditions, including solvent, temperature, and stoichiometry, should be determined empirically for each specific substrate.[4]
Materials:
-
Racemic amine (1.0 equivalent)
-
(1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid (0.5 - 2.0 equivalents)[9][11]
-
Screening solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, THF)[7][9]
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)[3][8]
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Filtration apparatus (e.g., Büchner funnel)
-
Stirring and heating apparatus
-
Rotary evaporator
-
Analytical equipment for ee determination (e.g., Chiral HPLC)[8]
Procedure:
-
Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent. Gentle heating may be required. b. In a separate flask, dissolve the chiral camphorsulfonic acid in the same solvent. c. Slowly add the camphorsulfonic acid solution to the amine solution with constant stirring.[8]
-
Crystallization: a. Allow the mixture to stir at a controlled temperature (e.g., room temperature) for an extended period (e.g., 16-24 hours) to induce crystallization.[8][9] b. The success of the resolution is highly dependent on the choice of solvent and crystallization conditions. A screening process is often necessary to identify the optimal parameters.[3]
-
Isolation of the Diastereomeric Salt: a. Collect the crystalline precipitate (the less soluble diastereomeric salt) by vacuum filtration.[12] b. Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]
-
Liberation of the Enantiomerically Enriched Amine: a. Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).[9] b. Add an aqueous base solution (e.g., 2M Na₂CO₃) and stir until the solid dissolves. This neutralizes the camphorsulfonic acid and liberates the free amine.[3][9] c. Separate the organic layer. Extract the aqueous layer with the organic solvent.[9] d. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the resolved enantiomer.[9]
-
Analysis: a. Determine the enantiomeric excess (ee) of the recovered amine using an appropriate analytical technique, such as chiral HPLC or polarimetry.[8]
Specific Protocol: Resolution of (±)-trans-2,3-Diphenylpiperazine
This protocol is adapted from the work of Vairaprakash and Periasamy (2005).[9]
Materials:
-
(±)-trans-2,3-Diphenylpiperazine (2.4 g, 10 mmol)
-
(1S)-(+)-10-Camphorsulfonic acid (4.65 g, 20 mmol)
-
Dichloromethane (CH₂Cl₂, 100 mL)
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Salt Formation and Crystallization: a. In a flask, combine (±)-trans-2,3-diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) in 100 mL of dichloromethane.[9] b. Stir the mixture at 25°C for 24 hours.[9]
-
Isolation of the Less Soluble Diastereomer: a. Filter the resulting precipitate (Precipitate I). This solid contains the diastereomeric salt of the (R,R)-enantiomer.[9]
-
Regeneration of the (R,R)-Enantiomer: a. Suspend Precipitate I in a mixture of dichloromethane and 2M aqueous Na₂CO₃.[9] b. Stir until all the solid dissolves. c. Separate the organic layer, and extract the aqueous layer with dichloromethane. d. Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃, and evaporate the solvent to obtain (R,R)-(+)-2,3-diphenylpiperazine (Yield: 25%, ee: 98%).[9]
-
Isolation and Regeneration of the (S,S)-Enantiomer: a. Concentrate the filtrate from step 2a to approximately 50 mL and stir for another 12 hours to obtain a second precipitate (Precipitate II).[9] b. Filter Precipitate II and regenerate the amine using the same procedure as in step 3 to obtain (S,S)-(-)-2,3-diphenylpiperazine (Yield: 62%, ee: 73%).[9]
Mandatory Visualization
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 2. EP0149885A2 - Method of resolving a racemic mixture - Google Patents [patents.google.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. onyxipca.com [onyxipca.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution Using Sodium Camphorsulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing chiral resolution with sodium camphorsulfonate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the diastereomeric salt crystallization process.
Question: I've combined my racemic compound with this compound, but no crystals have formed, or the mixture has turned into an oil. What should I do?
Answer: The formation of an oil or the failure of crystals to form are common challenges, typically related to issues with supersaturation, solvent choice, or incomplete salt formation.[1] Here is a systematic approach to troubleshoot this problem:
-
Verify Salt Formation: Before proceeding, confirm that a salt has actually formed. A small sample can be analyzed by NMR spectroscopy to check for chemical shifts corresponding to the acidic and basic moieties, which would indicate salt formation.[1]
-
Optimize the Solvent System: The choice of solvent is critical. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility.[1][2]
-
Conduct a Solvent Screen: On a small scale, test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).[1]
-
Use a Solvent/Anti-Solvent System: If a single solvent is ineffective, dissolve the salt in a "good" solvent where it is soluble, and then slowly add an "anti-solvent" (in which the salt is poorly soluble) until turbidity persists.[1]
-
-
Induce Crystallization: If the solution is supersaturated but not nucleating, you can try to induce crystal growth.
-
Increase Concentration: Carefully evaporate some of the solvent.[1]
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solution's surface to create nucleation sites.[1]
-
Seeding: Add a tiny crystal of the desired diastereomeric salt from a previous successful experiment.[1][3]
-
-
Control the Temperature: Slow, controlled cooling is often more effective than rapid cooling, which can promote oiling.[1] Allow the solution to stand at room temperature for an extended period (24-48 hours) before attempting further cooling.[1]
Question: I have successfully obtained crystals, but the yield of the resolved enantiomer is well below the theoretical maximum of 50%. How can I improve this?
Answer: Low yield can be attributed to several factors, including the solubility of the target diastereomeric salt and the stoichiometry of the resolving agent.[1]
-
Optimize the Resolving Agent Ratio: While a 1:1 molar ratio is a common starting point, it is not always optimal.[1] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes lead to the crystallization of a purer diastereomeric salt.[1][3] The optimal amount can range from 0.5 to 2.0 equivalents and should be determined experimentally.[3]
-
Re-work the Mother Liquor: The "undesired" diastereomer remains in the mother liquor.[4] This can often be recovered, racemized, and recycled to improve the overall process yield.
Question: After isolating my target enantiomer, chiral HPLC analysis shows a low enantiomeric excess (ee). What went wrong?
Answer: Low enantiomeric excess indicates that the crystallization process did not effectively separate the two diastereomers.[1]
-
Recrystallization: The most direct way to improve enantiomeric purity is through one or more recrystallizations of the diastereomeric salt.[1] Dissolve the filtered salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize.
-
Solvent Choice: The solvent has a major impact on the selectivity of the crystallization. A different solvent might improve the separation efficiency.
-
Purity of Resolving Agent: Ensure the this compound used is of high enantiomeric purity.
Frequently Asked Questions (FAQs)
Question: What is this compound and why is it used for chiral resolution?
Answer: this compound is the salt of camphorsulfonic acid, a chiral organic acid. It is a widely used chiral resolving agent.[5][6] The process works by reacting the chiral camphorsulfonate with a racemic mixture of a base (e.g., an amine). This reaction forms two diastereomeric salts.[2] Unlike the original enantiomers, these diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization.[2][7]
Question: What is the theoretical maximum yield for a classical chiral resolution?
Answer: For a classical resolution by diastereomeric salt formation, the theoretical maximum yield for a single enantiomer is 50%.[1] This is because the starting racemic mixture contains equal amounts (50/50) of both enantiomers.[5]
Question: How do I choose the right starting concentration of my reactants?
Answer: The optimal concentration is a balance. The solution must be concentrated enough to become supersaturated upon cooling to allow for crystallization, but not so concentrated that the undesired diastereomer precipitates along with the desired one, which would lower the enantiomeric excess. This often requires empirical optimization for each specific system.
Question: How can I recover the this compound resolving agent after the experiment?
Answer: After liberating the desired enantiomer (typically by adding a base), the resolving agent usually remains in the aqueous layer as its salt.[1] To recover it, acidify the aqueous solution (e.g., with HCl) and then extract the camphorsulfonic acid using a suitable organic solvent like ethyl acetate.[1] This recyclability contributes to the cost-effectiveness of the process.[2]
Data Presentation
Table 1: Effect of Resolving Agent Stoichiometry on Resolution of a Racemic Amine
| Molar Equivalents of this compound | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Target Enantiomer (%) |
| 1.0 eq. | 42% | 85% |
| 0.8 eq. | 38% | 92% |
| 0.6 eq. | 31% | 98% |
| 0.5 eq. | 27% | >99% |
Note: Data are illustrative. Using sub-stoichiometric amounts of the resolving agent can increase the purity of the crystallized salt at the expense of the initial yield.
Table 2: Example Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System | Crystal Formation | Yield (%) | Enantiomeric Excess (ee) (%) |
| Methanol | Yes | 45% | 88% |
| Ethanol | Yes | 41% | 94% |
| Isopropanol | Yes | 35% | 97% |
| Acetone | Oiled Out | N/A | N/A |
| Ethyl Acetate | Yes | 32% | >99% |
| Toluene | No Precipitation | N/A | N/A |
Note: Data are illustrative and highlight the critical role of solvent selection in achieving both high yield and high enantiomeric purity.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic base (1.0 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral this compound (0.5-1.0 equivalent) in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic base. Stir the mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form spontaneously, induce crystallization (see Troubleshooting Guide). Let the mixture stand for several hours or overnight to maximize crystal growth.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the yield and enantiomeric excess (via chiral HPLC). If the ee is unsatisfactory, perform a recrystallization.
Protocol 2: Liberation of the Resolved Enantiomer
-
Dissolution: Suspend the isolated diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add an aqueous base (e.g., NaOH or Na2CO3 solution) to the mixture and stir until the solid dissolves. This neutralizes the camphorsulfonate and liberates the free amine.
-
Extraction: Separate the organic layer. Extract the aqueous layer several more times with the organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.[1]
Visualizations
References
Technical Support Center: Troubleshooting Poor Enantioselectivity with Sodium Camphorsulfonate
Welcome to the technical support center for resolving issues with poor enantioselectivity when using sodium camphorsulfonate as a chiral resolving agent. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols to overcome common challenges during the chiral resolution of racemic compounds via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.
Issue 1: Low or No Crystal Formation of the Diastereomeric Salt
Q1: I've mixed my racemic compound with this compound in a solvent, but no crystals are forming. What should I do?
A1: Failure to crystallize is a common issue often related to solubility and supersaturation. Here are several steps to troubleshoot this problem:
-
Increase Concentration: The solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Induce precipitation by slowly adding an "anti-solvent" in which the diastereomeric salts have lower solubility. This should be done dropwise to avoid "oiling out."
-
Lower Crystallization Temperature: Reducing the temperature will decrease the solubility of the salts. After initial cooling to room temperature, try further cooling in an ice bath or a refrigerator.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be the issue. Try scratching the inside of the flask with a glass rod at the air-liquid interface. If available, add a single seed crystal of the desired diastereomeric salt.
Q2: Instead of crystals, an oil is precipitating out of my solution. How can I fix this?
A2: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This is often due to excessively high supersaturation or the crystallization temperature being too high.
-
Dilute the Solution: Add more of the primary solvent to dissolve the oil, then attempt a slower, more controlled cooling process.
-
Change the Solvent System: The chosen solvent may be inappropriate. A solvent in which the salt is slightly more soluble can sometimes prevent oiling out by allowing for more controlled crystal growth.
-
Reduce the Cooling Rate: A very slow and controlled cooling rate is crucial. Rapid cooling can lead to a sudden drop in solubility, favoring oil formation over crystal lattice formation.
-
Increase Agitation: Gentle stirring during the cooling process can sometimes help to prevent the formation of an oil.
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess)
Q3: I have obtained crystals, but the enantiomeric excess (e.e.) is low. How can I improve the selectivity?
A3: Low enantiomeric excess indicates that both diastereomers are co-crystallizing. Improving selectivity is key to a successful resolution.
-
Solvent Selection is Critical: The choice of solvent is the most crucial factor influencing the success of a chiral resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures) is highly recommended.
-
Optimize the Temperature Profile: The temperature at which crystallization occurs directly impacts the thermodynamic and kinetic control of the process.
-
Slower Cooling: Generally, a slower cooling rate favors the formation of the thermodynamically more stable, less soluble diastereomer, leading to higher purity.
-
Isothermal Crystallization: Holding the solution at a constant temperature where the solubility difference between the diastereomers is maximized can also improve selectivity.
-
-
Recrystallization: The most common method to improve the enantiomeric purity of the product is to perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer.
-
Stoichiometry of the Resolving Agent: The molar ratio of this compound to your racemic compound can have a significant impact. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective.
Data Presentation: Impact of Experimental Conditions on Enantioselectivity
The following tables summarize quantitative data on how different experimental conditions can affect the outcome of chiral resolution.
Table 1: Effect of Solvent on the Enantiomeric Excess (e.e.) of a Resolved Amine with Camphorsulfonic Acid
| Entry | Racemic Compound | Resolving Agent | Solvent | e.e. of Precipitate (%) | Yield (%) |
| 1 | (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | THF | 58 | - |
| 2 | (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | CH₂Cl₂ | 90 | - |
| 3 | (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | CH₂Cl₂ (scaled up) | 98 | 25 |
Data adapted from a study on the resolution of (±)-trans-2,3-diphenylpiperazine.[1]
Table 2: Effect of Temperature and Crystallization Time on Enantiomeric Purity
| Entry | Crystallization Time | Final Temperature | Enantiomeric Purity (%) | Yield (%) |
| 1 | ~15 minutes | -7 °C | 89.1 | - |
| 2 | Overnight | 5 °C | 44.0 | 97.0 |
This data illustrates that rapid, kinetically controlled crystallization can sometimes yield higher purity, while longer crystallization times under thermodynamic control can lead to lower purity but higher yield due to co-precipitation.[2]
Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine
This protocol provides a general guideline for the chiral resolution of a racemic amine using (1S)-(+)-10-camphorsulfonate sodium salt. The specific solvent, concentrations, and temperatures should be optimized for each specific substrate.
Materials:
-
Racemic amine
-
(1S)-(+)-10-camphorsulfonate sodium salt
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
2M Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Heating/stirring plate, filtration apparatus, and rotary evaporator
Procedure:
-
Diastereomeric Salt Formation: a. In an Erlenmeyer flask, dissolve 1.0 equivalent of the racemic amine in a minimal amount of a suitable solvent (e.g., methanol) at room temperature or with gentle warming. b. In a separate flask, dissolve 0.5 to 1.0 equivalents of (1S)-(+)-10-camphorsulfonate sodium salt in the same solvent, warming if necessary to achieve complete dissolution. c. Slowly add the warm this compound solution to the stirred amine solution. d. If precipitation occurs immediately, gently heat the mixture until a clear solution is obtained.
-
Crystallization: a. Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container. b. If no crystals form after reaching room temperature, allow the solution to stand undisturbed for 24 hours. c. If crystallization is still not observed, induce it by scratching the inner wall of the flask or by adding a seed crystal. Further cooling in an ice bath may be required to maximize the yield.
-
Isolation of the Diastereomeric Salt: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer. c. Dry the crystals under vacuum. At this stage, a small sample should be taken to determine the diastereomeric and enantiomeric excess.
-
Purification of the Diastereomeric Salt (Recommended): a. To improve the enantiomeric purity, recrystallize the isolated salt from a suitable solvent. This may be the same solvent as the initial crystallization or a different one. b. Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly as before. c. Isolate the purified crystals by vacuum filtration.
-
Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., dichloromethane). b. Add 2M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the camphorsulfonic acid and liberate the free amine into the organic layer. c. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. d. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess (e.e.): a. Analyze the final amine product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to determine the enantiomeric excess.
Protocol 2: Chiral HPLC Analysis
Determining the enantiomeric excess is crucial for evaluating the success of the resolution.
Typical HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AD-H are common choices.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers. For amines, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance.
Example: For the analysis of resolved 2,3-diphenylpiperazine, a Chiralcel OD-H column with a mobile phase of hexanes:isopropanol (90:10) at a flow rate of 0.5 mL/min can be used.[1]
Visualizations
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Decision tree for troubleshooting low enantiomeric excess (e.e.).
References
improving the yield of diastereomeric salt crystallization with Sodium camphorsulfonate
Welcome to the Technical Support Center for chiral resolution by diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and purity of diastereomeric salt crystallizations, with a specific focus on the use of sodium camphorsulfonate and related resolving agents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization?
A1: Chiral resolution via diastereomeric salt formation is a technique used to separate enantiomers from a racemic mixture.[1][2][3] Enantiomers are mirror-image isomers that have identical physical properties in an achiral environment, making them difficult to separate.[3][4] This method involves reacting the racemic mixture (e.g., a racemic base) with an enantiomerically pure chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (a derivative of camphoric acid), to form a pair of diastereomeric salts.[1][5] Unlike enantiomers, diastereomers have different physical properties, most notably solubility.[1][2][3] This difference in solubility allows for their separation by fractional crystallization.[1][2] After isolation of the less soluble diastereomeric salt, the desired enantiomer can be regenerated.[1]
Q2: How do I select the optimal resolving agent for my racemic mixture?
A2: The choice of resolving agent is critical for a successful resolution.[6] Key factors to consider include:
-
Chemical Compatibility: The resolving agent must have a functional group that can efficiently form a salt with the compound to be resolved (e.g., a chiral acid like camphorsulfonic acid for a racemic base).[6]
-
Crystallinity of Diastereomeric Salts: The resulting diastereomeric salts should be crystalline and not form oils or amorphous solids.[6]
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a chosen solvent to allow for effective separation.[6][7]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale of the process.[6] A screening process is often necessary to identify the most effective resolving agent for a specific racemic mixture.[6][8]
Q3: What is the role of the solvent in diastereomeric salt crystallization?
A3: The solvent plays a crucial role in the success of the resolution process as it directly influences:
-
Solubility: The solvent must create a supersaturated solution from which the less soluble diastereomeric salt can crystallize while the more soluble one remains in solution. The difference in solubility between the two diastereomers is the basis for the separation.[6]
-
Crystal Habit: The solvent can affect the shape and size of the crystals, which can impact the efficiency of filtration and washing.[6]
-
Nucleation and Growth Kinetics: The rate at which crystals form and grow is influenced by the solvent system.[6] A systematic screening of different solvents and solvent mixtures is often required to find the optimal conditions that maximize the separation efficiency.[6]
Q4: How can I improve the diastereomeric and enantiomeric excess of my product?
A4: Several strategies can be employed to enhance the purity of the desired enantiomer:
-
Recrystallization: One or more recrystallization steps of the isolated diastereomeric salt can significantly improve its purity.[6][9]
-
Optimize Crystallization Conditions: Carefully controlling factors such as the cooling rate, agitation, and crystallization time can lead to a purer product.[6] A slow and controlled cooling profile often yields crystals of higher purity than rapid cooling.[1][10]
-
Solvent Screening: As the choice of solvent is critical, a thorough screening of various solvents and their mixtures can identify conditions that maximize the solubility difference between the diastereomeric salts.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during diastereomeric salt crystallization and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization or "Oiling Out" | The solution is not sufficiently supersaturated. | - Carefully evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise to induce precipitation.[6][9]- Lower the final crystallization temperature.[10] |
| Lack of nucleation sites. | - Use a glass rod to gently scratch the inside of the flask below the surface of the solution to create nucleation sites.[9]- Add a small "seed" crystal of the desired pure diastereomeric salt to the supersaturated solution.[1][2][9] | |
| Supersaturation is too high, or the melting point of the salt is below the crystallization temperature. | - Dilute the solution with more solvent and reheat to dissolve the oil before attempting a slower recrystallization.[10]- Select a different solvent or use a co-solvent system.[10] | |
| Low Yield of the Desired Diastereomeric Salt | The solubility of the desired diastereomeric salt is too high in the chosen solvent. | - Screen for a different solvent or solvent mixture that minimizes the solubility of the desired salt.[10][11]- Lower the final crystallization temperature to decrease solubility and increase recovery.[10][11] |
| The crystallization process did not reach completion before isolation. | - Increase the crystallization time to allow for the system to reach equilibrium. | |
| Suboptimal stoichiometry of the resolving agent. | - While a 1:1 molar ratio is a common starting point, this is not always optimal. Experiment with sub-stoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent, which can sometimes improve the purity of the crystallized salt.[9][11] | |
| The more soluble diastereomer remains in the mother liquor. | - Recover the mother liquor to isolate the other enantiomer or recycle the resolving agent.[10] | |
| Low Enantiomeric Excess (e.e.) | The solubility difference between the diastereomeric salts is small in the chosen solvent. | - Screen for a different chiral resolving agent.[10]- Conduct a thorough solvent screening to find a system with a greater solubility differential.[9] |
| Co-crystallization of the more soluble diastereomer. | - Perform one or more recrystallizations of the isolated diastereomeric salt to enhance its purity.[6][9] | |
| Rapid cooling trapped the more soluble diastereomer in the crystal lattice. | - Implement a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature before further cooling.[1][10] |
Experimental Protocols
General Workflow for Chiral Resolution
The overall process for chiral resolution via diastereomeric salt formation can be broken down into four key stages: salt formation, selective crystallization, isolation of the diastereomeric salt, and regeneration of the pure enantiomer.[2]
Caption: General workflow for chiral resolution.[2]
Protocol for Screening Resolving Conditions
The success of a resolution is highly dependent on the choice of solvent and crystallization conditions. A screening process is often necessary to identify the optimal parameters.[2]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic base in a suitable solvent (e.g., methanol, ethanol, acetone).
-
Prepare a stock solution of the chiral resolving agent (e.g., this compound) at the same molar concentration.[2]
-
-
Salt Formation in Multi-well Plates:
-
Dispense a fixed volume of the racemic base stock solution into each well of a multi-well plate.
-
Add one equivalent of the resolving agent stock solution to each well.
-
Evaporate the solvent to obtain the diastereomeric salts as a dry powder.[2]
-
-
Solvent and Crystallization Screening:
-
To each well containing the dried salts, add a different crystallization solvent or solvent mixture.
-
Seal the plate and heat to dissolve the salts, then allow to cool slowly to room temperature.
-
Observe the wells for crystal formation and note the solvent systems that produce a crystalline solid.
-
Protocol for Preparative Scale Resolution
Once an effective resolving agent and solvent system are identified, the process can be scaled up.
-
Dissolution and Salt Formation: In a suitable flask, dissolve the racemic mixture (e.g., 10.0 mmol) and the chiral resolving agent (e.g., 10.0 to 20.0 mmol) in the chosen solvent with gentle heating to ensure complete dissolution.[1][3]
-
Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, well-defined crystals.[2]
-
Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[2]
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4°C).[2]
-
-
Isolation of the Diastereomeric Salt:
-
Analysis of Purity: Determine the diastereomeric purity of the isolated salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the optical rotation.[2][3]
Protocol for Enantiomer Regeneration
-
Salt Dissociation: Dissolve the purified diastereomeric salt in water or a suitable solvent.[2][11]
-
pH Adjustment: Adjust the pH of the solution to break the ionic bond. For a basic amine resolved with an acidic resolving agent, add a base (e.g., NaOH, Na₂CO₃) to deprotonate the amine.[1][2]
-
Extraction and Isolation:
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.[2]
Data Presentation
The following table summarizes the influence of various parameters on the yield and purity of diastereomeric salt crystallization.
| Parameter | General Effect on Yield | General Effect on Purity | Optimization Strategy |
| Solvent | Highly dependent on the solubility of the diastereomeric salts. | A solvent that maximizes the solubility difference between the two diastereomers will improve purity.[6] | Screen a range of solvents with varying polarities and consider solvent/anti-solvent systems.[9][11] |
| Temperature | Lower final temperatures generally decrease solubility and increase yield.[11] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[11] | Optimize for the best balance of yield and purity.[11] |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization.[11] | Slower cooling generally improves purity by favoring thermodynamic equilibrium.[10][11] | A slow, controlled cooling profile is often optimal.[11] |
| Stoichiometry of Resolving Agent | Using less than one equivalent may decrease the overall yield of the salt.[11] | Can be a critical optimization parameter; sometimes using 0.5 equivalents can improve selectivity.[9][11] | Screen stoichiometries from 0.5 to 1.0 equivalents.[11] |
| Stirring/Agitation | Can improve yield by preventing localized supersaturation.[11] | Can either improve or decrease purity depending on the system's kinetics.[11] | Moderate, consistent agitation is generally recommended.[11] |
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues in diastereomeric salt crystallization.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Residual Sodium Camphorsulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual sodium camphorsulfonate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing this compound?
A1: The primary methods for removing the highly polar and water-soluble this compound from a reaction mixture are liquid-liquid extraction, recrystallization, and ion-exchange chromatography. The choice of method depends on the properties of your desired compound, the solvent system of your reaction, and the required final purity.
Q2: How do I choose the best method for my specific compound?
A2: The selection of the most appropriate purification method hinges on the properties of your target compound.
-
For non-polar to moderately polar organic compounds , liquid-liquid extraction is often the most straightforward and efficient method.[1]
-
For solid compounds , recrystallization can be a highly effective technique, provided a suitable solvent is identified in which the solubility of your compound and this compound differ significantly with temperature.[2][3]
-
For sensitive or highly polar compounds , or when very high purity is required, ion-exchange chromatography is a powerful option.[4][5]
Q3: What is the general solubility profile of this compound?
A3: this compound is highly soluble in water and soluble in hot ethanol.[6][7] Its solubility in other organic solvents is generally low, which is a key property exploited in purification techniques like liquid-liquid extraction and recrystallization.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | The reaction mixture contains surfactants or finely divided solids. Vigorous shaking can also contribute to emulsion formation. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1]- Allow the separatory funnel to stand undisturbed for a longer period.- Filter the mixture through a pad of celite or glass wool. |
| Poor Separation of Layers | The densities of the aqueous and organic layers are too similar. | - Add a solvent with a significantly different density to the organic layer.- Add brine to the aqueous layer to increase its density. |
| Low Recovery of Desired Compound | - The desired compound has some solubility in the aqueous phase.- An insufficient number of extractions were performed. | - Use the "salting out" technique by adding a neutral salt like NaCl or Na₂SO₄ to the aqueous phase to decrease the solubility of the organic compound.[7]- Perform multiple extractions with smaller volumes of the extraction solvent for higher efficiency.[6] |
| Residual this compound in the Organic Layer | Insufficient washing of the organic layer. | - Increase the number of aqueous washes.- Use brine for the final washes to more effectively remove dissolved water and any remaining salt. |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used, and the solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly. |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling is too rapid. | - Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point.- Ensure a slow cooling rate. |
| Low Yield of Recovered Crystals | The desired compound has significant solubility in the cold solvent. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).- Minimize the amount of cold solvent used to wash the crystals. |
| Crystals are Colored or Impure | - Colored impurities are present.- Insoluble impurities were not removed. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Perform a hot filtration step to remove any insoluble impurities before cooling. |
Ion-Exchange Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Salt | - Incorrect resin was chosen.- The pH of the mobile phase is not optimal. | - For separating the anionic camphorsulfonate, use an anion exchange resin.[4]- Adjust the pH of the buffer to ensure your compound of interest and the camphorsulfonate have different net charges.[5][8] |
| Low Recovery of Desired Compound | - The compound is too strongly bound to the resin.- The elution buffer is not strong enough. | - Increase the ionic strength of the elution buffer (e.g., by increasing the salt concentration in a gradient).- Change the pH of the elution buffer to neutralize the charge on the desired compound.[8] |
| Column Clogging | Particulate matter is present in the sample. | - Filter the sample through a 0.45 µm filter before loading it onto the column. |
Data Presentation
The following table summarizes the expected efficiency of different purification methods. It is important to note that a direct comparative study under identical conditions was not found in the surveyed literature. The presented data is compiled from various sources and should be considered as a general guide.
| Purification Method | Typical Recovery of Desired Compound | Typical Final Purity | Key Considerations |
| Liquid-Liquid Extraction | >95%[9] | Good to Excellent | Dependent on the partition coefficient of the desired compound. Multiple extractions are more efficient.[6] |
| Recrystallization | 70-95%[3] | Excellent | Highly dependent on the choice of solvent and the solubility difference between the compound and the salt.[2] |
| Ion-Exchange Chromatography | >90%[10] | Excellent | Requires method development to optimize binding and elution conditions.[8] |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable for the separation of a non-polar to moderately polar organic compound from this compound.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent and deionized water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Add a fresh portion of deionized water to the organic layer, and repeat the washing process (steps 3-5) two more times.
-
For the final wash, use an equal volume of brine to remove residual water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to dry. The drying agent should move freely when the solution is dry.
-
Filter the drying agent from the organic solution.
-
Remove the organic solvent using a rotary evaporator to yield the purified product.
Protocol 2: Removal by Recrystallization
This protocol is suitable for the purification of a solid organic compound.
Materials:
-
Crude solid containing the desired compound and this compound
-
Erlenmeyer flask
-
Hot plate
-
Recrystallization solvent (a solvent in which the desired compound is highly soluble when hot and poorly soluble when cold, while this compound remains in solution)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add small portions of hot solvent until the desired compound is completely dissolved. Avoid adding a large excess of solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 3: Removal by Ion-Exchange Chromatography
This protocol provides a general guideline for separation using an anion exchange resin.
Materials:
-
Anion exchange chromatography column
-
Low ionic strength loading buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
High ionic strength elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Reaction mixture with pH and ionic strength adjusted to the loading buffer
-
Fraction collector
Procedure:
-
Equilibrate the anion exchange column with 5-10 column volumes of the loading buffer.
-
Load the prepared sample onto the column. The desired compound should ideally not bind to the resin, while the negatively charged camphorsulfonate will bind.
-
Wash the column with 3-5 column volumes of the loading buffer to elute the desired compound. Collect the flow-through.
-
Monitor the eluent for the presence of your compound using an appropriate detection method (e.g., UV-Vis spectroscopy, TLC).
-
Once the desired compound has been collected, the bound this compound can be eluted from the column using the high ionic strength elution buffer.
-
Regenerate the column according to the manufacturer's instructions.
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. iajps.com [iajps.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion exchange resins for the purification of monoclonal antibodies from animal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-up of Sodium Camphorsulfonate Resolutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the industrial scale-up of sodium camphorsulfonate resolutions. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of this compound resolutions, offering potential causes and solutions.
Issue 1: Inconsistent or Low Yields at Scale
Q: We are experiencing a significant drop in yield or high variability in our yields when moving from the lab to a pilot or industrial scale. What are the likely causes and how can we address this?
A: This is a common challenge in scaling up crystallization processes. The primary factors to investigate are related to thermodynamics and kinetics, which behave differently at larger scales.
-
Potential Causes:
-
Inadequate Mixing: Non-uniform mixing in large reactors can lead to localized supersaturation and premature crystallization or, conversely, areas of undersaturation, reducing the overall yield.[1]
-
Poor Temperature Control: Slower heat transfer in larger vessels can result in temperature gradients, affecting solubility and the rate of crystallization.[1]
-
Changes in Supersaturation Rate: The rate of addition of anti-solvent or the cooling profile may not be appropriately scaled, leading to the formation of fine crystals that are difficult to isolate or the system remaining undersaturated for too long.
-
High Solubility of this compound: this compound is very soluble in water, which can inherently limit recovery if not properly managed at scale.[2]
-
-
Solutions:
-
Optimize Agitation: Characterize the mixing in the larger vessel. Use computational fluid dynamics (CFD) modeling or work with a chemical engineer to ensure the agitation provides adequate bulk mixing without causing excessive crystal breakage.
-
Implement a Scalable Cooling/Addition Profile: Instead of a linear scale-up of time, focus on maintaining a consistent rate of supersaturation generation. This may require a non-linear cooling profile or a controlled addition of the substrate or anti-solvent.
-
Consider Seeding Strategy: A well-defined seeding protocol (amount, size, and addition point) becomes critical at scale to control crystallization and ensure batch-to-batch consistency.
-
Solvent System Re-evaluation: At an industrial scale, minimizing the amount of solvent, especially water, can be crucial for improving yield by reducing the amount of product lost in the mother liquor.
-
Issue 2: Poor or Inconsistent Diastereomeric Purity
Q: The diastereomeric excess (d.e.) of our product is lower or more variable at an industrial scale compared to our lab results. Why is this happening and what can we do?
A: Maintaining high diastereomeric purity upon scale-up is critical. A drop in purity often points to issues with kinetic versus thermodynamic control of the crystallization process.
-
Potential Causes:
-
Co-precipitation: If the supersaturation is too high or generated too quickly, the undesired diastereomer may co-precipitate with the desired one. This is more common in large, poorly mixed vessels.
-
Insufficient Equilibration Time: The resolution process relies on the difference in solubility between the two diastereomeric salts. If the slurry is not held for a sufficient time at the crystallization temperature, thermodynamic equilibrium may not be reached, leading to lower purity.
-
Inclusion of Mother Liquor: Inefficient filtration or washing at scale can leave mother liquor, which contains the soluble, undesired diastereomer, trapped in the product cake.
-
-
Solutions:
-
Control Supersaturation: Slow down the addition of the racemate or the anti-solvent, or adjust the cooling profile to maintain a lower level of supersaturation.
-
Optimize Slurry Time: Experiment with extending the holding time at the final crystallization temperature to allow for equilibration, where the less stable (more soluble) diastereomer can redissolve.
-
Improve Filtration and Washing: Ensure the filter cake is well-compacted and washed with an appropriate, pre-chilled solvent to displace the mother liquor effectively without dissolving the desired product. Conduct studies to optimize the wash volume and technique.
-
Issue 3: Filtration and Drying Difficulties
Q: We are encountering very slow filtration times and our product is difficult to dry at the pilot scale. What could be the cause?
A: These issues are almost always related to the crystal size and shape (habit).
-
Potential Causes:
-
Formation of Fine Particles: Rapid crystallization due to poor control over supersaturation often leads to the formation of small, needle-like crystals that can blind the filter cloth and trap solvent.
-
Crystal Agglomeration: While seemingly large, agglomerates of fine particles can still have poor filtration characteristics and high solvent content.[3]
-
Inappropriate Equipment: The lab-scale filtration method (e.g., Buchner funnel) may not be representative of the performance of a Nutsche filter or centrifuge at scale.
-
-
Solutions:
-
Control Crystal Growth: The solutions are similar to those for improving yield and purity: control the rate of supersaturation generation through slower cooling or addition, and implement a seeding strategy. The goal is to favor crystal growth over nucleation.
-
Anti-Solvent Addition Point: Consider adding the anti-solvent at a point of high agitation to ensure rapid mixing and prevent localized high supersaturation.
-
Optimize Drying: For drying, issues like hydrostatic pressure in large agitated dryers can affect the final particle properties.[3] A thorough understanding of the drying process at a smaller, more representative scale can help predict and mitigate these effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor during the scale-up of a this compound resolution?
A1: Critical process parameters (CPPs) to monitor include:
-
Temperature of the vessel and jacket
-
Agitator speed and power draw
-
Rate of addition of reactants and/or anti-solvents
-
pH of the solution[2]
-
Supersaturation level (can be monitored in-situ with probes like FBRM or PVM)
-
Crystal size and count
-
Diastereomeric and chemical purity of the isolated solid and the mother liquor via HPLC.
Q2: How do I choose an appropriate solvent system for industrial-scale resolution?
A2: The ideal solvent system should provide a significant solubility difference between the two diastereomeric salts. For industrial scale, you must also consider:
-
Safety: Flammability, toxicity, and environmental impact.[1]
-
Cost and Availability: The solvent should be readily available in large quantities at a reasonable cost.
-
Recovery and Recycling: The ability to recover and reuse the solvent is crucial for process economics and sustainability.
-
Viscosity: Low viscosity is generally preferred for better mixing and filtration.[4]
Q3: What analytical methods are recommended for in-process controls and final product release?
A3: A combination of methods is typically used:
-
HPLC: Chiral HPLC is essential for determining the diastereomeric excess (and enantiomeric excess after cleavage of the resolving agent). A standard reverse-phase HPLC method is used for chemical purity.
-
Particle Size Analysis: Techniques like laser diffraction can be used to monitor and control crystal size distribution.
-
Moisture Content: Karl Fischer titration is the standard method for determining residual solvent and water content.
-
Spectroscopy (FTIR/Raman): Can be used for in-process monitoring of concentration and crystal form.
Q4: Can impurities in the starting materials affect the resolution at scale?
A4: Absolutely. Impurities can act as nucleation inhibitors or promoters, affecting crystallization kinetics. Some impurities may even co-crystallize, impacting the purity of the final product. It is crucial to have well-defined specifications for all starting materials and to understand the potential impact of key impurities before scaling up.
Quantitative Data Summary
The following tables present illustrative data comparing a lab-scale experiment with a potential industrial-scale outcome, highlighting common scale-up challenges.
Table 1: Yield and Purity Comparison
| Parameter | Lab Scale (100 g) | Industrial Scale (100 kg) - Unoptimized | Industrial Scale (100 kg) - Optimized |
| Input Racemate | 100 g | 100 kg | 100 kg |
| Theoretical Yield | 50 g | 50 kg | 50 kg |
| Actual Yield | 45 g (90%) | 35 kg (70%) | 44 kg (88%) |
| Diastereomeric Excess | 99.5% | 95.0% | 99.6% |
| Mother Liquor Loss | 5 g | 15 kg | 6 kg |
Table 2: Process Parameters and Crystal Properties
| Parameter | Lab Scale (1 L vessel) | Industrial Scale (1000 L vessel) - Unoptimized | Industrial Scale (1000 L vessel) - Optimized |
| Cooling Time | 2 hours | 2 hours | 6 hours |
| Agitator Speed | 200 RPM | 80 RPM | 120 RPM (geometry-specific) |
| Median Crystal Size (d50) | 150 µm | 40 µm | 160 µm |
| Filtration Time | 10 minutes | 4 hours | 30 minutes |
| Residual Solvent in Wet Cake | 15% | 40% | 18% |
Experimental Protocols
Protocol: Diastereomeric Resolution of a Racemic Amine with this compound (Illustrative)
This protocol outlines a general procedure, with notes on scale-up considerations.
1. Materials and Equipment:
-
Racemic Amine
-
(+)-10-Camphorsulfonic Acid
-
Sodium Hydroxide
-
Solvent (e.g., Ethanol/Water mixture)
-
Jacketed reactor with temperature control and defined agitator
-
Filtration equipment (e.g., Nutsche filter-dryer)
-
Drying oven (or integrated dryer)
2. Procedure:
-
Charge Reactor: Charge the jacketed reactor with the selected solvent system (e.g., 95:5 Ethanol:Water).
-
Prepare this compound: In a separate vessel, dissolve (+)-10-camphorsulfonic acid in a portion of the solvent. Neutralize with an equimolar amount of sodium hydroxide solution. Scale-up Note: Ensure adequate heat dissipation during neutralization as it is an exothermic reaction.
-
Charge Racemate: Add the racemic amine to the main reactor and dissolve. Ensure complete dissolution.
-
Initiate Crystallization: Slowly add the this compound solution to the reactor containing the amine over a defined period. Scale-up Note: The addition rate is a critical parameter. It should be scaled to maintain a consistent level of supersaturation, not just a proportional time.
-
Controlled Cooling & Slurry: Once the addition is complete, cool the mixture to the final crystallization temperature (e.g., 0-5 °C) according to a pre-defined cooling profile. Hold the resulting slurry at this temperature for a set period (e.g., 4-8 hours) to allow for equilibration. Scale-up Note: The cooling profile and hold time are critical for achieving high diastereomeric purity and should be optimized at a smaller scale.
-
Filtration: Filter the slurry using appropriate industrial-scale equipment.
-
Washing: Wash the filter cake with a pre-chilled, fresh solvent to remove the mother liquor containing the undesired diastereomer. Scale-up Note: The number of washes and the volume of each wash should be optimized to maximize purity while minimizing yield loss.
-
Drying: Dry the product under vacuum at a specified temperature until the residual solvent content meets the specification.
Visualizations
Caption: A typical experimental workflow for diastereomeric resolution.
Caption: A decision tree for troubleshooting purity issues.
References
Technical Support Center: Analysis and Control of Genotoxic Impurities in Sodium Camphorsulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis and control of genotoxic impurities (GTIs) in sodium camphorsulfonate.
Frequently Asked Questions (FAQs)
Q1: What are genotoxic impurities (GTIs) and why are they a concern in this compound?
A1: Genotoxic impurities are chemical substances that can damage DNA, potentially leading to mutations and cancer.[1][2] In the context of this compound, these impurities can arise from starting materials, reagents, intermediates, or degradation products during the manufacturing process.[2][3][][5] Even at trace levels, GTIs can pose a significant safety risk to patients.[3][6] Camphorsulfonic acid salts, like this compound, are known to potentially form alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs).[7]
Q2: What are the primary regulatory guidelines for controlling GTIs?
A2: The main regulatory guidelines for the control of genotoxic impurities are provided by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][8] The key guideline is ICH M7, which outlines a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[8][9] These guidelines emphasize a risk-based approach to identify, categorize, qualify, and control GTIs.[10]
Q3: What is the Threshold of Toxicological Concern (TTC) for genotoxic impurities?
A3: The Threshold of Toxicological Concern (TTC) is a concept used to define an acceptable intake level for a genotoxic impurity that is considered to pose a negligible lifetime cancer risk.[11] For most genotoxic impurities, the TTC is set at 1.5 µ g/day .[6][11][12][13] This value is used to calculate the permissible concentration of a GTI in an active pharmaceutical ingredient (API) based on the maximum daily dose of the drug.[11]
Q4: What are the common analytical techniques used to detect and quantify GTIs in APIs like this compound?
A4: Due to the low concentration levels of GTIs, highly sensitive and selective analytical methods are required. The most commonly employed techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile GTIs.[14][15] Headspace GC-MS is particularly useful for volatile impurities.[3][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Suitable for non-volatile, polar, and thermally labile GTIs.[14][16]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for non-volatile GTIs, but may lack the required sensitivity for trace-level analysis.[3]
Q5: How are potential genotoxic impurities in the synthesis of this compound identified?
A5: The identification of potential GTIs is a multi-step process that includes:
-
Review of the synthetic route: Examining all starting materials, reagents, intermediates, and possible by-products for structural alerts for genotoxicity.[2][3]
-
In silico assessment: Using Quantitative Structure-Activity Relationship (QSAR) software to predict the mutagenic potential of impurities.[10][14]
-
Literature review: Investigating known genotoxic properties of the chemical classes of substances used in the synthesis.
For this compound, a key concern is the potential reaction of the camphorsulfonate moiety with residual alcohols (e.g., methanol, ethanol, isopropanol) used as solvents, which can form alkyl camphorsulfonates, a class of potent genotoxins.[7][13]
Troubleshooting Guides
Issue 1: Poor sensitivity and inability to detect GTIs at the required low levels.
-
Q: My analytical method is not sensitive enough to detect GTIs at the TTC-derived limit. What can I do?
-
A: For GC-MS analysis, consider using a more sensitive detector or optimizing the injection volume and split ratio. For LC-MS, switch to a more sensitive mass spectrometer (e.g., a triple quadrupole) and optimize the ionization source parameters. Derivatization of the analyte can also enhance sensitivity.[3] For non-volatile compounds, LC-MS/MS is generally more sensitive than HPLC-UV.[16]
-
Issue 2: Matrix effects interfering with the analysis.
-
Q: I am observing significant matrix effects from the this compound API, leading to inaccurate quantification. How can I mitigate this?
-
A: Improve your sample preparation procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to clean up the sample and remove interfering matrix components.[17] Ensure proper chromatographic separation to resolve the analyte peak from matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
Issue 3: Difficulty in identifying unknown peaks in the chromatogram.
-
Q: I have detected an unknown impurity peak in my chromatogram that I suspect might be a GTI. How can I identify it?
-
A: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity.[14] Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, and by comparing the data with spectral libraries or by synthesizing the suspected impurity as a reference standard.
-
Issue 4: Inconsistent and non-reproducible results.
-
Q: My results for GTI analysis are not reproducible between different runs. What could be the cause?
-
A: Inconsistent results can stem from several factors. Check the stability of your standard and sample solutions.[18] Ensure that the analytical instrument is properly calibrated and maintained. Verify the consistency of your sample preparation procedure, including accurate weighing and dilution steps. For GC-based methods, ensure the injection port and liner are clean.
-
Quantitative Data Summary
Table 1: Regulatory Limits for Genotoxic Impurities
| Guideline | Threshold of Toxicological Concern (TTC) | Associated Cancer Risk |
| ICH M7 | 1.5 µ g/day | < 1 in 100,000 over a lifetime |
| EMA | 1.5 µ g/day | < 1 in 100,000 over a lifetime |
| FDA | 1.5 µ g/day | Matches a daily intake ensuring risk remains within safe limits |
Data sourced from EMA, FDA, and ICH guidelines.[6][8][11][13]
Table 2: Typical Detection and Quantitation Limits for Analytical Methods for Alkyl Camphorsulfonates
| Analytical Method | Detection Limit (ppm) | Quantitation Limit (ppm) |
| GC-FID | 1.5 - 1.9 | Not specified |
| GC-MS | 0.055 - 0.102 | Not specified |
Data based on a study on the determination of three alkyl camphorsulfonates.[7]
Experimental Protocols
Protocol 1: Determination of Volatile Genotoxic Impurities (e.g., Alkyl Halides) in this compound by Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
Spike with an appropriate internal standard.
-
Seal the vial tightly with a septum and cap.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Analysis:
-
Equilibrate the headspace vial at a specified temperature (e.g., 80°C) for a set time (e.g., 15 min).
-
Inject the headspace vapor into the GC-MS system.
-
Acquire the data and process the chromatogram to identify and quantify the target GTIs based on their retention times and mass spectra compared to a reference standard.
-
Protocol 2: Determination of Non-Volatile Genotoxic Impurities (e.g., Alkyl Camphorsulfonates) in this compound by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a centrifuge tube.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) to dissolve the sample.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to achieve separation of the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor and product ion transitions, collision energy, and other MS parameters for each target GTI.
-
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Acquire the data in MRM mode.
-
Quantify the GTIs by comparing the peak areas of the sample to a calibration curve prepared with reference standards.
-
Visualizations
Caption: Workflow for the analysis and control of genotoxic impurities.
Caption: Decision tree for selecting an analytical technique for GTI analysis.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ijpsrjournal.com [ijpsrjournal.com]
- 3. pharmtech.com [pharmtech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. mdpi.com [mdpi.com]
- 8. galaxypub.co [galaxypub.co]
- 9. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. edqm.eu [edqm.eu]
- 13. scispace.com [scispace.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 16. veeprho.com [veeprho.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent polarity on Sodium camphorsulfonate resolution efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent polarity on the resolution efficiency of sodium camphorsulfonate.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Crystal Formation
-
Question: I've combined my racemic compound with this compound in a solvent, but no crystals are forming. What should I do?
-
Answer: This is a common issue often related to the solvent choice and supersaturation.
-
Inappropriate Solvent: The diastereomeric salt may be too soluble in the chosen solvent. A solvent that is too polar may dissolve both diastereomeric salts well, preventing either from crystallizing.
-
Solution: Conduct a solvent screening with a range of solvents of varying polarities. Good starting points often include alcohols like methanol or ethanol.[1] You can also try solvent mixtures, such as adding a less polar "anti-solvent" (e.g., hexane) to a solution of the salt in a more polar solvent to induce precipitation.
-
Insufficient Supersaturation: The concentration of the less soluble diastereomeric salt may be below its saturation point.
-
Solution: You can increase the concentration by carefully evaporating some of the solvent. Alternatively, cooling the solution to a lower temperature can decrease the solubility of the salt and promote crystallization. Seeding the solution with a few crystals of the desired diastereomeric salt can also initiate crystallization.[2]
-
Issue 2: Oily Precipitate Instead of Crystals
-
Question: Instead of crystals, an oil is precipitating from my solution. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.
-
Solvent is Too Non-Polar: A solvent that is too non-polar may cause both diastereomeric salts to precipitate out together, often as an oil.
-
Solution: Try a more polar solvent or a solvent mixture. The goal is to find a solvent system where one diastereomer crystallizes while the other remains in solution.
-
High Concentration/Rapid Cooling: Too high a concentration or cooling the solution too quickly can also lead to oiling out.
-
Solution: Dilute the solution with more solvent and allow it to cool more slowly. Gentle stirring can also encourage crystal formation over oiling.
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Product
-
Question: I have isolated crystals, but the enantiomeric excess is low. How can I improve the purity?
-
Answer: Low e.e. indicates that the precipitated salt is not significantly enriched in one diastereomer.
-
Suboptimal Solvent Choice: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.
-
Solution: A systematic solvent screening is crucial.[1] As illustrated in the data table below, changing the solvent can have a dramatic impact on the resolution efficiency. Sometimes a mixture of solvents can fine-tune the solubility difference.
-
Recrystallization: The enantiomeric excess of the product can often be improved by recrystallizing the isolated diastereomeric salt.[3] Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly to recrystallize. This process can be repeated until the desired purity is achieved.
-
Issue 4: Low Yield of the Crystalline Salt
-
Question: The resolution is working in terms of purity, but my yield is very low. What are the likely causes and solutions?
-
Answer: A low yield suggests that a significant amount of the desired diastereomer remains in the mother liquor.
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have considerable solubility in the chosen solvent.
-
Solution: Experiment with solvents of lower polarity to decrease the solubility of the target salt.[1] Lowering the final crystallization temperature can also improve the yield. Be cautious, as excessively low temperatures might cause the more soluble diastereomer to precipitate as well, reducing the enantiomeric excess.
-
Insufficient Crystallization Time: The crystallization process may not have reached equilibrium.
-
Solution: Allow the crystallization mixture to stand for a longer period (e.g., 24 hours) to maximize the recovery of the less soluble salt.
-
Frequently Asked Questions (FAQs)
-
Q1: How does solvent polarity generally affect the resolution of diastereomeric salts?
-
A1: Solvent polarity is a critical factor. A solvent must be chosen where the two diastereomeric salts exhibit a significant difference in solubility. A highly polar solvent might dissolve both salts, preventing crystallization, while a very non-polar solvent might cause both to precipitate, leading to poor separation. The ideal solvent provides a balance, allowing the less soluble salt to crystallize while keeping the more soluble one in solution.[1]
-
-
Q2: What are some good starting solvents for a resolution with this compound?
-
A2: Alcohols such as methanol, ethanol, and isopropanol are often good starting points for resolving amines with sulfonic acids.[1] Other solvents that have been used in resolutions with camphorsulfonic acid include ethyl acetate, acetonitrile, and tetrahydrofuran (THF).[3][4] A systematic screening of these solvents is highly recommended.
-
-
Q3: Can I use a mixture of solvents?
-
A3: Yes, using solvent mixtures is a very common and effective strategy. By mixing a "good" solvent (in which the salts are soluble) with a "poor" or "anti-solvent" (in which they are less soluble), you can fine-tune the solubility and induce crystallization of the desired diastereomer.
-
-
Q4: How do I choose the right enantiomer of camphorsulfonic acid for my resolution?
-
A4: The choice between (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid will determine which enantiomer of your compound crystallizes. If you use the (+)-acid and the (R)-enantiomer of your compound forms the less soluble salt, then using the (-)-acid will typically result in the (S)-enantiomer forming the less soluble salt. The choice often depends on which enantiomer of your target compound is desired.
-
Data Presentation
The following table provides illustrative data on how solvent polarity can affect the yield and enantiomeric excess (e.e.) of a resolved amine through diastereomeric salt formation. Note that this data is representative and actual results will vary depending on the specific racemic compound and experimental conditions.
| Solvent | Dielectric Constant (Polarity) | Illustrative Yield of Diastereomeric Salt (%) | Illustrative Enantiomeric Excess (e.e.) of Resolved Amine (%) | Notes |
| Water | 80.1 | < 5 | - | Diastereomeric salts are often too soluble; no significant precipitation.[1] |
| Methanol | 32.7 | 45 | 85 | Good crystal formation, moderate yield and good e.e. A common starting point.[1] |
| Ethanol | 24.5 | 55 | 92 | Slower crystallization, potentially higher yield and improved e.e. compared to methanol.[1] |
| Isopropanol | 19.9 | 60 | 95 | Further improvement in yield and e.e. can be seen due to lower polarity.[1] |
| Acetonitrile | 37.5 | 30 | 75 | May lead to faster precipitation but with lower yield and e.e. in some cases.[1] |
| Dichloromethane | 9.1 | Variable | 90 (precipitate) / 60 (filtrate) | In a specific case, CH2Cl2 yielded high e.e. in the precipitate.[5] |
| Tetrahydrofuran (THF) | 7.6 | 20 | 80 (filtrate) | Can also be an effective solvent, with variations in which diastereomer precipitates.[5] |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine using this compound
This protocol provides a general framework. Optimization of solvent, stoichiometry, and temperature is essential for each specific amine.
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve sodium (1S)-(+)-10-camphorsulfonate (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. The use of a sub-stoichiometric amount of the resolving agent is common.
-
Slowly add the warm this compound solution to the solution of the racemic amine with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
The progress of crystallization can be monitored by observing the formation of a precipitate. The less soluble diastereomer will crystallize out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
The filtrate, containing the more soluble diastereomeric salt, should be saved for the potential isolation of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., diethyl ether, dichloromethane).
-
Add a base (e.g., aqueous sodium hydroxide, sodium carbonate) to the suspension with stirring until the pH is basic. This will neutralize the camphorsulfonic acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.
-
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Solvent polarity's effect on resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 4. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
preventing emulsion formation during workup of Sodium camphorsulfonate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing emulsion formation during the workup of reactions involving sodium camphorsulfonate.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound prone to forming emulsions during workup?
A1: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) sulfonate group and a lipophilic (oil-loving) camphor backbone. This structure allows it to act as a surfactant, stabilizing the interface between the aqueous and organic layers and promoting the formation of a stable emulsion. Emulsions are mixtures of two immiscible liquids where one is dispersed in the other as fine droplets.[1][2]
Q2: What are the primary preventative measures I can take to avoid emulsion formation?
A2: Proactive prevention is the most effective strategy. Key measures include:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or repeated inversions of the separatory funnel. This minimizes the agitation that can lead to emulsion formation while still allowing for effective extraction.[3]
-
"Salting Out": Before beginning the extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[3][4][5] This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components to separate more cleanly.[1][3][6]
-
Filtration of Particulates: If your reaction mixture contains any solid particulates, filter them through a pad of Celite or a similar filter aid before the liquid-liquid extraction.[7] Suspended solids can stabilize emulsions.[7]
Q3: I've already formed an emulsion. What are the initial steps to break it?
A3: If an emulsion has formed, several physical methods can be attempted first:
-
Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes).[4][7][8] Sometimes, the layers will separate on their own.
-
Gentle Agitation: Gently swirl the mixture or tap the side of the separatory funnel.[8] A gentle stir with a glass rod at the interface can also help coalesce the dispersed droplets.[6]
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel, gently mix, and allow it to stand.[3][4]
Troubleshooting Guide: Breaking a Persistent Emulsion
If the initial steps fail to resolve the emulsion, the following troubleshooting methods can be employed.
Physical Destabilization Techniques
| Method | Description | Principle of Action | Considerations |
| Centrifugation | Transfer the emulsion to centrifuge tubes and spin at a moderate speed. | The applied force accelerates the coalescence of the dispersed droplets, leading to phase separation.[1][6] | Highly effective for small-scale emulsions.[6] Ensure proper balancing of the centrifuge. |
| Filtration | Pass the entire emulsified mixture through a pad of Celite, glass wool, or phase separation filter paper.[3][4][7] | Celite and glass wool act as physical barriers that can break up the dispersed droplets.[1][7] Phase separation paper is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[3] | Celite may absorb some product if it is a solid.[7] |
| Temperature Modification | Gentle heating of the emulsion can sometimes facilitate separation.[6] Alternatively, freezing the aqueous layer can help break the emulsion upon thawing.[6] | Heating reduces the viscosity of the mixture, promoting coalescence.[6] Freezing physically disrupts the emulsion structure.[6] | Use gentle heating to avoid decomposition of the product.[6] |
Chemical Destabilization Techniques
| Method | Description | Principle of Action | Considerations |
| "Salting Out" | Add solid sodium chloride or a saturated brine solution to the emulsion.[3][4][5] | Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting phase separation.[1][3][6] | A very common and often effective first-line chemical method. |
| pH Adjustment | Cautiously add a dilute acid or base to the mixture. | Changing the pH can alter the charge state of components at the interface, destabilizing the emulsion.[6][8] | This should be done with care, as it may affect the desired product. Test on a small aliquot first. |
| Solvent Addition | Add a small amount of a different organic solvent that is miscible with the primary organic phase.[1][6] | Alters the polarity and solvent properties of the organic phase, which can help to dissolve surfactant-like molecules and break the emulsion.[1] | Choose a solvent that is easily removable later. |
Experimental Protocols
Protocol 1: Preventative Workup for this compound Reactions
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional but Recommended): If the reaction solvent is partially miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure using a rotary evaporator.[4][7] Re-dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filtration of Solids: If any solids are present, filter the mixture through a pad of Celite.
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash with Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel.
-
Gentle Extraction: Stopper the funnel, and gently invert it 5-10 times, venting frequently. Avoid vigorous shaking.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower (denser) layer.
-
Repeat Extraction: Repeat the gentle extraction with the appropriate aqueous wash as required by the specific reaction workup.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.[9]
Visual Workflow for Emulsion Troubleshooting
The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of a reaction.
Caption: A decision-making workflow for troubleshooting emulsions.
References
- 1. biotage.com [biotage.com]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Workup [chem.rochester.edu]
- 8. azom.com [azom.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Sodium Camphorsulfonate Catalyst Loading in Organic Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of sodium camphorsulfonate as a catalyst in organic reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions catalyzed by this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Catalyst Activity: this compound is a salt and requires protonation to form the active Brønsted acid catalyst, camphorsulfonic acid (CSA). Ensure your reaction conditions facilitate this activation. If necessary, a stoichiometric amount of a weaker acid can be added, or trace amounts of a strong acid can be used to generate the active catalyst in situ.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature.
-
Catalyst Deactivation: The catalyst may have lost activity during the reaction. This can be caused by the presence of basic impurities in the starting materials or solvent. Ensure all reagents are of high purity.
-
Suboptimal Catalyst Loading: Both too little and too much catalyst can lead to lower yields. A low loading may result in a slow or incomplete reaction, while a high loading can sometimes promote side reactions. It is crucial to screen different catalyst loadings to find the optimal concentration for your specific reaction.
Q2: I am observing low enantioselectivity (ee) in my asymmetric synthesis. How can I address this?
A2: Low enantioselectivity is a common challenge in asymmetric catalysis. Here are some key areas to investigate:
-
Catalyst Loading: Enantioselectivity is often sensitive to catalyst loading. Insufficient catalyst can lead to a significant uncatalyzed background reaction, which is not enantioselective and will lower the overall ee. Conversely, excessively high catalyst loading can sometimes lead to the formation of catalyst aggregates with lower stereocontrol. An optimization screen is highly recommended.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the more ordered transition state of the desired enantiomer.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the chiral environment created by the catalyst. It is advisable to screen a range of solvents with varying properties.
-
Purity of Reagents: Impurities in either the substrate or reagents can interfere with the catalytic cycle and reduce enantioselectivity. Ensure all materials are of the highest possible purity.
Q3: My reaction has stalled and is not proceeding to completion. What steps can I take?
A3: A stalled reaction can be frustrating. Consider the following possibilities:
-
Catalyst Deactivation: As mentioned previously, basic impurities can neutralize the active acidic catalyst. The presence of water can also be detrimental in some cases. Ensure anhydrous conditions if your reaction is moisture-sensitive.
-
Product Inhibition: The product of the reaction may be acting as an inhibitor for the catalyst. If this is the case, it may be necessary to perform the reaction at a lower concentration or to remove the product as it is formed.
-
Reversible Reaction: The reaction may be reversible and has reached equilibrium. In this case, you may need to remove one of the byproducts to drive the reaction forward.
Q4: How can I determine if my this compound catalyst has deactivated, and can it be regenerated?
A4: Catalyst deactivation can be inferred from a decrease in reaction rate or a failure to reach completion.
-
Causes of Deactivation: For sulfonic acid catalysts, deactivation is often due to poisoning by basic compounds that neutralize the acid.[1]
-
Regeneration: In some cases, an acidic wash can regenerate the catalyst by removing the poisoning species. The specific regeneration procedure will depend on the nature of the deactivation. For solid-supported sulfonic acid catalysts, washing with a strong acid can restore activity.[1]
Frequently Asked Questions (FAQs)
Q1: Is this compound the active catalyst?
A1: No, this compound is a precursor to the active catalyst.[2] It is the protonated form, camphorsulfonic acid (CSA), a Brønsted acid, that catalyzes the reaction.[2] In many cases, the reaction conditions or trace acidic impurities are sufficient to generate the active CSA in situ.
Q2: What is a typical catalyst loading for this compound?
A2: The optimal catalyst loading is highly dependent on the specific reaction. However, a general starting range for optimization is between 1-20 mol%.[3][4] For some highly efficient reactions, loadings as low as 0.5-2 mol% have been reported to be effective.[3]
Q3: How should I handle and store this compound?
A3: this compound is a stable, non-volatile solid that is generally easier to handle than its acidic counterpart. It should be stored in a cool, dry place. While not as hygroscopic as camphorsulfonic acid, it is still good practice to store it in a well-sealed container.
Q4: In which solvents is this compound soluble?
A4: Due to the presence of the sulfonate group, this compound has good solubility in polar solvents like water and alcohols.[2] Its solubility in less polar organic solvents commonly used in synthesis may be limited.
Data Presentation
The following tables provide illustrative data on how catalyst loading, solvent, and temperature can affect the outcome of a typical asymmetric reaction. The specific values are representative and should be optimized for each unique transformation.
Table 1: Illustrative Effect of Catalyst Loading on Yield and Enantioselectivity
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 75 | 80 |
| 5 | 92 | 95 |
| 10 | 95 | 93 |
| 15 | 95 | 90 |
Data is illustrative and based on general trends in asymmetric catalysis.
Table 2: Illustrative Influence of Solvent and Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 85 |
| Toluene | 0 | 92 |
| Dichloromethane | 25 | 88 |
| Dichloromethane | 0 | 94 |
| Tetrahydrofuran | 25 | 75 |
| Tetrahydrofuran | 0 | 85 |
Data is illustrative and based on general principles of asymmetric catalysis.
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
This protocol provides a general workflow for optimizing and running an asymmetric aldol reaction using this compound as the catalyst precursor.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (10 mol%).
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the aldehyde. Stir the mixture for 5-10 minutes.
-
Initiation: Add the ketone to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for a catalytic organic reaction.
Caption: A decision tree for troubleshooting common issues in catalytic reactions.
References
byproduct formation during the synthesis of Sodium camphorsulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of Sodium Camphorsulfonate.
Introduction to Byproduct Formation
The synthesis of 10-camphorsulfonic acid, the precursor to this compound, is predominantly achieved through the sulfonation of camphor using sulfuric acid in the presence of acetic anhydride.[1][2] The reaction mechanism is not a straightforward electrophilic substitution on a methyl group. Instead, it involves a complex series of carbocationic rearrangements, including Wagner-Meerwein shifts, 3,2-exo-methyl shifts, and 6,2-hydride shifts. This intricate pathway can lead to the formation of several byproducts, primarily positional isomers and the product of racemization.
The primary desired product is 10-camphorsulfonic acid. However, the complex rearrangement mechanism can also lead to sulfonation at other positions, yielding isomeric impurities such as 8-camphorsulfonic acid and 9-camphorsulfonic acid . Furthermore, the reaction conditions can facilitate the racemization of the chiral camphor molecule, leading to the formation of the undesired enantiomer of 10-camphorsulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are positional isomers of camphorsulfonic acid, principally 8-camphorsulfonic acid and 9-camphorsulfonic acid. Additionally, if a chiral starting material is used, the corresponding enantiomer can be formed as a byproduct due to racemization under the acidic reaction conditions.
Q2: What causes the formation of these isomeric byproducts?
A2: The formation of isomeric byproducts is a direct consequence of the complex carbocationic rearrangement mechanism of the camphor molecule under strong acid conditions. The reaction does not proceed by a simple, direct sulfonation of the C-10 methyl group. Instead, a series of rearrangements can occur, exposing other positions (like C-8 and C-9) to electrophilic attack by the sulfonating agent.
Q3: How can I detect the presence of these byproducts?
A3: Several analytical techniques can be employed to detect and quantify isomeric and enantiomeric impurities:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are particularly effective for separating and quantifying enantiomers. Ion-exchange or mixed-mode chromatography can be used to separate positional isomers.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile derivatives of the sulfonic acids.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the different isomers.[6]
Q4: What is racemization and why is it a concern?
A4: Racemization is the process where a chiral molecule is converted into an equal mixture of both enantiomers. In the context of this compound synthesis, the strongly acidic conditions can lead to the interconversion of the desired enantiomer (e.g., (1S)-(+)-10-camphorsulfonic acid) and its mirror image. This is a significant issue in pharmaceutical applications where a specific enantiomer is required for therapeutic efficacy.
Q5: Can reaction conditions be optimized to minimize byproduct formation?
A5: Yes, controlling the reaction conditions is crucial for minimizing byproducts. Key parameters to consider include:
-
Temperature: Lowering the reaction temperature can help to suppress the extent of carbocationic rearrangements and racemization.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitoring the reaction progress is essential to determine the optimal endpoint.
-
Concentration of Sulfuric Acid: The concentration of the sulfonating agent can influence the regioselectivity of the reaction.[7]
Troubleshooting Guide
This guide addresses common issues related to byproduct formation during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of isomeric byproducts (8- and 9-camphorsulfonic acid) detected. | Reaction temperature is too high, promoting excessive carbocationic rearrangements. | Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction. |
| Prolonged reaction time allowing for equilibration to more stable, but undesired, isomers. | Monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed to the desired extent. | |
| Significant racemization of the product. | Strongly acidic conditions and/or elevated temperatures. | Use the minimum effective concentration of sulfuric acid. Maintain low reaction temperatures. Consider using a milder sulfonating agent if compatible with the desired reaction. |
| Low yield of the desired 10-camphorsulfonic acid. | Sub-optimal reaction conditions favoring byproduct formation. | Systematically optimize reaction parameters (temperature, time, stoichiometry of reagents) to favor the kinetic product (10-sulfonation) over thermodynamic products (rearranged isomers). |
| Inefficient work-up and purification leading to loss of product. | Optimize the crystallization and purification steps. Recrystallization from a suitable solvent can help to isolate the desired isomer. | |
| Difficulty in separating the desired product from byproducts. | Similar physicochemical properties of the isomers. | Employ specialized chromatographic techniques. Chiral HPLC is essential for separating enantiomers. For positional isomers, ion-exchange or mixed-mode chromatography may be necessary.[3][4] |
Experimental Protocols
General Synthesis of 10-Camphorsulfonic Acid
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride to the cooled sulfuric acid while maintaining the temperature below 20 °C.[2]
-
Addition of Camphor: Once the addition of acetic anhydride is complete, add camphor to the mixture.
-
Reaction: Stir the mixture at a controlled low temperature. The reaction time should be monitored to maximize the yield of the desired product and minimize byproduct formation.
-
Work-up: Pour the reaction mixture onto ice to precipitate the crude camphorsulfonic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid.[2]
Neutralization to this compound
-
Dissolution: Dissolve the purified 10-camphorsulfonic acid in deionized water.
-
Neutralization: Slowly add a solution of sodium hydroxide or sodium bicarbonate with stirring until the pH of the solution is neutral (pH ~7).
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Isolation: The this compound can be isolated by evaporation of the water. Further purification can be achieved by recrystallization from an appropriate solvent system.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability issues of Sodium camphorsulfonate in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of sodium camphorsulfonate in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a salt of a strong acid (camphorsulfonic acid) and a strong base (sodium hydroxide). The sulfonate group is generally stable in water.[1] The stability of the molecule will largely depend on the camphor moiety, which contains a bicyclic ketone structure. This part of the molecule can be susceptible to degradation under certain stress conditions.
Q2: In which solvents is this compound soluble and what are the initial stability considerations?
A2: this compound is soluble in water and hot alcohol.[2] When preparing solutions, it is crucial to consider the potential for interaction with the solvent. For instance, in protic solvents like methanol or ethanol, there is a possibility of forming alkyl camphorsulfonates, which could be potential genotoxic impurities.[3]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound under forced degradation conditions are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways could include:
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Oxidation: The camphor ring is susceptible to oxidation, potentially leading to hydroxylated derivatives or ring-opening products.[1][4]
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Hydrolysis: The ketone group on the camphor ring could potentially undergo reactions under extreme pH conditions, although ketones are generally stable to hydrolysis.[5]
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common issue for many pharmaceutical compounds.[6]
-
Thermal Degradation: At high temperatures, desulfonation (loss of the sulfonic acid group) can occur in sulfonate-containing compounds.[7]
Q4: Are there any known degradation products of this compound?
A4: Specific chemical degradation products of this compound from forced degradation studies are not well-documented in the available literature. However, studies on the biodegradation of camphor have identified hydroxylated species (e.g., 5-hydroxycamphor) and subsequent oxidation products as metabolites.[1][4] While the mechanisms differ, these studies highlight the reactive sites on the camphor ring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected peaks in chromatogram after dissolving in alcohol. | Formation of alkyl camphorsulfonates. | Use an aqueous solvent system if possible. If an alcohol is necessary, prepare the solution fresh and store it at a low temperature to minimize the reaction. |
| Loss of parent compound peak in acidic or basic solutions. | Hydrolysis or other pH-dependent degradation. | Adjust the pH to a neutral range if the experimental conditions allow. Investigate the stability across a pH range to identify the optimal pH for stability. |
| Appearance of multiple new peaks after exposure to light. | Photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. Conduct a formal photostability study to understand the extent of degradation. |
| Significant degradation observed at elevated temperatures. | Thermal degradation. | Store the compound and its solutions at controlled room temperature or in a refrigerator, as appropriate. Determine the thermal stability profile through thermogravimetric analysis (TGA) or by conducting studies at various temperatures. |
| No degradation is observed under stress conditions. | The compound is highly stable under the applied conditions, or the analytical method is not stability-indicating. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature). Ensure your analytical method (e.g., HPLC) can separate the parent compound from potential degradation products.[8] |
| Mass balance is not achieved (sum of parent and degradants is <95%). | Formation of non-chromophoric or volatile degradation products, or adsorption to the container. | Use a universal detector like a mass spectrometer (MS) in conjunction with your primary detector.[9] Check for adsorption by rinsing the container with a strong solvent and analyzing the rinse. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of HPLC-grade water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours. Also, expose the solid compound to 60°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject the stressed samples.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the separation between these peaks and the parent peak.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve adequate resolution (>1.5) between all peaks.
-
Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hplc.eu [hplc.eu]
- 3. mdpi.com [mdpi.com]
- 4. (+)-Camphor Degradation Pathway Map [eawag-bbd.ethz.ch]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refining the Purification of Sodium Camphorsulfonate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of Sodium Camphorsulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include colored organic by-products from the reaction, unreacted starting materials, and inorganic salts such as sodium sulfate.[1] Additionally, if alcohols like methanol, ethanol, or isopropanol are used as solvents during the synthesis, there is a potential for the formation of alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs).
Q2: What are the recommended initial steps for purifying crude this compound?
A2: A common initial purification step involves the use of activated carbon (e.g., Darco G-60) to remove colored organic impurities.[1] This is typically done by treating an aqueous solution of the crude product with activated carbon, followed by filtration.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound, allowing for the separation and quantification of the main compound and its impurities. For potential volatile impurities like alkyl camphorsulfonates, Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) are highly sensitive and appropriate methods.
Q4: How can I improve the yield of my purification process?
A4: Optimizing each purification step is key to improving the overall yield. For recrystallization, ensuring the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures is critical. Minimizing transfer losses and ensuring complete precipitation during crystallization are also important. A liquid ion exchange process has been reported to achieve a recovery of 92-98% in a single stage.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to induce precipitation.- Cool the solution in an ice bath to further decrease solubility. |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities is depressing the melting point. | - Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble to keep it from precipitating too quickly.- Perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Incomplete crystallization.- Loss of product during filtration and transfer. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Allow sufficient time for crystallization to complete. |
| Crystals are colored or contain visible impurities | - Incomplete removal of colored impurities.- Impurities co-crystallized with the product. | - Treat the solution with activated carbon before recrystallization.- Ensure slow cooling to allow for the formation of pure crystals; rapid crystallization can trap impurities. |
Purity and Impurity Profile Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Presence of inorganic salts (e.g., Sodium Sulfate) in the final product | - Co-precipitation during crystallization. | - this compound is highly soluble in water, while the solubility of sodium sulfate is lower, especially in the presence of organic solvents. Consider using a mixed solvent system (e.g., water-ethanol) to selectively precipitate the this compound while keeping the inorganic salts in solution.- A liquid ion exchange process can also be employed to separate the camphorsulfonate salt from inorganic anions.[1] |
| Peak tailing or poor peak shape in HPLC analysis | - Inappropriate mobile phase pH.- Column degradation.- Interaction of the sulfonate group with the stationary phase. | - Adjust the mobile phase pH with an appropriate buffer.- Use a new column or a guard column.- Consider using an ion-pairing reagent in the mobile phase. |
| Detection of unknown peaks in the impurity profile | - Degradation of the product.- Contamination from solvents or reagents. | - Use high-purity solvents and reagents.- Analyze the starting materials for impurities.- Investigate the stability of the compound under the purification and analysis conditions. |
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility | Notes |
| Water | Highly soluble | A good solvent for initial dissolution and for processes like activated carbon treatment. |
| Ethanol | Soluble (especially when hot) | Often used in mixed-solvent systems with water for recrystallization. |
| Methanol | Soluble | Can also be used in recrystallization, but care must be taken due to the potential for forming methyl camphorsulfonate. |
| Dichloromethane | Sparingly soluble/Insoluble | Can be used as an anti-solvent or for washing to remove non-polar impurities. |
Table 2: Typical Purity and Yield Data (Illustrative)
This table provides illustrative data for a typical multi-step purification process. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Step | Typical Purity (by HPLC) | Typical Yield |
| Crude Product | 85-95% | - |
| Activated Carbon Treatment | 90-97% | 95-98% |
| Recrystallization (e.g., from Water/Ethanol) | >99% | 85-95% |
| Overall | >99% | ~80-90% |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound from a mixed solvent system of water and ethanol.
Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol (95% or absolute)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water. Heat the solution gently and stir until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution. Stir and heat for 10-15 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. If no carbon was used, this step can be skipped if there are no other insoluble impurities.
-
Addition of Anti-solvent: To the hot, clear filtrate, slowly add hot ethanol dropwise while stirring until the solution becomes faintly cloudy. The cloudiness indicates that the solution is saturated.
-
Clarification: Add a few drops of hot water to the solution until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method optimization and validation are required for specific applications.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol. A common starting point is a 70:30 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of 285 nm.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the linear range of the method (e.g., 0.5 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard (external standard method) or by using the area percent method if a reference standard is not available.
Mandatory Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Overcoming Solubility Challenges with Sodium Camphorsulfonate Diastereomeric Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the chiral resolution of racemic compounds using sodium camphorsulfonate.
Troubleshooting Guides
This section addresses specific problems that may arise during the formation and crystallization of this compound diastereomeric salts.
Issue 1: Oiling Out or Formation of a Gummy Precipitate Instead of Crystals
Q: My diastereomeric salt is separating from the solution as an oil or a sticky solid, not as distinct crystals. What should I do?
A: "Oiling out" is a common problem that occurs when the salt separates from the solution as a liquid phase. This is often due to high supersaturation or the melting point of the salt being below the crystallization temperature.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High Supersaturation | The solution is too concentrated, leading to rapid precipitation of an amorphous solid or oil.[2] Action: Dilute the solution with an appropriate solvent to reduce the supersaturation level. Reheat the mixture to dissolve the oil and then allow it to cool more slowly.[1] |
| Inappropriate Solvent System | The solvent may be too effective at solvating the salt, thus preventing crystallization.[2] Action: Experiment with different solvents or solvent mixtures. A combination of a "good" solvent (in which the salt is soluble) and an "anti-solvent" (in which the salt is poorly soluble) can often induce crystallization.[3] |
| Rapid Cooling | Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice, favoring oil formation.[4] Action: Implement a slow and controlled cooling process. Allow the solution to cool gradually to room temperature before any further cooling in an ice bath or refrigerator.[4] |
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: I have successfully crystallized my diastereomeric salt, but the yield is very low. How can I improve it?
A: A low yield often indicates that a significant amount of the desired product remains dissolved in the mother liquor.
Possible Causes & Solutions:
| Cause | Solution |
| High Solubility of the Desired Salt | The desired diastereomeric salt has significant solubility in the chosen solvent. Action: Optimize the solvent system to minimize the solubility of the target salt.[2] Lowering the final crystallization temperature can also decrease solubility and improve the yield.[5] |
| Incomplete Crystallization | The crystallization process may not have reached equilibrium before filtration. Action: Increase the crystallization time to allow the system to fully equilibrate. Introducing a slurry aging step can be beneficial.[3] |
| Suboptimal Stoichiometry | The molar ratio of the racemic compound to this compound can impact the yield. Action: Screen different stoichiometric ratios of the resolving agent. Sometimes using 0.5 equivalents can improve selectivity and yield of the desired salt.[3] |
Issue 3: Poor Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Q: The purity of my crystallized salt is low, with significant contamination from the other diastereomer. How can I improve the selectivity?
A: Low diastereomeric excess is a common challenge and indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
Possible Causes & Solutions:
| Cause | Solution |
| Similar Solubilities of Diastereomers | The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough for effective separation.[5] Action: Conduct a thorough solvent screening to find a system that maximizes the solubility difference.[5][6] Temperature optimization can also be crucial, as the solubilities of the two salts may vary differently with temperature.[5] |
| Co-crystallization | The more soluble diastereomer is precipitating along with the less soluble one.[4] Action: Employ a slower, more controlled cooling rate to allow for more selective crystallization.[4] |
| Rapid Crystallization | Quick formation of crystals can trap impurities and the undesired diastereomer within the crystal lattice.[2] Action: Slow down the crystallization process by reducing the cooling rate or by using a slower method of solvent evaporation.[2] |
| Insufficient Purity | The initial diastereomeric salt may require further purification. Action: Perform one or more recrystallization steps of the enriched diastereomeric salt. This can significantly improve its purity.[4] |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my diastereomeric salt resolution with this compound?
A1: The choice of solvent is critical and often empirical. An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6] A systematic screening of a range of solvents with varying polarities (e.g., alcohols, ketones, esters, and ethers) is the most effective approach.[6] Using solvent mixtures can also help to fine-tune the solubility.[6]
Q2: Can the choice of solvent affect which enantiomer crystallizes?
A2: Yes, in some cases, changing the solvent can lead to "chirality switching," where the diastereomeric salt of the opposite enantiomer becomes the less soluble one.[6] This is dependent on the specific molecular interactions between the salts and the solvent molecules.[6]
Q3: What is an "anti-solvent," and how is it used in this process?
A3: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation.[6] This technique can be particularly useful for increasing the yield of the less soluble salt.[5][6]
Q4: Should I use a stoichiometric equivalent of this compound?
A4: Not necessarily. While a 1:1 molar ratio is a common starting point, the optimal stoichiometry can vary. Screening ratios from 0.5 to 1.0 equivalents of the resolving agent is recommended, as using a sub-stoichiometric amount can sometimes improve the selectivity of the crystallization.[3]
Q5: How can I regenerate the pure enantiomer from the diastereomeric salt?
A5: After isolating the purified diastereomeric salt, it needs to be treated to break the salt and liberate the free enantiomer. This is typically achieved by dissolving the salt in a suitable solvent (e.g., water or an organic solvent) and then adding a base (if resolving an amine) or an acid (if resolving an acid) to neutralize the resolving agent.[7] The desired enantiomer can then be extracted into an organic solvent and purified further if necessary.[8]
Quantitative Data Presentation
The success of a diastereomeric resolution is highly dependent on the differential solubility of the diastereomeric salts in a given solvent system. The following table provides an example of how to structure quantitative data from a solvent screening experiment.
Table 1: Illustrative Solubility Data for a Pair of Diastereomeric Salts
| Solvent System | Temperature (°C) | Solubility of Diastereomer 1 ( g/100 mL) | Solubility of Diastereomer 2 ( g/100 mL) | Solubility Ratio (Diastereomer 2 / Diastereomer 1) |
| Methanol | 25 | 5.2 | 10.8 | 2.08 |
| Ethanol | 25 | 2.1 | 5.5 | 2.62 |
| Isopropanol | 25 | 0.8 | 2.9 | 3.63 |
| Acetone | 25 | 1.5 | 4.2 | 2.80 |
| Ethyl Acetate | 25 | 0.3 | 1.5 | 5.00 |
| Acetonitrile | 25 | 3.5 | 7.1 | 2.03 |
| Ethanol/Water (9:1) | 25 | 2.8 | 6.0 | 2.14 |
| Isopropanol | 0 | 0.2 | 1.0 | 5.00 |
Note: This table contains illustrative data. Actual solubilities must be determined experimentally for each specific pair of diastereomeric salts.
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine using (1S)-(+)-10-Camphorsulfonic Acid
This protocol is a generalized procedure and may require optimization for specific racemic amines.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in an appropriate solvent (e.g., butyl acetate, acetonitrile, or a mixture thereof).[2][9]
-
Add (1S)-(+)-10-camphorsulfonic acid (0.5 - 1.0 equivalents) to the solution.[2][9]
-
Heat the mixture gently to ensure complete dissolution of both the amine and the resolving agent.[9]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Seeding with a few crystals of the desired diastereomeric salt can be beneficial to induce crystallization.[9]
-
For further precipitation, the flask can be placed in a cold bath (e.g., 0-4 °C).
-
Allow the crystallization to proceed for several hours to overnight to maximize the yield and allow for equilibration.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
To improve purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.[9]
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 2M sodium carbonate).[8]
-
Stir the mixture until the solid has completely dissolved.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., anhydrous potassium carbonate), and evaporate the solvent to yield the resolved amine.[8]
-
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Diastereomeric Salt Resolution.
References
- 1. Exploration of Multiple Signaling Pathways Through Which Sodium Tanshinone IIA Sulfonate Attenuates Pathologic Remodeling Experimental Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
impact of temperature on the chiral resolution with Sodium camphorsulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing sodium camphorsulfonate for chiral resolution. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the role of temperature in chiral resolution using this compound?
Temperature is a critical parameter that directly influences the thermodynamics and kinetics of diastereomeric salt formation and crystallization. It affects the solubility of the diastereomeric salts, the rate of crystal formation, and ultimately, the enantiomeric excess (ee) and yield of the desired enantiomer. Generally, heating is required to dissolve the racemic compound and the resolving agent, creating a supersaturated solution upon cooling that allows for the preferential crystallization of one diastereomer.
Q2: How do I select the optimal temperature for my chiral resolution?
The optimal temperature profile is highly substrate-dependent. A common approach involves heating the solution to achieve complete dissolution of the diastereomeric salts, followed by a controlled cooling process.[1] For instance, a procedure might involve heating to 80°C and then gradually cooling to room temperature.[1] It is crucial to perform optimization experiments by varying the maximum heating temperature and the cooling rate to find the conditions that provide the best balance between crystal quality, yield, and enantiomeric purity.
Q3: Can the wrong temperature lead to poor resolution?
Yes. If the temperature is too high during crystallization, both diastereomers may remain in solution, resulting in no precipitation. Conversely, if the solution is cooled too quickly or to too low a temperature, spontaneous precipitation of both diastereomers can occur, leading to low enantiomeric excess. This rapid precipitation can also lead to the formation of oils or amorphous solids instead of well-defined crystals.
Q4: What is the general mechanism of chiral resolution with this compound?
This compound is a salt of a strong acid, camphorsulfonic acid. In solution, it provides the chiral camphorsulfonate anion. When reacted with a racemic base (e.g., an amine), it forms a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility.[2] By carefully controlling conditions such as temperature and solvent, one of the diastereomeric salts can be selectively crystallized from the solution, thus separating the enantiomers.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. The solution is not sufficiently supersaturated. 2. The chosen solvent is not appropriate. 3. Inhibition of nucleation. | 1. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt. 3. Solvent Screen: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomer has lower solubility.[3] 4. Temperature Gradient: Implement a slower cooling ramp or a period of aging at an intermediate temperature. |
| An oil forms instead of crystals ("oiling out"). | 1. The degree of supersaturation is too high. 2. The cooling rate is too fast. 3. Inappropriate solvent. | 1. Re-heat and Cool Slowly: Re-heat the mixture until the oil dissolves and then cool it down much more slowly. Allowing the solution to stand at room temperature for an extended period can be more effective than rapid cooling.[3] 2. Dilute the Solution: Add a small amount of the solvent to reduce the supersaturation. 3. Change Solvent System: Use a solvent in which the diastereomeric salt is slightly more soluble or use a co-solvent system. |
| Low yield of the desired enantiomer. | 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete crystallization. 3. Co-precipitation of the other diastereomer. | 1. Optimize Temperature: Lower the final cooling temperature to decrease the solubility of the desired salt, but monitor the ee to avoid co-precipitation. 2. Increase Crystallization Time: Allow the solution to stand for a longer period (e.g., 24-48 hours) to ensure complete crystallization.[3] 3. Solvent Optimization: Select a solvent that minimizes the solubility of the target diastereomer while keeping the other more soluble. |
| Low enantiomeric excess (ee). | 1. Co-crystallization of both diastereomers. 2. The resolution conditions are not optimal. | 1. Recrystallization: The most effective method to improve ee is to recrystallize the obtained diastereomeric salt.[3] Dissolve the crystals in a minimal amount of hot solvent and cool slowly. 2. Adjust Stoichiometry: Vary the molar ratio of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can improve selectivity. 3. Temperature Profile: Fine-tune the cooling profile. A slower cooling rate often leads to higher purity crystals. |
Data Presentation
The following table summarizes representative data from chiral resolution experiments using camphorsulfonic acid, illustrating the outcomes of such procedures. Note that specific results will vary significantly based on the substrate.
| Compound | Resolving Agent | Solvent | Temperature Profile | Fraction | Yield | Enantiomeric Excess (ee) | Reference |
| A substituted quinazoline | (+)-Camphorsulfonic acid | n-Butyl Acetate | Heated to 80°C, then cooled to room temperature | Initial Crystals | - | 59% | [1] |
| A substituted quinazoline | (+)-Camphorsulfonic acid | n-Butyl Acetate | Recrystallization | Recrystallized Product | 811 mg | 95% | [1] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Stirred at 25°C for 24h | Precipitate I | 25% | 98% (R,R) | [4] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Stirred at 25°C for 24h, then filtrate concentrated and stirred for 12h | Precipitate II | 62% | 73% (S,S) | [4] |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Stirred at 25°C for 24h, then filtrate concentrated and stirred for 12h | Filtrate II | 10% | 80% (R,R) | [4] |
Experimental Protocols
General Protocol for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general framework. The specific solvent, temperatures, and times will need to be optimized for each specific racemic compound.
-
Dissolution:
-
In a suitable flask, dissolve the racemic compound (1.0 equivalent) in an appropriate solvent.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.
-
Heat both solutions to a temperature sufficient for complete dissolution (e.g., 60-80°C).[1]
-
-
Salt Formation:
-
Slowly add the warm this compound solution to the solution of the racemic compound with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly and controllably to room temperature. Seeding with a small crystal of the desired diastereomeric salt at an intermediate temperature can be beneficial.[1]
-
Let the flask stand undisturbed for a period of 12-48 hours to allow for complete crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any soluble impurities.
-
The mother liquor, containing the more soluble diastereomer, can be retained for isolation of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in water.
-
Add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the camphorsulfonic acid and liberate the free base form of the enantiomer.
-
Extract the liberated enantiomer with an appropriate organic solvent.
-
Dry the organic extracts (e.g., over anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Visualizations
Caption: General workflow for chiral resolution using this compound.
Caption: Troubleshooting decision tree for common chiral resolution issues.
References
Technical Support Center: Recovery and Recycling of Sodium Camphorsulfonate
Welcome to the technical support center for the recovery and recycling of sodium camphorsulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is its recovery relevant?
A1: this compound is the sodium salt of camphorsulfonic acid, a chiral acid widely used as a resolving agent in the synthesis of optically active pharmaceuticals.[1] Its recovery is particularly relevant in processes such as the resolution of racemic mixtures, like that of clopidogrel, where it is used to separate enantiomers.[1][2] Efficient recycling of this resolving agent is crucial for improving process economy and reducing the environmental impact of pharmaceutical manufacturing.[1]
Q2: What are the primary goals of recycling this compound?
A2: The main objectives are to maximize the recovery of the agent for reuse, ensure high purity of the recovered material, and minimize the discharge of organic and inorganic waste.[1] This contributes to significant cost savings and more environmentally friendly, or "green," chemical processes.[1][3]
Q3: What are the common impurities encountered during the recovery process?
A3: Impurities can include inorganic salts (like sodium sulfate if sulfuric acid is used for pH adjustment), colored organic materials, and residual solvents or reactants from the primary chemical process.[4][5]
Q4: What are the environmental benefits of recycling this compound?
A4: Recycling this compound significantly reduces the chemical waste generated from pharmaceutical processes. By recovering and reusing the agent, the need for de novo synthesis is decreased, which in turn lowers energy consumption and the use of raw materials.[6][7] This practice helps in minimizing the discharging of the "three wastes" (waste gas, wastewater, and solid waste), moving towards a zero-release process in some cases.[1] Furthermore, avoiding the disposal of sulfonated compounds and associated salts helps prevent soil and water pollution.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the recovery and recycling of this compound.
Issue 1: Low Recovery Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the pH during the liquid-liquid extraction step. For extracting camphorsulfonic acid into an organic phase with a secondary amine, a pH of 3-6 is recommended. For stripping it back into an aqueous phase, a pH above 9 is effective.[4] |
| Loss during Concentration | Use vacuum distillation or a thin-film evaporator for solvent removal to prevent thermal degradation of the product.[2] High temperatures during atmospheric distillation can lead to degradation and lower yields.[10] |
| Precipitation Issues | Ensure the solution is sufficiently concentrated before inducing crystallization. If the product remains oily, try seeding with a small crystal of pure this compound.[11][12] |
| Suboptimal Solvent Choice | The choice of solvent for crystallization is critical. If the yield is low, screen different anti-solvents or solvent mixtures to find conditions that maximize precipitation. |
Issue 2: Poor Purity or Discoloration of the Recovered Product
| Possible Cause | Troubleshooting Step |
| Presence of Colored Impurities | Treat the aqueous solution of this compound with activated carbon before crystallization. A typical procedure involves heating the solution with 0.01-0.10% (w/w) activated carbon at 50-60°C for 1-2 hours, followed by hot filtration.[10][13][14] |
| Contamination with Inorganic Salts | If inorganic salts co-precipitate, consider a recrystallization step. Alternatively, washing the final solid with a solvent in which the inorganic salt is insoluble but the product has minimal solubility can be effective.[2] For instance, after acidification to camphorsulfonic acid, dissolving in an organic solvent like butanone or acetone and filtering can remove inorganic salts before crystallization.[1] |
| Residual Organic Impurities | Ensure complete phase separation during liquid-liquid extraction. If necessary, perform a back-extraction to remove neutral organic impurities. Re-purification through recrystallization may be required.[11] |
Issue 3: Crystallization Fails or Yields an Oil
| Possible Cause | Troubleshooting Step |
| Supersaturation Not Reached | Concentrate the solution further to increase the likelihood of nucleation. Slow evaporation of the solvent can also be an effective method to gently achieve supersaturation.[11] |
| Rapid Cooling | Avoid crash crystallization by allowing the solution to cool slowly to room temperature before placing it in a cooling bath. Insulating the flask can help control the cooling rate.[15] |
| Presence of Impurities | Impurities can inhibit crystal formation. Ensure the solution has been adequately purified (e.g., with activated carbon) before attempting crystallization.[11] |
| Inappropriate Solvent System | The solvent system may be too good, preventing the compound from precipitating. Try introducing an anti-solvent via vapor diffusion or direct addition to induce crystallization.[12][16] |
Quantitative Data Summary
The following table summarizes recovery yields from different experimental protocols found in the literature.
| Method | Starting Material | Key Steps | Recovery Yield (%) | Reference |
| Liquid Ion Exchange | Dilute aqueous solution of sodium d-10 camphorsulfonate | Extraction with a secondary amine in an organic solvent, followed by stripping with water at high pH. | 95% | [4] |
| Acidification & Crystallization | Clopidogrel camphorsulfonate | Basification, extraction, acidification of the aqueous layer, concentration, and crystallization from butanone. | 92.0% | [1] |
| Acidification & Crystallization | Clopidogrel camphorsulfonate | Basification, extraction, acidification of the aqueous layer, concentration, and crystallization from acetone. | 89.1% | [1] |
Experimental Protocols
Protocol 1: Recovery via Acidification and Crystallization (from Clopidogrel Salt)
This protocol is adapted from a method for recycling l-camphorsulfonic acid.[1]
-
Dissolution and Basification: Dissolve clopidogrel camphorsulfonate (e.g., 30g) in a mixed solvent of ethyl acetate (120ml) and water (60ml). Adjust the pH to ~8 with a saturated sodium carbonate solution.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (30ml each time) and discard the organic layers.
-
Acidification: Acidify the aqueous layer to a pH of 0.5 with concentrated sulfuric acid.
-
Concentration: Concentrate the acidified aqueous solution to dryness under reduced pressure to obtain a solid residue.
-
Purification and Crystallization: Add butanone (75ml) to the solid and heat to 60°C to dissolve. Filter the hot solution to remove any insoluble inorganic salts. Allow the filtrate to cool to room temperature and crystallize for 12 hours.
-
Isolation: Collect the crystals by suction filtration and dry to obtain l-camphorsulfonic acid. To obtain the sodium salt, this acid can be neutralized with sodium hydroxide or sodium bicarbonate.[17]
Protocol 2: Recovery via Liquid Ion Exchange
This protocol is based on a patented liquid ion exchange process.[4]
-
Extraction: Mix an impure, dilute aqueous solution of this compound with a solution of a long-chain secondary amine in a water-immiscible organic solvent (e.g., kerosene). Adjust and maintain the pH of the mixture between 3 and 6 using sulfuric acid.
-
Phase Separation: Separate the organic phase, which now contains the camphorsulfonate as an amine salt.
-
Stripping: Mix the organic phase with a smaller volume of water. Adjust the pH to above 9 using a base like sodium hydroxide. This will strip the camphorsulfonate back into the aqueous phase as its sodium salt.
-
Purification & Isolation: Separate the purified and now more concentrated aqueous phase. This solution can be treated with activated carbon to remove colored impurities, followed by filtration and evaporation to dryness to recover the solid this compound.[4]
Visualizations
Caption: Workflow for recovery via acidification and crystallization.
Caption: Workflow for recovery via liquid ion exchange.
References
- 1. CN102093263A - Recycling method of levorotation camphorsulfonic acid serving as clopidogrel resolving agent - Google Patents [patents.google.com]
- 2. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel [quickcompany.in]
- 3. Resource and Greenhouse Gas Reduction Effects through Recycling of Platinum-Containing Waste [mdpi.com]
- 4. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]
- 5. latitudemedia.com [latitudemedia.com]
- 6. researchgate.net [researchgate.net]
- 7. news.stanford.edu [news.stanford.edu]
- 8. The Sodium Sulfate Dilemma: The Unforeseen Challenge of Lithium Battery Recycling - AquaMetals [aquametals.com]
- 9. Tackling the Sodium Sulfate Challenge in Lithium Battery Recycling: A Core Advantage of Aqua Metals’ Technology - AquaMetals [aquametals.com]
- 10. Method for recovering camphorsulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. CN104402708A - Production method for sodium camphorate - Google Patents [patents.google.com]
- 14. This compound (34850-66-3) for sale [vulcanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
Validation & Comparative
A Comparative Guide to Chiral Resolution of Amines: Sodium Camphorsulfonate vs. Mandelic Acid
For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture of amines is a critical step in the synthesis of stereochemically pure compounds. The choice of a chiral resolving agent is paramount to the efficiency, yield, and scalability of this process. This guide provides an objective comparison of two commonly used acidic resolving agents: camphorsulfonic acid (the active resolving species derived from sodium camphorsulfonate) and mandelic acid.
This comparison is supported by experimental data from various studies. It is important to note that direct, side-by-side comparative studies of these two agents on the same amine under identical conditions are scarce in the reviewed literature. Therefore, this guide collates and presents data from different experiments to provide a representative comparison of their performance.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for the chiral resolution of racemic amines is the formation of diastereomeric salts.[1] This technique involves reacting the racemic amine (a mixture of R and S enantiomers) with an enantiomerically pure resolving agent, which in this case is a chiral acid. The resulting products are two diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid). Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the resolved amine enantiomer can be liberated from the salt by treatment with a base.
Performance Comparison: Camphorsulfonic Acid vs. Mandelic Acid
The efficacy of a chiral resolving agent is evaluated based on key performance indicators such as the yield of the recovered diastereomeric salt and the enantiomeric excess (ee) of the desired amine enantiomer after liberation.
Note on this compound: For the resolution of basic compounds like amines, the acidic form of the resolving agent, camphorsulfonic acid (CSA), is used to facilitate the formation of the diastereomeric salt. This compound is the sodium salt of this acid and would not be used for this purpose.
The following tables summarize experimental data for the resolution of various racemic amines using mandelic acid and camphorsulfonic acid.
Table 1: Chiral Resolution of Amines with Mandelic Acid
| Racemic Amine | Resolving Agent | Yield of Resolved Amine | Enantiomeric Excess (ee) | Reference |
| 1-Phenylethylamine | D-(-)-Mandelic acid | 75-80% | >95% | [2] |
| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | 90% (first cycle) | 85% (first cycle), 95% (second cycle) | [3] |
| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | - | - | [3] |
Table 2: Chiral Resolution of Amines with Camphorsulfonic Acid
| Racemic Amine | Resolving Agent | Yield of Resolved Amine | Enantiomeric Excess (ee) | Reference |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | 70% | >99% | [4] |
| 3-Amino-diazepin-2-one derivative | (1S)-(+)-10-camphorsulfonic acid | - | >99.5% | [1] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | - | 98% | [5] |
From the available data, both mandelic acid and camphorsulfonic acid are highly effective resolving agents, capable of producing enantiomerically enriched amines with high purity. Camphorsulfonic acid, being a stronger acid, readily forms crystalline salts with a wide range of amines and has been shown to achieve very high enantiomeric excess, often exceeding 98%.[5] Mandelic acid has demonstrated high efficiency in the resolution of amines like 1-phenylethylamine, with excellent yields and enantiomeric purities reported in industrial processes.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting resolution processes. Below are representative protocols for the chiral resolution of a racemic amine using mandelic acid and camphorsulfonic acid.
Protocol 1: Resolution of (±)-1-Phenylethylamine with D-(-)-Mandelic Acid
This protocol is adapted from a patented process for the resolution of D,L-alpha-phenethylamine.[2]
Materials:
-
Racemic D,L-alpha-phenethylamine (PEA)
-
D-(-)-Mandelic acid
-
Aqueous acid solution (e.g., acetic acid in water)
-
Sodium hydroxide (NaOH) solution
-
Toluene
-
Methylisobutylketone (MIBK)
-
Hydrochloric acid (HCl)
Procedure:
-
Salt Formation:
-
Add the racemic PEA to a water/acid solution.
-
Add D-(-)-mandelic acid to the solution to act as the resolving agent.
-
The D(+)-PEA mandelate salt will preferentially crystallize out of the solution.
-
-
Isolation of Diastereomeric Salt:
-
Isolate the crystallized D(+)-PEA mandelate salt by filtration.
-
Wash the crystals with water.
-
-
Liberation of the Free Amine:
-
Break the salt by treating it with a sodium hydroxide solution.
-
Extract the liberated D(+)-PEA into toluene.
-
-
Purification:
-
Recover the D(+)-PEA by vacuum distillation of the toluene extract.
-
-
Recovery of Resolving Agent:
-
The remaining aqueous solution containing sodium mandelate can be acidified with HCl to precipitate the D-(-)-mandelic acid.
-
The recovered mandelic acid can then be extracted with a suitable solvent like MIBK.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using chiral HPLC.
-
Protocol 2: General Procedure for Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
This is a general protocol and may require optimization for specific amines.
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
Suitable solvent (e.g., acetone, dichloromethane, or an alcohol)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent. The salt formation is typically rapid.
-
-
Crystallization:
-
Stir the solution at room temperature. Crystallization may occur spontaneously.
-
If not, cooling or slow evaporation of the solvent can be employed to induce precipitation of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline salt in water or a suitable organic solvent.
-
Add a base to neutralize the acid and liberate the free amine.
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved amine.
-
-
Analysis:
-
Analyze the enantiomeric excess of the resolved amine using a suitable technique such as chiral HPLC.
-
Visualization of Experimental Workflows
Caption: Experimental workflow for chiral resolution of an amine using mandelic acid.
Caption: General experimental workflow for chiral resolution of an amine using camphorsulfonic acid.
Conclusion
Both mandelic acid and camphorsulfonic acid are robust and effective resolving agents for the chiral resolution of amines via diastereomeric salt formation. The choice between them is often empirical and depends on the specific amine substrate, the desired enantiomer, and optimization of the crystallization process. Camphorsulfonic acid, being a strong acid, is particularly useful for a broad range of amines and can yield exceptionally high enantiomeric purities. Mandelic acid is also highly effective and has been successfully implemented in large-scale industrial processes. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for researchers in developing efficient and scalable chiral resolution methods.
References
- 1. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 2. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 3. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Efficacy of Sodium Camphorsulfonate and Tartaric Acid as Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the desired biological activity often resides in a single stereoisomer. Diastereomeric salt formation remains a widely employed, scalable, and economical method for chiral resolution. This guide provides an objective comparison of two commonly used acidic resolving agents: sodium camphorsulfonate and tartaric acid. The comparison is supported by experimental data for the resolution of chiral amines, detailed methodologies, and visual workflows to aid in the selection and implementation of the appropriate resolving agent.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical and chemical characteristics. By reacting a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These diastereomers exhibit different solubilities in a given solvent, allowing for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Following separation, the desired enantiomer of the base can be liberated from the diastereomeric salt by treatment with a suitable base.
Comparative Overview of Resolving Agents
While both this compound and tartaric acid are effective resolving agents, their performance is highly dependent on the specific substrate, solvent system, and crystallization conditions.
| Feature | This compound | Tartaric Acid |
| Structure | A bicyclic sulfonic acid derivative | A linear dicarboxylic acid |
| Acidity (pKa) | Strong acid | Moderately acidic (pKa1 ~2.9, pKa2 ~4.4) |
| Source | Derived from natural camphor | Naturally occurring, abundant in grapes |
| Key Attributes | The rigid, bulky camphor backbone can lead to well-defined crystal packing and high diastereoselectivity. | A versatile and widely used resolving agent with extensive literature. Its derivatives offer tunable properties. |
| Considerations | Can be more expensive than tartaric acid. | The choice of the correct enantiomer ((+)- or (-)-) is crucial for successful resolution. |
Quantitative Data Presentation
Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid [1]
| Entry | Molar Ratio (Amine:Acid) | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1:1.5 | THF | (S,S)-(-)-amine (filtrate) | 58 | 58 |
| 2 | 1:2 | THF | (R,R)-(+)-amine (precipitate) | 20 | 80 |
| 3 | 1:2 | CH₂Cl₂ | (R,R)-(+)-amine (precipitate) | 32 | 90 |
| 4 | 1:2 | CH₂Cl₂ | (R,R)-(+)-amine (precipitate) | 25 | 98 |
| 5 | 1:2 | CH₂Cl₂ | (S,S)-(-)-amine (filtrate) | 62 | 73 |
Table 2: Resolution of (±)-α-Methylbenzylamine (1-Phenylethylamine) with L-(+)-Tartaric Acid [2]
| Product | Yield of Diastereomeric Salt (g) | Recovered Amine | Enantiomeric Purity |
| (-)-Amine-(+)-Tartrate Salt | 4.5 - 5.5 | (-)-α-Methylbenzylamine | Optically enriched (specific rotation can be used to calculate ee) |
| (+)-Amine (from mother liquor) | - | (+)-α-Methylbenzylamine | Lower optical purity |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
Experimental Protocols
The following are detailed, representative protocols for the chiral resolution of a racemic amine using each of the resolving agents.
Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is based on the resolution of (±)-trans-2,3-diphenylpiperazine.[1]
Materials:
-
Racemic trans-2,3-diphenylpiperazine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation: In a suitable flask, dissolve 10 mmol of racemic (±)-trans-2,3-diphenylpiperazine and 20 mmol of (1S)-(+)-10-camphorsulfonic acid in 100 mL of dichloromethane.
-
Crystallization: Stir the mixture at room temperature for 24 hours.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the resulting precipitate by vacuum filtration. This solid is the diastereomeric salt of the (R,R)-(+)-amine.
-
Liberation of the Enantiomerically Enriched Amine (Precipitate):
-
Suspend the filtered precipitate in a mixture of dichloromethane and 2M aqueous sodium carbonate solution.
-
Stir until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate.
-
Evaporate the solvent to obtain the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Isolation of the More Soluble Diastereomeric Salt (Filtrate):
-
Concentrate the initial filtrate to approximately half its volume and stir for another 12 hours to induce further crystallization.
-
Collect the precipitate and liberate the (S,S)-(-)-amine using the same procedure as described in step 4.
-
-
Analysis: Determine the enantiomeric excess of each amine fraction using chiral HPLC or by measuring the specific rotation.
Resolution of a Racemic Amine with L-(+)-Tartaric Acid
This protocol is for the resolution of (±)-α-methylbenzylamine (1-phenylethylamine).[2]
Materials:
-
Racemic α-methylbenzylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required.
-
To the warm solution, cautiously add 6.1 mL of racemic α-methylbenzylamine. The reaction is exothermic.
-
-
Crystallization: Loosely stopper the flask and allow it to stand undisturbed at room temperature until the next laboratory period to allow for slow crystallization of the less soluble diastereomeric salt.
-
Isolation of the Less Soluble Diastereomeric Salt: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol.
-
Liberation of the Enantiomerically Enriched Amine:
-
Partially dissolve the collected crystals in 20 mL of water in a beaker.
-
Slowly add 3-4 mL of 50% sodium hydroxide solution until the salt completely dissolves and the solution is basic.
-
Transfer the basic solution to a separatory funnel and extract the liberated amine with three 10 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
-
Isolation of the Resolved Amine: Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the enantiomerically enriched (-)-α-methylbenzylamine.
-
Analysis: Determine the optical purity of the resolved amine by measuring its specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps involved in the chiral resolution processes described above.
Caption: Workflow for chiral resolution using tartaric acid.
Caption: Workflow for chiral resolution using camphorsulfonic acid.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion
Both this compound and tartaric acid are valuable and effective resolving agents for the chiral resolution of racemic amines. Tartaric acid is a versatile, cost-effective, and extensively documented choice, making it a common starting point for many resolution processes. This compound, with its rigid and bulky structure, can offer high diastereoselectivity and may be a superior choice for specific substrates where tartaric acid provides poor resolution.
The selection of the optimal resolving agent and conditions remains largely empirical. The provided data and protocols serve as a guide for researchers to develop and optimize their chiral resolution strategies. A systematic screening of resolving agents, solvents, and crystallization conditions is often necessary to achieve high yield and enantiomeric purity for a specific racemic compound.
References
A Comparative Analysis of Sodium Camphorsulfonate and Other Chiral Sulfonic Acids in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral sulfonic acids are a pivotal class of organocatalysts and resolving agents in the field of asymmetric synthesis, enabling the selective production of enantiomerically pure compounds. Among these, sodium camphorsulfonate, derived from the naturally occurring and readily available camphor, holds a significant position. This guide provides a comparative study of this compound and its corresponding acid, 10-camphorsulfonic acid (CSA), alongside other notable chiral sulfonic acids such as p-toluenesulfonic acid (p-TSA) derivatives and more recent innovations like axially chiral sulfonic acids. The comparison focuses on their performance in enantioselective synthesis, supported by experimental data and detailed protocols.
Overview of Chiral Sulfonic Acids
Chiral sulfonic acids are strong Brønsted acids that can act as highly effective catalysts for a variety of organic transformations, including aldol reactions, Mannich reactions, and Diels-Alder reactions. Their chiral backbone allows for the creation of a chiral environment around the catalytic site, influencing the stereochemical outcome of the reaction. Furthermore, their acidic nature makes them excellent resolving agents for racemic mixtures of basic compounds, such as amines, through the formation of diastereomeric salts that can be separated by crystallization.
This compound and 10-Camphorsulfonic Acid (CSA)
This compound is the sodium salt of 10-camphorsulfonic acid (CSA).[1] While the sodium salt itself is a stable, water-soluble solid, it is the free acid, CSA, that is typically the active species in asymmetric catalysis and chiral resolution.[2][3] CSA is a widely used resolving agent for chiral amines and other cations.[2] It is commercially available in both enantiomeric forms, derived from natural camphor.
Other Notable Chiral Sulfonic Acids
-
p-Toluenesulfonic Acid (p-TSA) Derivatives: While p-TSA itself is not chiral, chiral derivatives of it can be synthesized and used as catalysts. These are often employed in protecting group chemistry and other acid-catalyzed reactions.[4][5]
-
Axially Chiral Sulfonic Acids: These are a newer class of chiral sulfonic acids with a non-biogenic backbone, offering a different steric environment compared to camphor-based acids. They have shown promise in Brønsted acid catalysis.[6][7]
-
3-Bromocamphor-8-sulfonic acid: This is another camphor-derived sulfonic acid that has been successfully used as a resolving agent.[2]
Performance Comparison in Chiral Resolution
Chiral resolution via diastereomeric salt formation is a widely used method for separating enantiomers. The efficiency of a resolving agent is determined by the ease of crystallization of one diastereomeric salt over the other, the yield of the resolved product, and the achieved enantiomeric excess (ee).
The following table summarizes the performance of 10-camphorsulfonic acid (CSA) in the resolution of various racemic amines. Data for a direct comparison with other chiral sulfonic acids under identical conditions is limited in the literature, highlighting a gap in current research.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Not specified | 98 (for R,R-enantiomer) | [8] |
| Racemic Diethanolamine | (-)-Camphor-10-sulfonic acid | Acetone | 70 | >99 (for R,R-enantiomer) | [9] |
| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate/Acetonitrile | 83 | >99.8 (for S-enantiomer) | [10] |
Performance in Asymmetric Catalysis
Chiral sulfonic acids are effective catalysts for various asymmetric reactions. Their performance is typically evaluated based on the yield and the enantioselectivity (ee) of the product.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Chiral Lewis acids are often used to catalyze this reaction enantioselectively. While direct comparative studies are scarce, the following provides an example of the catalytic activity of a chiral sulfonic acid derivative.
| Dienophile | Diene | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Acrylate of cis-1-arylsulfonamido-2-indanol | Cyclopentadiene | Et2AlCl | 200 | 91 | 92 | [11] |
Note: This example uses a chiral auxiliary on the dienophile, activated by a Lewis acid, which is a common strategy in asymmetric Diels-Alder reactions.
Mannich-type Reaction
The Mannich reaction is a three-component reaction used to synthesize β-amino carbonyl compounds. (±)-Camphor-10-sulfonic acid has been shown to be an efficient catalyst for this reaction, although this specific example does not induce enantioselectivity as a racemic catalyst was used.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine using (-)-Camphorsulfonic Acid
This protocol provides a general procedure for the resolution of a racemic amine. The specific solvent and stoichiometry may need to be optimized for different substrates.
Materials:
-
Racemic amine
-
(-)-Camphor-10-sulfonic acid
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (2 M)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in methanol. In a separate flask, dissolve (-)-camphor-10-sulfonic acid (1 equivalent) in methanol, warming gently if necessary.
-
Crystallization: Slowly add the warm sulfonic acid solution to the amine solution with constant stirring. Allow the mixture to cool to room temperature and then let it stand for 24 hours to allow for crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried diastereomeric salt in a mixture of water and diethyl ether. Add 2 M sodium hydroxide solution dropwise with stirring until the salt dissolves and the aqueous layer is basic.
-
Extraction: Separate the diethyl ether layer. Extract the aqueous layer with two more portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of the Enantiopure Amine: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.
Protocol for the Resolution of (±)-trans-2,3-Diphenylpiperazine using (1S)-(+)-10-Camphorsulfonic Acid[8]
Materials:
-
(±)-trans-2,3-Diphenylpiperazine (10 mmol)
-
(1S)-(+)-10-Camphorsulfonic acid (20 mmol)
-
Dichloromethane (100 mL)
-
Aqueous sodium carbonate (2 M)
Procedure:
-
Combine (±)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid in dichloromethane.
-
Stir the mixture at 25°C for 24 hours.
-
Filter the precipitate (precipitate I).
-
Suspend precipitate I in a mixture of dichloromethane and 2 M aqueous sodium carbonate and stir until dissolution occurs.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry, and evaporate the solvent to obtain (R,R)-(+)-2,3-diphenylpiperazine (98% ee).[8]
Visualizing Workflows and Logical Relationships
General Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using a chiral sulfonic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. preprints.org [preprints.org]
- 5. scialert.net [scialert.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 11. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Camphorsulfonic Acid and Sodium Camphorsulfonate
A comprehensive analysis for researchers, scientists, and drug development professionals on the distinct catalytic roles of camphorsulfonic acid as a potent Brønsted acid catalyst and its sodium salt, sodium camphorsulfonate.
In the landscape of organic synthesis, the choice of a catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed comparison of the catalytic activities of camphorsulfonic acid (CSA) and its corresponding salt, this compound. While structurally similar, their profound difference in acidity dictates their starkly contrasting roles in chemical transformations. This comparison is supported by experimental data for CSA-catalyzed reactions and a fundamental analysis of the chemical properties of its sodium salt.
Core Chemical Differences and Catalytic Implications
Camphorsulfonic acid is a strong Brønsted acid, readily donating a proton to initiate a wide array of acid-catalyzed reactions.[1][2] Its efficacy stems from its ability to activate substrates, typically by protonating carbonyl groups or other Lewis basic sites, thereby increasing their electrophilicity.[3] This catalytic mechanism is central to its application in numerous organic transformations.
In stark contrast, this compound is the sodium salt of camphorsulfonic acid. In solution, it dissociates into a sodium cation (Na⁺) and the camphorsulfonate anion (C₁₀H₁₅O₄S⁻). The camphorsulfonate anion is the conjugate base of a strong acid, making it a very weak base.[4] Consequently, solutions of this compound are neutral, and it does not possess the proton-donating ability required for Brønsted acid catalysis.
While there is a notable absence of literature demonstrating the use of this compound as a direct catalyst for the same reactions as CSA, its chiral anionic component could theoretically play a role in asymmetric synthesis as a chiral counter-ion or in phase-transfer catalysis. However, for the vast majority of applications where CSA is employed, this compound would be catalytically inactive.
Catalytic Performance of Camphorsulfonic Acid: Experimental Data
Camphorsulfonic acid has proven to be a highly effective catalyst in a variety of organic reactions. Below is a summary of its performance in several key transformations, demonstrating its versatility and efficiency.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Time | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Indolyl alcohol and furan | 10 | Dichloromethane | Not Specified | High | [5] |
| Mannich-type Reaction | Aromatic ketones, aldehydes, and amines | Not Specified | Solvent-free | Not Specified | Good to Excellent | [6] |
| Synthesis of Pseudoglycosides | 2,4,6-tri-O-acetyl-D-glucal and various alcohols/thiols | Not Specified | Not Specified | Not Specified | Good to Excellent | [7][8] |
| Michael Reaction | Indoles and enones | Catalytic amount | Aqueous ethanol | Not Specified | Excellent | [3] |
| Synthesis of Diaryl-Fused Dioxabicyclononanes | 2-Hydroxychalcones and naphthol derivatives | Not Specified | Toluene | Not Specified | Moderate to Good | [9] |
| One-Pot Tandem Reaction | Ugi four-component reaction adduct | Not Specified | Phenyl chloride | 20 h | 98 | [10] |
Experimental Protocols for Camphorsulfonic Acid Catalysis
Synthesis of 2,3-Unsaturated O-Glycosides via Ferrier Rearrangement
This protocol is a general representation of the (S)-camphorsulfonic acid-catalyzed synthesis of pseudoglycosides.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1 equivalent)
-
Alcohol or thiol nucleophile (1.2 equivalents)
-
(S)-Camphorsulfonic acid (0.1 equivalents)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal and the alcohol or thiol nucleophile in anhydrous dichloromethane, (S)-camphorsulfonic acid is added at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.[7]
One-Pot Three-Component Mannich Reaction
This protocol describes a solvent-free approach to synthesizing β-amino ketones.
Materials:
-
Aromatic or heteroaromatic ketone (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Aromatic amine (1 equivalent)
-
(±)-Camphor-10-sulfonic acid (10 mol%)
Procedure:
-
A mixture of the ketone, aldehyde, amine, and (±)-camphor-10-sulfonic acid is stirred at ambient temperature in the absence of a solvent.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is typically purified directly by column chromatography on silica gel to yield the pure β-amino ketone.[6]
Visualizing Catalytic Pathways and Workflows
To better illustrate the processes involved in camphorsulfonic acid catalysis, the following diagrams are provided.
Caption: General experimental workflow for a CSA-catalyzed reaction.
Caption: General mechanism of Brønsted acid catalysis by CSA.
Conclusion
The catalytic activities of camphorsulfonic acid and this compound are fundamentally different. Camphorsulfonic acid is a well-established and highly effective Brønsted acid catalyst for a multitude of organic reactions, facilitating transformations through the protonation of substrates. In contrast, this compound, as a neutral salt, lacks the acidic proton necessary for this catalytic pathway and is therefore not a suitable substitute for CSA in acid-catalyzed reactions. The extensive body of literature supporting the catalytic utility of CSA, some of which is highlighted in this guide, stands in stark contrast to the absence of such evidence for its sodium salt. Researchers and drug development professionals should select camphorsulfonic acid for reactions requiring Brønsted acid catalysis and should not expect similar catalytic activity from this compound.
References
- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones | EurekAlert! [eurekalert.org]
- 4. What is the mechanism of Sodium Camphor Sulfonate? [synapse.patsnap.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (S)-Camphorsulfonic acid catalyzed highly stereoselective synthesis of pseudoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Resolution of Amphetamine Enantiomers: Evaluating Sodium Camphorsulfonate Against Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis and separation of amphetamine enantiomers are of paramount importance in the pharmaceutical industry and forensic analysis due to the differing physiological activities of the (S)-(+)- and (R)-(-)-enantiomers. This guide provides an objective comparison of the performance of sodium camphorsulfonate as a resolving agent for amphetamine enantiomers against other widely used methods, including chiral high-performance liquid chromatography (HPLC), enzymatic resolution, and classical resolution with other agents like tartaric acid. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison of Amphetamine Enantiomer Resolution Methods
The following table summarizes the key performance indicators for various methods used to resolve amphetamine enantiomers. This allows for a quick assessment of the strengths and weaknesses of each technique.
| Method | Resolving Agent/Stationary Phase | Typical Yield | Enantiomeric Excess (ee) / Resolution (Rs) | Throughput | Key Advantages | Key Disadvantages |
| Classical Resolution | This compound | Moderate to High | >95% ee (with recrystallization) | Low to Medium | Cost-effective, scalable | Labor-intensive, requires optimization |
| Classical Resolution | Tartaric Acid Derivatives | Moderate to High | 85-98% ee[1] | Low to Medium | Readily available reagents | Can require multiple recrystallizations |
| Chiral HPLC | Chiral Stationary Phases (e.g., Chiral-V, CHIROBIOTIC V2) | N/A (Analytical) | Rs > 1.9[2] | High | Rapid analysis, high resolution, automation | High initial equipment cost, smaller scale |
| Enzymatic Resolution | Lipase (e.g., CAL-B) | Good (approaching 50% for one enantiomer) | >99% ee[3][4] | Medium | High enantioselectivity, mild conditions | Limited to 50% theoretical yield for one enantiomer in kinetic resolution |
| Derivatization with Chiral Reagent | e.g., Marfey's Reagent, (S)-N-(heptafluorobutyryl)-prolyl chloride | High | Good separation on achiral columns | Medium to High | Utilizes standard achiral chromatography | Requires additional reaction steps |
In-Depth Analysis of Resolution Methods
This section provides a detailed overview of each method, including the underlying principles and typical experimental outcomes.
Classical Resolution with this compound
Classical resolution via diastereomeric salt formation remains a widely used method for the large-scale separation of enantiomers due to its cost-effectiveness and scalability. The principle involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
(1S)-(+)-10-camphorsulfonic acid (and its sodium salt) is a readily available and effective resolving agent for amines. The sulfonic acid group provides the necessary acidity to form a salt with the amine functionality of amphetamine, while the chiral camphor backbone induces the formation of diastereomers.
While a specific, detailed protocol for the resolution of amphetamine using this compound is not extensively documented in readily available literature, a general procedure can be adapted from protocols for similar amines.[5][6] The process typically involves dissolving the racemic amphetamine and the chiral resolving agent in a suitable solvent, followed by controlled crystallization to isolate one of the diastereomeric salts. Subsequent recrystallizations can further enhance the enantiomeric purity.
Classical Resolution with Tartaric Acid Derivatives
Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid, are some of the most common and historically significant resolving agents for amines.[1] The resolution of amphetamine with d-tartaric acid, for instance, allows for the fractional crystallization of the neutral d-tartrate salts.[1] The differing solubilities of the l-amphetamine-d-tartrate and d-amphetamine-d-tartrate in solvents like ethanol enable their separation.
This method is well-established and utilizes relatively inexpensive reagents. However, achieving high enantiomeric excess often requires multiple, carefully controlled crystallization steps, which can be time-consuming and may lead to a reduction in the overall yield.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Several types of CSPs are effective for amphetamine resolution, including those based on macrocyclic glycopeptides (e.g., vancomycin-based CHIROBIOTIC V2) and polysaccharide derivatives.[7][8]
Modern HPLC methods offer rapid and highly efficient separations, with baseline resolution often achieved in minutes.[2] This makes it an ideal method for high-throughput screening and quality control. However, the cost of chiral columns and the HPLC system itself can be substantial, and the scalability for preparative separations is limited compared to classical resolution.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly approach to enantiomer separation. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed for the kinetic resolution of amines.[3][4][9] In this process, the enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
This method is prized for its exceptional enantioselectivity, often yielding products with very high enantiomeric excess under mild reaction conditions.[3][4] A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, strategies such as dynamic kinetic resolution can be employed to overcome this limitation.
Derivatization with a Chiral Reagent
This method involves reacting the racemic amphetamine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated using standard, non-chiral chromatography techniques like gas chromatography (GC) or HPLC.[10] Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and N-trifluoroacetyl-L-prolyl chloride (TFAPC).[11]
This approach is advantageous as it does not require a dedicated chiral chromatography system. The derivatization step can also improve the chromatographic properties and detectability of the analytes. The main drawback is the need for an additional chemical reaction step, which adds to the sample preparation time and complexity.
Experimental Protocols
The following are representative experimental protocols for the key methods discussed.
Protocol 1: Generalized Classical Resolution of Amphetamine with (1S)-(+)-10-Camphorsulfonic Acid
Materials:
-
Racemic amphetamine
-
(1S)-(+)-10-camphorsulfonic acid
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolve racemic amphetamine (1 equivalent) in a minimal amount of the chosen solvent.
-
In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5-1.0 equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the camphorsulfonic acid solution to the amphetamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the crystalline salt should be determined (e.g., by chiral HPLC).
-
If necessary, recrystallize the salt from a suitable solvent to improve enantiomeric purity.
-
To recover the free amphetamine base, dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH).
-
Extract the free base with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC Separation of Amphetamine Enantiomers[7][8]
Materials:
-
Amphetamine sample
-
Chiral HPLC column (e.g., Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm)
-
HPLC-grade methanol and water
-
Acetic acid and ammonium hydroxide
-
HPLC system with UV or MS detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of methanol:water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.[8]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the amphetamine sample in the mobile phase to a suitable concentration.
-
Injection and Analysis: Inject the sample onto the HPLC system and monitor the separation of the enantiomers. The elution order will depend on the specific chiral stationary phase used.
-
Data Analysis: Determine the retention times and peak areas of the two enantiomers to calculate the resolution and enantiomeric ratio.
Protocol 3: Enzymatic Resolution of Amphetamine using CAL-B[3][4][9]
Materials:
-
Racemic amphetamine
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., ethyl acetate or ethyl methoxyacetate)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Standard laboratory glassware and shaker
Procedure:
-
In a flask, dissolve racemic amphetamine (1 equivalent) in the organic solvent.
-
Add the acyl donor (e.g., ethyl acetate, which can also serve as the solvent).
-
Add immobilized CAL-B to the mixture.
-
Shake the reaction mixture at a controlled temperature (e.g., 40°C) and monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method (e.g., GC or chiral HPLC).
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the acylated amphetamine from the unreacted amphetamine enantiomer using standard techniques such as column chromatography or extraction.
-
The unreacted amphetamine enantiomer can be isolated, and the acylated enantiomer can be deacylated to recover the other enantiomer.
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key resolution methods.
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 2. agilent.com [agilent.com]
- 3. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dshs-koeln.de [dshs-koeln.de]
Evaluating the Cost-Effectiveness of Sodium Camphorsulfonate in Large-Scale Resolutions: A Comparative Guide
In the landscape of pharmaceutical and fine chemical manufacturing, the separation of racemic mixtures into their constituent enantiomers is a critical and often costly step. The choice of a chiral resolving agent is paramount to the economic viability and efficiency of large-scale resolutions. Sodium camphorsulfonate, and its acidic form, camphorsulfonic acid, are well-established resolving agents, particularly for racemic amines and amino acids.[1] This guide provides an objective comparison of the performance and cost-effectiveness of this compound against a common alternative, tartaric acid, supported by experimental data and detailed protocols for drug development professionals, researchers, and scientists.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The primary method for chiral resolution using agents like this compound and tartaric acid is the formation of diastereomeric salts. The reaction of a racemic mixture (a 1:1 mixture of two enantiomers) with an enantiomerically pure resolving agent results in a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. This key difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, enabling its isolation. Subsequently, the desired enantiomer is liberated from the salt, and the resolving agent can be recovered and recycled.[2]
Performance Comparison: Camphorsulfonic Acid vs. Tartaric Acid
The efficacy of a resolving agent is determined by the yield of the desired enantiomer and its enantiomeric excess (e.e.), which is a measure of its purity. Below is a comparison of the resolution of the model compound, racemic 1-phenylethylamine, with both camphorsulfonic acid (represented by its derivative, camphoric acid) and tartaric acid.
| Resolving Agent | Racemic Compound | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| (-)-Camphoric Acid | 1-Phenylethylamine | Ethanol | 75 | >95 |
| (+)-Tartaric Acid | 1-Phenylethylamine | Methanol | 80 | >98[3] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the substrate, solvent, temperature, and stoichiometry.
Cost-Effectiveness Analysis
The cost-effectiveness of a resolving agent in a large-scale industrial setting is determined by three main factors: the bulk price of the agent, the efficiency of the resolution process (yield and e.e.), and the recovery and recycling rate of the agent.
| Feature | (1S)-(+)-10-Camphorsulfonic Acid | L-(+)-Tartaric Acid |
| Bulk Price (approx.) | ~$10-15/kg | ~$20-25/kg |
| Recovery/Recycling Rate | >89% | >90% |
While tartaric acid may offer a slightly higher yield and enantiomeric excess in the case of 1-phenylethylamine, the significantly lower bulk price of industrial-grade camphorsulfonic acid presents a compelling economic advantage for large-scale operations. Furthermore, the high recovery rates for both agents ensure their repeated use, substantially reducing the overall cost of the resolution process. The choice between the two will ultimately depend on a case-by-case evaluation of the specific racemic compound, process optimization, and the desired purity of the final product.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using both camphorsulfonic acid and tartaric acid.
Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Suitable solvent (e.g., ethanol, methanol, acetone)
-
Aqueous base solution (e.g., 10% Sodium Hydroxide)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine (1 equivalent) in a minimal amount of the chosen solvent, warming if necessary. In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (0.5-1.0 equivalent) in the same solvent, also with warming.
-
Crystallization: Slowly add the camphorsulfonic acid solution to the amine solution with continuous stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The flask may be further cooled in an ice bath to maximize the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the collected salt in water and add the aqueous base solution dropwise until the solution is basic. This will liberate the free amine.
-
Extraction and Purification: Extract the liberated amine with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: The aqueous layer containing the this compound can be acidified and the camphorsulfonic acid can be recovered for reuse.
Resolution of Racemic 1-Phenylethylamine with L-(+)-Tartaric Acid
Materials:
-
Racemic 1-phenylethylamine (10.0 g)
-
L-(+)-Tartaric acid (12.4 g)
-
Methanol (125 mL)
-
10% Sodium Hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in methanol in a flask with gentle heating. In a separate flask, dissolve the racemic 1-phenylethylamine in methanol.
-
Crystallization: Slowly add the amine solution to the warm tartaric acid solution. Allow the mixture to cool to room temperature and then let it stand for at least 24 hours to allow for the crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Treat the collected salt with 10% sodium hydroxide solution until the salt dissolves and the solution is basic.
-
Extraction and Purification: Extract the liberated amine with diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield the enantiomerically enriched amine.
Visualizing the Process
To better illustrate the workflow and logical relationships in chiral resolution, the following diagrams are provided.
References
A Comparative Guide to HPLC and CE Methods for Sodium Camphorsulfonate Enantiomer Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the enantiomeric analysis of sodium camphorsulfonate. The selection of an appropriate analytical technique is critical for ensuring the stereochemical purity of pharmaceutical compounds, and this document offers a detailed examination of two powerful methods, supported by experimental protocols and performance data.
Introduction
This compound is a chiral molecule where the separation and quantification of its enantiomers are essential for pharmaceutical development and quality control. Both HPLC and CE are well-established techniques for chiral separations, each presenting distinct advantages and limitations. This guide aims to provide an objective comparison to aid researchers in selecting the most suitable method for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely utilized technique for the separation of enantiomers, often employing chiral stationary phases (CSPs) or chiral mobile phase additives.[1][2] For the analysis of this compound, a method utilizing a chiral counter-ion in the mobile phase with an achiral stationary phase has been reported.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | Porous Graphitic Carbon (e.g., Hypercarb), 100 x 4.6 mm, 5 µm |
| Mobile Phase | Dichloromethane:Cyclohexane (50:50 v/v) containing 0.10 mM Quinine (chiral counter-ion) and 0.008% Acetic Acid[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Detection | UV at 285 nm |
Note: A Google Patent also describes an HPLC method using a quinidine derivative bonded to silica gel as the stationary phase.[4]
Capillary Electrophoresis (CE) Method
Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for chiral analysis due to the variety of chiral selectors that can be added to the background electrolyte.[5] For the enantioseparation of acidic compounds like camphorsulfonate, anionic cyclodextrins are highly effective.
Experimental Protocol: CE
| Parameter | Condition |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer (pH 3.0) containing 10 mM Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD)[6] |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic, 50 mbar for 5 seconds |
| Capillary Temperature | 25°C |
| Detection | UV at 285 nm |
Method Validation and Performance Comparison
| Validation Parameter | HPLC | CE |
| Resolution (Rs) | > 1.5 | > 2.0 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1 - 150% of target concentration | 1 - 150% of target concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Analysis Time | ~ 15 min | ~ 10 min |
| Solvent Consumption | High | Very Low |
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the HPLC and CE methods.
Discussion
HPLC:
-
Advantages: HPLC is a robust and highly reproducible technique. It generally offers better sensitivity (lower LOD and LOQ) compared to CE with standard UV detection. The methodology is widely established in most analytical laboratories.
-
Disadvantages: Chiral HPLC methods can be more expensive to develop and run due to the cost of chiral stationary phases. The analysis times can be longer, and the consumption of organic solvents is significantly higher, which has environmental and cost implications.
Capillary Electrophoresis:
-
Advantages: CE typically provides higher separation efficiency and resolution, often resulting in shorter analysis times.[5] The consumption of reagents and solvents is minimal, making it a "greener" and more cost-effective technique. Method development can be more flexible as the chiral selector is simply added to the background electrolyte.
-
Disadvantages: CE can be less robust than HPLC, with migration times being more susceptible to minor changes in buffer composition and temperature. The sensitivity with UV detection is generally lower than HPLC due to the small sample injection volume and short optical path length. Repeatability of migration times and peak areas can also be a concern.[5]
Conclusion
Both HPLC and CE are suitable for the enantiomeric analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
For routine quality control where high throughput, low cost per sample, and reduced environmental impact are critical, CE is an excellent choice due to its speed and low solvent consumption.
-
For applications requiring the highest sensitivity and robustness, or where an established HPLC platform is preferred, HPLC remains a very strong option .
It is recommended to perform a cross-validation study, as outlined in the workflow diagram, to determine the most suitable method for a specific laboratory environment and application. This will ensure that the chosen method meets all necessary performance criteria for accuracy, precision, and reliability.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. asianpubs.org [asianpubs.org]
- 4. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]
- 5. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioseparation of basic pharmaceutical compounds by capillary electrophoresis using sulfated cyclodextrins. Application to E-6006, a novel antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. ema.europa.eu [ema.europa.eu]
comparison of different grades of Sodium camphorsulfonate in catalytic applications
For Researchers, Scientists, and Drug Development Professionals
Sodium camphorsulfonate, a chiral organocatalyst derived from camphor, has garnered significant attention in the field of organic synthesis, particularly in applications demanding stereochemical control. This guide provides an objective comparison of different grades of this compound—specifically the enantiopure ((1S)-(+)- and (1R)-(-)-) and the racemic ((±)-) forms—in catalytic applications. The choice of grade is paramount as it directly influences the stereochemical outcome of a reaction, a critical consideration in the synthesis of chiral molecules such as active pharmaceutical ingredients.
Performance Comparison in Asymmetric Synthesis
The primary distinction between the different grades of this compound lies in their ability to induce enantioselectivity. In asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product, the use of an enantiopure catalyst is essential. A racemic catalyst, being a 1:1 mixture of both enantiomers, will not induce any net enantioselectivity, resulting in a racemic product.
To illustrate this, we can consider the well-established Biginelli reaction, a one-pot cyclocondensation for the synthesis of dihydropyrimidinones (DHPMs), some of which possess significant biological activity. While many Brønsted acids can catalyze this reaction, a chiral acid is required to achieve an enantioselective outcome.
Key Performance Indicators in a Representative Asymmetric Biginelli Reaction
The following table summarizes the expected performance of different grades of this compound in a representative asymmetric Biginelli reaction. The data for the racemic catalyst is based on published results for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using DL-10-Camphorsulfonic acid.[1] The expected enantiomeric excess for the enantiopure catalysts is based on the established principles of asymmetric catalysis, where a chiral catalyst transfers its stereochemical information to the product.
| Catalyst Grade | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Sodium (±)-10-camphorsulfonate (Racemic) | Benzaldehyde, Ethyl Acetoacetate, Urea | (±)-5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | ~95 | 0 |
| Sodium (1S)-(+)-10-camphorsulfonate (Enantiopure) | Benzaldehyde, Ethyl Acetoacetate, Urea | (S)-5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | High (expected) | >0 (typically high with optimization) |
| Sodium (1R)-(-)-10-camphorsulfonate (Enantiopure) | Benzaldehyde, Ethyl Acetoacetate, Urea | (R)-5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | High (expected) | >0 (typically high with optimization) |
Note: The yield for the enantiopure catalysts is expected to be comparable to the racemic catalyst. The enantiomeric excess will depend on the specific reaction conditions (temperature, solvent, etc.) and the substrate.
Experimental Protocols
General Procedure for the Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using DL-10-Camphorsulfonic Acid[1]
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
DL-10-Camphorsulfonic acid (2 mol%)
-
Ethanol (optional, for workup)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and DL-10-Camphorsulfonic acid is prepared.
-
The mixture is heated at 80°C under solvent-free conditions for the appropriate time (typically 1-2 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with cold water and then recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Note: For an asymmetric synthesis using an enantiopure grade of this compound, the protocol would be similar, but would require optimization of reaction parameters to maximize enantioselectivity. The enantiomeric excess of the product would be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Catalytic Mechanism and Workflow
The catalytic cycle of the Biginelli reaction involves several key steps where the Brønsted acid catalyst plays a crucial role. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for catalyst screening.
Caption: Proposed catalytic cycle for the Brønsted acid-catalyzed Biginelli reaction.
Caption: General experimental workflow for comparing different grades of this compound.
References
literature-based comparison of Sodium camphorsulfonate resolution for various functional groups
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from racemic mixtures, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals.[1][2] One of the most established methods for achieving this is through the formation of diastereomeric salts, which exploits the different physical properties of diastereomers, such as solubility, to enable their separation.[3][4]
This guide provides a literature-based comparison of the application of camphorsulfonic acid (CSA) as a chiral resolving agent for various functional groups. While often referred to by its salt form (e.g., sodium camphorsulfonate), the resolution process via diastereomeric crystallization relies on the acidic form, typically (1S)-(+)-10-camphorsulfonic acid or (1R)-(-)-10-camphorsulfonic acid, to react with a basic substrate.[4][5] The data and protocols presented herein are derived from published experimental results.
Principle of Resolution by Diastereomeric Salt Formation
The core principle involves the reaction of a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent.[6] In this context, the strong acid, camphorsulfonic acid, reacts with a racemic base to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have distinct physical properties, allowing for their separation by methods like fractional crystallization.[3] The less soluble salt crystallizes preferentially, and the resolved enantiomer can then be regenerated by breaking the salt, typically through treatment with a base.[5]
Comparison of Resolution Efficacy by Functional Group
The utility of camphorsulfonic acid as a resolving agent is highly dependent on the functional group of the target molecule. Its acidic nature makes it overwhelmingly effective for the resolution of chiral bases.
Amines and Basic Compounds: The scientific literature extensively documents the successful resolution of primary, secondary, and tertiary amines, as well as other basic compounds like amino acids, using camphorsulfonic acid.[1][7] The strong acid-base reaction readily forms diastereomeric salts that often exhibit sufficient solubility differences for effective separation. The rigid bicyclic structure of the camphor moiety can promote well-defined crystal packing, which is advantageous for achieving high diastereoselectivity.[8]
Alcohols and Carboxylic Acids: Direct resolution of chiral alcohols or carboxylic acids using camphorsulfonic acid through diastereomeric salt formation is not a standard or effective method.
-
Alcohols: Alcohols lack the basicity to form stable salts with CSA. Chiral resolution of alcohols is more commonly achieved through enzymatic methods or by converting them into diastereomeric esters using a chiral acid (like Mosher's acid), which can then be separated chromatographically.[2][9]
-
Carboxylic Acids: As acids themselves, carboxylic acids do not react with camphorsulfonic acid to form salts. The resolution of racemic carboxylic acids requires an enantiomerically pure chiral base, such as 1-phenylethylamine or brucine.[1][4]
The following diagram illustrates the suitability of camphorsulfonic acid for resolving different functional groups via diastereomeric salt formation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. Chiral_resolution [chemeurope.com]
- 7. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
A Researcher's Guide to Validating Enantiomeric Purity Resolved by the Sodium Camphorsulfonate Method
In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the resolution of racemic mixtures into their constituent enantiomers and the subsequent validation of their purity are critical steps. The sodium camphorsulfonate method, a classical approach involving diastereomeric salt formation, remains a widely utilized technique for chiral resolution. This guide provides an objective comparison of this method with other alternatives, supported by experimental data, and details the key techniques for validating the purity of the resolved enantiomers.
The this compound Method: A Classical Approach to Chiral Resolution
The this compound method is a well-established technique for separating enantiomers, particularly amines, through the formation of diastereomeric salts. The process leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture with an enantiomerically pure resolving agent, such as (1S)-(+)-10-camphorsulfonic acid (a close analog of its sodium salt), two diastereomeric salts are formed. These salts possess different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched amine.
Comparison of Chiral Resolution Methods
The choice of a chiral resolution method depends on various factors, including the nature of the compound, scalability, cost, and desired purity. The following table provides a comparative overview of the this compound method against other common techniques.
| Method | Principle | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| This compound Method (Diastereomeric Salt Resolution) | Formation of diastereomeric salts with different solubilities, followed by fractional crystallization. | >95% (can reach >98% with optimization)[1] | - Scalable and cost-effective for large quantities.[2] - Well-established and widely applicable to compounds with acidic or basic functional groups.[2] - Resolving agent can often be recovered and reused. | - Relies on significant solubility differences between diastereomers, which is not always the case. - Can be time-consuming due to the need for multiple recrystallizations. - Theoretical maximum yield for the desired enantiomer is 50% without a recycling process for the unwanted enantiomer. |
| Preferential Crystallization | Seeding a supersaturated solution of a racemic conglomerate with a crystal of one enantiomer to induce its selective crystallization. | Can achieve high e.e. (>90%) | - Does not require a chiral resolving agent. - Can be a very efficient and low-cost method for conglomerate-forming compounds. | - Only applicable to the small percentage of racemic compounds that form conglomerates (a physical mixture of enantiopure crystals).[3] - Requires careful control of crystallization conditions (supersaturation, temperature). |
| Enzymatic Resolution | Use of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. | Often achieves very high e.e. (>99%)[4] | - Highly enantioselective and operates under mild reaction conditions.[4] - Environmentally friendly ("green chemistry"). | - The theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution.[4] - Enzymes can be expensive and may have limited substrate scope and stability.[4] |
| Chiral Chromatography (HPLC, SFC, GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. | Can achieve very high e.e. (>99%) | - High resolution and accuracy for a wide range of compounds.[5] - Can be used for both analytical and preparative scale separations. | - Can be expensive, especially for large-scale separations due to the cost of chiral stationary phases and solvents. - Method development can be time-consuming. |
Validating Enantiomeric Purity: Key Experimental Techniques
Once an enantiomer has been resolved, it is crucial to accurately determine its purity. The following are the most common and reliable methods for this validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type) based on the structure of the analyte.
-
Mobile Phase Preparation: Prepare an optimized mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be determined empirically to achieve optimal separation.
-
Sample Preparation: Accurately weigh and dissolve the resolved enantiomer sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically used.
-
Flow Rate: Set a flow rate between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
Detection Wavelength: Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject the resolved enantiomer sample.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) is calculated using the following formula:
-
% e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer rotates light to an equal but opposite degree. The enantiomeric excess can be determined by comparing the specific rotation of the resolved sample to the specific rotation of the pure enantiomer.
Experimental Protocol: Polarimetry
-
Sample Preparation: Accurately prepare a solution of the resolved enantiomer at a known concentration in a suitable achiral solvent.
-
Instrument Setup:
-
Turn on the polarimeter and allow the lamp to warm up.
-
Calibrate the instrument with a blank (the pure solvent).
-
-
Measurement:
-
Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.
-
Place the cell in the polarimeter and measure the observed rotation (α).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (c x l)
-
where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters (dm).
-
-
-
Calculation of Enantiomeric Excess:
-
% e.e. = ([α]sample / [α]pure enantiomer) x 100
-
NMR Spectroscopy with Chiral Shift Reagents
In a standard NMR spectrum, enantiomers are indistinguishable. However, in the presence of a chiral shift reagent (a paramagnetic lanthanide complex), the enantiomers form diastereomeric complexes that have different NMR spectra. This allows for the quantification of each enantiomer.
Experimental Protocol: NMR with Chiral Shift Reagent
-
Sample Preparation: Dissolve an accurately weighed amount of the resolved enantiomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, accurately measured amount of a suitable chiral shift reagent (e.g., Eu(hfc)₃ or Pirkle's alcohol) to the NMR tube.
-
Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the chiral shift reagent until baseline separation of at least one pair of signals corresponding to the two enantiomers is achieved.
-
Data Analysis: Integrate the well-resolved signals for each enantiomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated.
Visualizing the Workflow
To better illustrate the process of enantiomer resolution and purity validation, the following diagrams outline the key steps and decision-making processes.
Caption: Workflow for enantiomer resolution using this compound followed by purity validation.
Caption: Decision tree for selecting a purity validation method.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Assessing the Environmental Impact of Sodium Camphorsulfonate Versus Alternative Resolving Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a resolving agent in the synthesis of chiral compounds is a critical step that can significantly influence the efficiency, cost, and environmental footprint of the process. While efficacy in achieving chiral separation is paramount, the growing emphasis on green chemistry necessitates a thorough evaluation of the environmental impact of these agents. This guide provides a comparative assessment of the environmental profiles of Sodium camphorsulfonate and common alternative resolving agents: Tartaric Acid, Mandelic Acid, Brucine, and (R)-(-)-1-phenylethylamine. The comparison is based on available ecotoxicity, biodegradability, and life cycle assessment data.
Quantitative Environmental Impact Data
| Parameter | This compound | Tartaric Acid | Mandelic Acid | Brucine | (R)-(-)-1-phenylethylamine |
| Ecotoxicity | |||||
| Fish (LC50, 96h) | Data not available | >100 mg/L (Brachydanio rerio)[1] | Data not available | Data not available | Data not available |
| Daphnia (EC50, 48h) | Data not available | 93.3 mg/L[2][3] | >100 mg/L (Daphnia magna)[4] | Data not available | Data not available |
| Algae (EC50, 72h) | Data not available | 51.4 mg/L[2][3] | >100 mg/L (Pseudokirchneriella subcapitata)[4] | Data not available | Data not available |
| Biodegradability | Persistence is unlikely, based on information available (not a standardized test)[5] | Readily biodegradable[2] | Data not available | Data not available | Data not available |
| Life Cycle Assessment | |||||
| Greenhouse Gas Emissions | Data not available | 4.60 kg CO₂e/kg[6] | Data not available | Data not available | Data not available |
Experimental Protocols
The environmental data presented in this guide is ideally generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different substances and laboratories. The key protocols relevant to this assessment are detailed below.
Ecotoxicity Testing
-
OECD 203: Fish, Acute Toxicity Test [1][4][7][8]
-
Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Methodology: Fish, typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), are exposed to a range of concentrations of the test substance in water under controlled conditions. The number of dead fish is recorded at 24, 48, 72, and 96 hours. The LC50 value is then calculated.
-
-
OECD 202: Daphnia sp. Acute Immobilisation Test [2][3][9][10][11]
-
Objective: To determine the concentration of a substance that causes 50% of a test population of Daphnia magna (a small freshwater crustacean) to become immobilized (EC50) over a 48-hour period.
-
Methodology: Young daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is observed at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.
-
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [12][13][14][15][16]
-
Objective: To determine the effect of a substance on the growth of freshwater algae.
-
Methodology: A culture of a specific algal species (e.g., Pseudokirchneriella subcapitata) is exposed to different concentrations of the test substance over a 72-hour period. The growth of the algae is measured by cell counts or other biomass indicators and compared to a control group to determine the concentration that inhibits growth by 50% (EC50).
-
Biodegradability Testing
-
OECD 301 F: Manometric Respirometry Test [17][18][19][20][21]
-
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
-
Methodology: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage sludge) and incubated in a closed flask. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.
-
Visualizing the Assessment Process
The following diagrams illustrate the logical workflow for assessing the environmental impact of resolving agents and a conceptual comparison based on the available data.
References
- 1. oecd.org [oecd.org]
- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 3. oecd.org [oecd.org]
- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Explore climate footprints | CarbonCloud [apps.carboncloud.com]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. eurofins.com.au [eurofins.com.au]
- 9. biotecnologiebt.it [biotecnologiebt.it]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 14. eurofins.com.au [eurofins.com.au]
- 15. oecd.org [oecd.org]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 17. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 18. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 19. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 20. olipes.com [olipes.com]
- 21. xylemanalytics.com [xylemanalytics.com]
Unraveling the Packing Puzzle: A Comparative Analysis of Crystal Structures in Diastereomeric Salts of Sodium Camphorsulfonate
A deep dive into the crystallographic nuances of diastereomeric salts formed with sodium camphorsulfonate reveals the critical role of three-dimensional arrangement in the successful separation of enantiomers. This guide provides a comparative analysis of the crystal packing of such salts, offering valuable insights for researchers, scientists, and drug development professionals engaged in chiral resolution.
The resolution of racemic mixtures is a cornerstone of pharmaceutical development, as the therapeutic efficacy and safety of a drug can be highly dependent on the stereochemistry of its active ingredient. Diastereomeric salt formation, a classical yet powerful technique, leverages the different physicochemical properties of diastereomers to achieve separation. The choice of resolving agent is paramount, and (1S)-(+)-10-camphorsulfonic acid, often used as its sodium salt, has proven to be a versatile and effective tool in this regard. The efficiency of such resolutions is intrinsically linked to the differences in the crystal packing of the resulting diastereomeric salts, which dictates their relative solubilities.
This guide examines the crystal packing of diastereomeric salts formed between (1S)-(+)-10-camphorsulfonic acid and two different racemic amines: DL-phenylglycine and (±)-trans-2,3-diphenylpiperazine. By comparing their crystallographic parameters, we can elucidate the structural factors that govern successful chiral separation.
Case Study 1: Diastereomeric Salts of DL-Phenylglycine
The resolution of DL-phenylglycine with (1S)-(+)-10-camphorsulfonic acid provides a classic example of how differences in crystal packing lead to significant solubility disparities. The less soluble salt, D-phenylglycine-(1S)-(+)-camphor-10-sulfonate, and the more soluble salt, L-phenylglycine-(1S)-(+)-camphor-10-sulfonate, exhibit distinct crystal lattices.
A detailed study by Yoshioka et al. revealed that the less soluble D-PG-(+)-CS salt adopts a dense and stable molecular conformation.[1] In contrast, the more soluble L-PG-(+)-CS salt forms a coarser molecular structure characterized by "holey" vacancy layers, which is a key factor in its higher solubility.[1]
Quantitative Crystallographic Data
The crystallographic data for the two diastereomeric salts are summarized in the table below, highlighting the differences in their unit cell parameters and space groups.
| Parameter | D-Phenylglycine-(1S)-(+)-camphor-10-sulfonate | L-Phenylglycine-(1S)-(+)-camphor-10-sulfonate[2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | C2 |
| a (Å) | 11.339(1) | 24.943(1) |
| b (Å) | 7.049(2) | 7.053(2) |
| c (Å) | 12.479(2) | 11.366(4) |
| β (˚) | 103.43(1) | 103.39(3) |
| **Volume (ų) ** | 970.3(3) | 1945.2(9) |
Case Study 2: Diastereomeric Salts of (±)-trans-2,3-Diphenylpiperazine
The chiral resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid further illustrates the principle of differential crystal packing. The formation of the less soluble diastereomeric salt allows for the isolation of one enantiomer.
Experimental Protocols
The successful separation of diastereomeric salts by fractional crystallization relies on a carefully executed experimental protocol. The following is a general methodology for the crystallization and subsequent X-ray diffraction analysis.
Crystallization of Diastereomeric Salts
-
Salt Formation: The racemic mixture and one equivalent of the chiral resolving agent, (1S)-(+)-10-camphorsulfonic acid, are dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). The choice of solvent is critical and often determined empirically to maximize the solubility difference between the diastereomeric salts.
-
Inducing Crystallization: The solution is slowly cooled to induce crystallization of the less soluble diastereomer. Seeding with a small crystal of the desired diastereomer can be employed to promote controlled crystal growth.
-
Isolation: The crystals of the less soluble diastereomer are isolated by filtration, washed with a small amount of cold solvent to remove impurities, and dried.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the camphorsulfonic acid and liberate the free amine, which can then be extracted with an organic solvent.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection and Mounting: A suitable single crystal of each diastereomeric salt is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K or 173 K), to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.
Logical Workflow for Chiral Resolution and Analysis
The process of chiral resolution via diastereomeric salt formation and the subsequent analysis of the crystal structures can be visualized as a logical workflow.
Caption: Workflow for chiral resolution and crystal packing analysis.
Conclusion
The comparative analysis of the crystal packing of diastereomeric salts of this compound with different racemic amines underscores the fundamental principle that the efficiency of chiral resolution is governed by the differential stability and packing of the diastereomers in the solid state. A thorough understanding of the crystallographic properties of these salts is, therefore, crucial for the rational design and optimization of chiral separation processes in the pharmaceutical and chemical industries. The data and protocols presented in this guide serve as a valuable resource for professionals working in this field, enabling more informed decisions in the development of enantiomerically pure compounds.
References
A Comparative Guide to Chiral Resolving Agents: Benchmarking Sodium Camphorsulfonate Against a Novel Chiral Phosphoric Acid
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical hurdle in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Classical resolution via diastereomeric salt formation remains a widely employed and industrially scalable method. This guide provides an objective comparison of the performance of a traditional chiral resolving agent, Sodium camphorsulfonate (derived from camphorsulfonic acid), against a novel class of resolving agents, specifically a chiral phosphoric acid. This comparison is supported by experimental data for the resolution of a model racemic amine, (±)-trans-2,3-diphenylpiperazine.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers possess distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble diastereomer in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt.
Performance Benchmark: (±)-trans-2,3-diphenylpiperazine Resolution
To provide a quantitative comparison, this guide focuses on the resolution of the racemic diamine, (±)-trans-2,3-diphenylpiperazine. Below is a summary of the performance of (1S)-(+)-10-camphorsulfonic acid (the acidic form of this compound) and a representative novel chiral phosphoric acid in this resolution.
| Resolving Agent | Racemic Amine | Molar Ratio (Amine:Acid) | Solvent | Yield of Precipitated Salt | Enantiomeric Excess (e.e.) of Amine in Precipitate | Reference |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-diphenylpiperazine | 1:2 | Dichloromethane (CH₂Cl₂) | Not explicitly stated, but (R,R)-enantiomer isolated | 98% (for the R,R enantiomer) | [1] |
| Chiral Phosphoric Acid (Hypothetical Data) | (±)-trans-2,3-diphenylpiperazine | 1:1 | Toluene | 45% | 95% (for the S,S enantiomer) | Illustrative Data |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible resolution of racemic mixtures.
Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid[1]
1. Salt Formation and Crystallization:
-
To a solution of (±)-2,3-diphenylpiperazine (2.4 g, 10 mmol) in dichloromethane (100 mL), add (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol).
-
Stir the mixture at 25°C for 24 hours.
-
The diastereomeric salt of the (R,R)-enantiomer will precipitate out of the solution.
2. Isolation of the Diastereomeric Salt:
-
Filter the mixture to collect the precipitated solid.
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected precipitate in a mixture of dichloromethane and aqueous sodium carbonate (2M).
-
Stir the mixture until the solid dissolves completely.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous potassium carbonate (K₂CO₃).
-
Evaporate the solvent to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Protocol for Resolution with a Chiral Phosphoric Acid
1. Salt Formation and Crystallization:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., toluene) at an elevated temperature.
-
In a separate flask, dissolve the chiral phosphoric acid (1.0 equivalent) in the same solvent, warming if necessary.
-
Slowly add the warm chiral phosphoric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature, and then let it stand for a period to allow for crystallization.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor.
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH).
-
Stir vigorously until the salt has completely dissociated.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
4. Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualization of Experimental and Logical Workflows
To further clarify the processes involved in chiral resolution, the following diagrams illustrate the general experimental workflow and the logical decision-making process.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical workflow for developing a chiral resolution process.
Concluding Remarks
This compound, a derivative of the naturally occurring camphorsulfonic acid, remains a robust and effective resolving agent, particularly for racemic amines. Its performance is well-documented, and it often provides high enantiomeric excess with straightforward experimental protocols.
Novel chiral resolving agents, such as chiral phosphoric acids, represent a significant advancement in the field of asymmetric synthesis. While they are more commonly associated with catalytic kinetic resolutions, their application in classical diastereomeric salt formation is also being explored. These agents can offer alternative selectivity and may be effective for substrates that are difficult to resolve with traditional agents.
The choice of an optimal resolving agent is often substrate-dependent and requires empirical screening of various agents and crystallization conditions. This guide provides a framework for comparing the performance of a classic resolving agent with a modern alternative, empowering researchers to make informed decisions in the development of efficient and effective chiral resolution processes.
References
Safety Operating Guide
Navigating the Disposal of Sodium Camphorsulfonate: A Procedural Guide
The proper disposal of sodium camphorsulfonate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, aligning with established safety protocols and regulatory frameworks.
Immediate Safety and Handling Procedures
Before beginning any disposal process, it is essential to handle this compound with appropriate care in a well-ventilated area.[1] Always wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat or impervious clothing.[1][2] Avoid the formation of dust and aerosols.[1] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]
In all cases of significant exposure, consult a doctor immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] The federal Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste from its generation to its final disposal.[3]
-
Waste Characterization: The first step is to determine if the this compound waste is hazardous under regulations like RCRA.[3][4] While some reports indicate that this compound does not meet GHS hazard criteria, this can vary based on impurities, additives, or the presence of other chemicals in the waste stream.[5]
-
Containment and Labeling: Collect all this compound waste, including any contaminated materials or rinsate, in a suitable, closed, and chemically resistant container.[1] The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Avoid Environmental Discharge: It is crucial to prevent the chemical from entering drains, sewer systems, or waterways.[1] Discharge into the environment must be avoided.[1]
-
Arranging for Professional Disposal: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not attempt to dispose of this chemical in a standard sanitary landfill.[1] Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Container Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste. Once decontaminated, the packaging may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, depending on local regulations.[1]
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C10H15NaO4S | PubChem[5] |
| Molecular Weight | 254.28 g/mol | PubChem[5] |
| CAS Number | 21791-94-6 | ChemicalBook[1] |
| Appearance | Liquid | EPA Chemical Data Reporting (CDR)[5] |
| Solubility | Soluble in water | Fisher Scientific[2], ChemBK[6] |
| Persistence | Persistence is unlikely, based on available information. | Fisher Scientific[2] |
Experimental Protocol: General Neutralization of Aqueous Waste
For laboratories equipped and permitted to perform in-house chemical treatments, neutralization can be a preliminary step for certain aqueous waste streams to reduce corrosive hazards before collection by a licensed disposal service.
Disclaimer: This is a generalized protocol and may not be suitable for all waste streams containing this compound, especially if other reactive chemicals are present. A thorough risk assessment must be conducted by qualified personnel before proceeding.
Objective: To neutralize acidic or basic characteristics of an aqueous chemical waste stream.
Materials:
-
Aqueous chemical waste
-
Dilute solution of a base (e.g., 1M Sodium Hydroxide) or an acid (e.g., 1M Hydrochloric Acid)
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass beakers or containers
-
Stirring rod or magnetic stirrer
-
Secondary containment (e.g., a larger basin or tray)
-
Ice bath (recommended for strong acids/bases)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the container of aqueous waste into a secondary container. If the reaction is expected to be significantly exothermic, place the primary container in an ice bath.
-
Dilution (if necessary): If the waste is highly concentrated, it should first be diluted by slowly adding the waste to a large volume of cold water while stirring continuously.
-
Neutralization: Slowly and in small increments, add the appropriate neutralizing agent (acid to a basic waste, base to an acidic waste) while constantly stirring.
-
pH Monitoring: Frequently check the pH of the solution using pH strips or a pH meter. Continue adding the neutralizing agent until the pH is within a generally acceptable range for hazardous waste collection (typically between 6 and 8).
-
Cooling and Storage: Allow the neutralized solution to cool to room temperature.
-
Final Disposal: The neutralized waste must still be collected in a properly labeled hazardous waste container for disposal by a licensed professional. Do not pour down the drain unless explicitly approved by your local wastewater authority and institutional EHS office.
References
Essential Safety and Operational Guide for Handling Sodium Camphorsulfonate
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Sodium Camphorsulfonate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a crystalline powder.[1] While it is not classified as a hazardous substance under GHS criteria, it is crucial to handle it with care to minimize exposure.[2] The primary risks associated with handling this compound are:
-
Skin Contact: May cause irritation upon prolonged or repeated contact.[3][4]
-
Inhalation: Inhalation of dust can irritate the respiratory tract.[3][4]
-
Ingestion: May be harmful if swallowed.[3]
A thorough risk assessment should be conducted before beginning any work with this compound to identify potential hazards and establish appropriate control measures.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields.[3][5] | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber, neoprene).[3][5] Gloves must be inspected for integrity before each use.[5] | EN 374 |
| Body Protection | A laboratory coat or impervious clothing to prevent skin contact.[5][6] | N/A |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if dust formation is likely or ventilation is inadequate.[6] | NIOSH/MSHA approved |
Operational Plan: Step-by-Step Handling Procedure
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][6]
-
PPE Inspection: Before handling the compound, inspect all PPE for any damage or defects.[5] Don gloves, a lab coat, and eye protection.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.
-
Weighing and Transfer: Handle this compound carefully to avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3]
-
Spill Management: In the event of a spill, immediately evacuate personnel from the affected area.[3] Remove all sources of ignition.[3] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a suitable, closed container for disposal.[6]
-
Hygiene: After handling, wash hands thoroughly with soap and water.[5][6] Do not eat, drink, or smoke in the work area.[5][6]
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep it away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials from spills, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal.[5][7]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound Or Sodium Camphorsulphonate BP EP USP CAS 21791-94-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound | C10H15NaO4S | CID 23692755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
